molecular formula C8H8N2O2 B1206420 Terephthalamide CAS No. 3010-82-0

Terephthalamide

カタログ番号: B1206420
CAS番号: 3010-82-0
分子量: 164.16 g/mol
InChIキー: MHSKRLJMQQNJNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terephthalamide (CAS 3010-82-0) is an organic compound with the molecular formula C8H8N2O2, serving as a fundamental building block in polymer science and materials research . It is a key monomer in the synthesis of high-performance polymers, most notably poly(p-phenylene this compound) or PPTA, the polymer behind renowned para-aramid fibers like Kevlar and Twaron . These fibers are characterized by their exceptional tensile strength, high modulus, and excellent thermal resistance, finding applications in advanced fields such as aerospace, ballistics, and composite materials . Beyond rigid polymers, this compound derivatives, obtained through processes like the aminolysis of PET waste, are valuable synthons for creating a library of novel diol monomers . These monomers can be further utilized to synthesize various advanced polymers, including poly(urethane acrylates) for UV-curable coatings, supporting research in green chemistry and the circular economy . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use, or for any form of human consumption. Researchers should handle this material with care and refer to the Safety Data Sheet (SDS) for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

benzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSKRLJMQQNJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120253-63-6
Record name Polyterephthalamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120253-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2051976
Record name 1,4-Benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3010-82-0
Record name Terephthalamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3010-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terephthaldiamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terephthalamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Benzenedicarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2051976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEREPHTHALDIAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAY9TC6F38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Terephthalamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terephthalamide, with the IUPAC name benzene-1,4-dicarboxamide, is an aromatic amide derived from terephthalic acid.[1][2] It is a white, crystalline solid characterized by its high thermal stability and resistance to chemical degradation.[1] The molecule's rigid structure, conferred by the central benzene ring, is a defining feature that dictates its physical and chemical properties.[1] While a relatively simple molecule, this compound is of significant industrial importance, primarily serving as a fundamental building block (monomer) for the synthesis of high-performance aramid polymers, most notably poly(p-phenylene this compound), commercially known as Kevlar.[1][3] This guide provides an in-depth overview of the core properties of this compound, its synthesis, and its structural characteristics, tailored for an audience in chemical research and development.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₈H₈N₂O₂.[1][4] Its structure consists of a central benzene ring substituted at the para (1,4) positions with two amide functional groups. This symmetrical and planar structure leads to strong intermolecular forces, resulting in a high melting point and low solubility in many common solvents.

Table 1: Core Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name benzene-1,4-dicarboxamide[5]
Synonyms 1,4-Benzenedicarboxamide, Terephthaldiamide[1][4][5]
CAS Number 3010-82-0[1][4][5]
Molecular Formula C₈H₈N₂O₂[1][4][5]
Molecular Weight 164.16 g/mol [2][5]
Appearance White to almost white crystalline solid[1][2]
Melting Point ~291.62 °C (rough estimate)[2]
Density ~1.294 g/cm³[6]
Enthalpy of Formation (Gas, ΔfH°gas) -376 ± 4.2 kJ/mol[7]

Molecular Structure and Crystallography

The fundamental properties of this compound and the polymers derived from it are direct consequences of its molecular structure. The planar benzene ring and the amide groups allow for extensive hydrogen bonding and aromatic stacking interactions.

chemical_structure cluster_main This compound (benzene-1,4-dicarboxamide) amide1 H₂N-C=O ring Benzene Ring (C₆H₄) amide1->ring amide2 O=C-NH₂ ring->amide2

Caption: Abstract representation of the this compound molecular structure.

In the solid state, this compound molecules assemble via intermolecular N-H···O hydrogen bonds between the amide functionalities of adjacent molecules.[8] This links the molecules into chains and sheets, creating a highly ordered and stable crystalline structure.[8][9] This efficient packing contributes to its high melting point and thermal stability.[1][9] At least two crystalline forms, α and β, have been identified.[10]

Solubility and Thermal Properties

This compound's solubility is dictated by its rigid, aromatic nature and its capacity for strong hydrogen bonding.

Table 2: Solubility Characteristics of this compound

Solvent TypeQualitative SolubilityNotesReference(s)
Polar Solvents GoodThis property is leveraged in polymerization reactions where polar solvents are often used.[1]
Water Limited / PoorThe hydrophobic benzene ring limits solubility in water.[11][12]
Organic Solvents (e.g., ethanol, acetone) Limited (by proxy)The related compound terephthalaldehyde is soluble in these solvents, suggesting some potential solubility.[11]
DMSO Soluble (by proxy)The precursor, terephthalic acid, is highly soluble in DMSO, a common solvent for such structures.[12]

The compound is noted for its high thermal stability, a property that is passed on to its polymers.[1] Poly(p-phenylene this compound) does not melt and only decomposes at very high temperatures, around 450°C.[3]

Synthesis and Reactivity

This compound and its derivatives are typically synthesized through condensation reactions. A common laboratory and industrial approach involves reacting a derivative of terephthalic acid with an amine source. For its most significant application, the synthesis of poly(p-phenylene this compound) (PPTA), terephthaloyl chloride is reacted with p-phenylenediamine.[3]

Experimental Protocol: Low-Temperature Synthesis of Poly(p-phenylene this compound)

This protocol outlines a common laboratory method for synthesizing PPTA, the polymer derived from this compound precursors.

  • Objective: To synthesize high-molecular-weight PPTA via low-temperature solution polycondensation.

  • Core Reaction: The condensation reaction between p-phenylenediamine (PPD) and terephthaloyl chloride (TPC).

  • Materials & Reagents:

    • Reaction vessel with mechanical stirrer and nitrogen inlet

    • p-phenylenediamine (PPD)

    • Terephthaloyl chloride (TPC)

    • N-methylpyrrolidone (NMP), anhydrous

    • Calcium chloride (CaCl₂), anhydrous

    • Deionized water for precipitation

  • Procedure:

    • Under a dry nitrogen atmosphere, charge the reaction vessel with NMP and CaCl₂. Stir until the salt is dissolved. The salt is crucial for preventing the polymer from precipitating out of solution too early.[13]

    • Add a stoichiometric amount of PPD to the NMP/CaCl₂ solution and stir until fully dissolved.[14]

    • Cool the reaction mixture to between 0 °C and 5 °C using an ice bath.[14]

    • While stirring vigorously, add a stoichiometric amount of solid TPC to the cooled solution. A rapid increase in viscosity will be observed as the polymer forms.[13][14]

    • Maintain the reaction at low temperature for approximately 1 hour, then allow it to warm to room temperature and continue stirring for an additional 12 hours to ensure high molecular weight is achieved.[14]

    • Extrude the resulting polymer gel into a container of deionized water to precipitate the PPTA.

    • Thoroughly wash the collected polymer with water and then with a solvent like dimethyl sulfoxide to remove residual solvent and salts.[13]

    • Dry the final PPTA polymer in a vacuum oven.

synthesis_workflow Workflow: Low-Temperature Synthesis of PPTA start Start reagents Reagents: - p-phenylenediamine (PPD) - Terephthaloyl chloride (TPC) - NMP Solvent + CaCl₂ start->reagents dissolve Dissolve PPD in NMP/CaCl₂ under N₂ atmosphere reagents->dissolve cool Cool solution to 0-5 °C dissolve->cool add_tpc Add TPC (solid) Initiate Polycondensation cool->add_tpc react Stir at 0-5 °C (1h) then at Room Temp (12h) add_tpc->react precipitate Precipitate polymer in water react->precipitate wash_dry Filter, Wash, and Dry under vacuum precipitate->wash_dry end Final Product: PPTA Polymer wash_dry->end

Caption: Experimental workflow for the synthesis of PPTA polymer.

Key Applications and Relevance

The primary application of this compound chemistry is in the field of materials science. The polymerization of its precursors leads to aromatic polyamides (aramids).

  • High-Performance Fibers: PPTA is spun into fibers known as Kevlar or Twaron.[9] These fibers exhibit an exceptional strength-to-weight ratio, high tensile modulus, and thermal stability, making them critical components in aerospace composites, body armor, and industrial ropes.[3][15] The properties of the final fiber are a direct result of the hierarchical structure derived from the monomer.[9]

polymer_structure Structural Hierarchy of Poly(p-phenylene this compound) monomer This compound-based Monomers (PPD + TPC) chain Rigid Linear Polymer Chains monomer->chain Amide Linkage sheets Hydrogen-Bonded Sheets chain->sheets Inter-chain H-Bonds fiber Stacked Sheets form Crystalline Fiber sheets->fiber Aromatic Stacking

Caption: Logical relationship from monomer to final fiber structure.

  • Polymer Additives: Simple this compound has been investigated as a thermal stabilizer for other polymers, such as poly(vinyl chloride) (PVC).[16][17]

Relevance in Drug Development

While this compound itself is not an active pharmaceutical ingredient, its rigid, well-defined structure makes it an interesting scaffold in medicinal chemistry and drug design. Aromatic amides are common motifs in drug molecules. The this compound core can serve as a rigid linker to orient other functional groups in specific three-dimensional arrangements, which is critical for binding to biological targets like enzyme active sites or receptors. Its synthetic accessibility allows for the creation of diverse chemical libraries for screening purposes.

Conclusion

This compound is a foundational molecule in materials science, defined by its rigid aromatic core and hydrogen-bonding amide groups. These features result in high thermal stability and a propensity to form highly ordered crystalline structures. While its direct applications are limited, its role as a precursor to high-performance aramid polymers like PPTA (Kevlar) is of immense industrial and technological importance. The fundamental properties of the simple this compound unit are directly translated into the exceptional strength and resilience of the resulting macroscopic materials. For researchers, a firm understanding of these core properties is essential for the continued development of advanced polymers and functional organic materials.

References

The Discovery and Synthesis of Poly-paraphenylene Terephthalamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, synthesis, and properties of a revolutionary polymer.

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of poly-paraphenylene terephthalamide (PPTA), the high-strength polymer commercially known as Kevlar®. Aimed at researchers, scientists, and professionals in drug development, this document details the pivotal moments of its invention, outlines key experimental protocols for its synthesis, presents quantitative data on its properties, and illustrates the fundamental chemical processes involved.

A Serendipitous Discovery with Lasting Impact

Poly-paraphenylene this compound, a revolutionary synthetic fiber, was invented in 1965 by Stephanie Kwolek, a chemist at DuPont.[1][2] The discovery was a result of research aimed at developing a lightweight, yet strong, fiber for reinforcing tires.[2] Kwolek's work involved synthesizing a series of aromatic polyamides. A particular polymer solution, unlike the typically clear and viscous mixtures, was cloudy, opalescent, and had a low viscosity.[3] While such solutions were usually discarded, Kwolek's persistence led to it being spun into fibers. The resulting fiber exhibited exceptional stiffness and strength, surpassing all expectations and marking the birth of a new class of high-performance materials.[3] Commercial production of Kevlar® began in the early 1970s.[1]

The remarkable properties of PPTA arise from its unique molecular structure. The polymer chains are long, rigid, and highly oriented, forming a crystalline structure with strong intermolecular hydrogen bonds between the amide groups of adjacent chains.[2][4] This highly ordered, rod-like structure is a key factor in its exceptional tensile strength and thermal stability.[2][5]

Synthesis of Poly-paraphenylene this compound

The primary industrial method for synthesizing PPTA is the low-temperature polycondensation of p-phenylenediamine (PPD) and terephthaloyl chloride (TPC).[3][6] This reaction is typically carried out in a solvent system of N-methyl-2-pyrrolidone (NMP) containing calcium chloride (CaCl2).[7] The CaCl2 plays a crucial role in breaking up the hydrogen bonds between the polymer chains, which aids in keeping the growing polymer in solution.[7]

dot

Polymerization_Pathway PPD p-Phenylenediamine (PPD) (H₂N-C₆H₄-NH₂) PPTA Poly-paraphenylene this compound (PPTA) [-NH-C₆H₄-NH-CO-C₆H₄-CO-]n PPD->PPTA + TPC Terephthaloyl Chloride (TPC) (ClOC-C₆H₄-COCl) TPC->PPTA + Solvent NMP/CaCl₂ Solvent->PPTA in HCl HCl (byproduct) PPTA->HCl yields

Caption: Low-temperature polycondensation of PPD and TPC to form PPTA.

Experimental Protocols

Several methods have been developed for the synthesis of high-molecular-weight PPTA. Below are detailed protocols for three key methods.

2.1.1. Classical Low-Temperature Polycondensation

This is the conventional method used for PPTA synthesis.

  • Materials:

    • p-Phenylenediamine (PPD)

    • Terephthaloyl chloride (TPC)

    • N-methyl-2-pyrrolidone (NMP), anhydrous

    • Calcium chloride (CaCl₂), anhydrous

    • Nitrogen gas

  • Apparatus:

    • Double-walled glass flask equipped with a mechanical stirrer

    • Cooling bath

  • Procedure:

    • A double-walled glass flask is charged with 5 mmol of PPD, 2 g of CaCl₂, and 25 mL of NMP under a nitrogen atmosphere.[8]

    • The mixture is stirred at room temperature until the PPD and CaCl₂ are completely dissolved.[8]

    • The solution is then cooled to 0°C using a cooling bath.[8]

    • A stoichiometric amount of TPC (5 mmol) is added to the stirred solution.[8]

    • The reaction is allowed to proceed under a nitrogen blanket for 1 hour at 5°C, followed by 12 hours at 20°C.[8]

    • The resulting polymer is then precipitated, washed, and dried.[9]

2.1.2. Yamazaki-Higashi Polycondensation

This method utilizes diacids and diamines in the presence of a phosphorylation agent.

  • Materials:

    • p-Phenylenediamine (PPD)

    • Terephthalic acid

    • Triphenyl phosphite

    • Pyridine

    • N-methyl-2-pyrrolidone (NMP)

    • Calcium chloride (CaCl₂)

  • Procedure:

    • A mixture of terephthalic acid and p-phenylenediamine is heated at 115°C for 12 hours in the presence of triphenyl phosphite and pyridine as promoters.[8][10]

2.1.3. In Situ Silylation Polycondensation

This modified method can yield PPTA with a very high molecular weight.

  • Materials:

    • p-Phenylenediamine (PPD)

    • Terephthaloyl chloride (TPC)

    • N-methyl-2-pyrrolidone (NMP)

    • Calcium chloride (CaCl₂)

    • Trimethylsilyl chloride (TMSC)

    • Pyridine (Py)

    • 4-Dimethylaminopyridine (DMAP)

    • Nitrogen gas

  • Apparatus:

    • Glass flask with a mechanical stirrer

  • Procedure:

    • A flask equipped with a mechanical stirrer is charged with 15 mL of NMP, 2 g of CaCl₂, and 5.0 mmol of PPD under a nitrogen atmosphere.[8]

    • The mixture is stirred at room temperature until all solids have dissolved.[8]

    • The solution is cooled to 0°C.[8]

    • Trimethylsilyl chloride (TMSC) is added to the solution, followed by pyridine and a catalytic amount of DMAP.[8]

    • A stoichiometric amount of TPC is then added to initiate the polymerization.[8]

dot

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_spinning Fiber Spinning Monomers Dissolve Monomers (PPD, TPC) in NMP/CaCl₂ Polymerization Low-Temperature Polycondensation Monomers->Polymerization Precipitation Precipitate Polymer (e.g., in water) Polymerization->Precipitation Washing Wash and Neutralize Precipitation->Washing Drying Dry the Polymer Washing->Drying Dissolution Dissolve Polymer in Concentrated H₂SO₄ Drying->Dissolution Extrusion Dry-Jet Wet Spinning (Extrude through spinneret) Dissolution->Extrusion Coagulation Coagulation Bath (e.g., cold water) Extrusion->Coagulation Drawing Drawing and Heat Treatment Coagulation->Drawing Fiber Final PPTA Fiber Drawing->Fiber

Caption: General experimental workflow for PPTA synthesis and fiber spinning.

Fiber Formation: The Spinning Process

To transform the synthesized polymer into high-strength fibers, a process known as dry-jet wet spinning is employed.[6][11] The polymer is first dissolved in concentrated sulfuric acid to form a liquid crystalline solution.[6] This solution is then extruded through a spinneret into an air gap and subsequently into a coagulation bath (typically cold water), where the fiber solidifies.[11] The drawing and heat treatment that follow further enhance the orientation of the polymer chains, leading to the exceptional mechanical properties of the final fiber.[12]

Quantitative Properties of Poly-paraphenylene this compound

The properties of PPTA fibers can vary depending on the specific grade. The following tables summarize the key mechanical and thermal properties of different Kevlar® types.

Table 1: Mechanical Properties of Kevlar® Yarns

PropertyUnitKevlar® 29Kevlar® 49Kevlar® 149
Tensile StrengthGPa (kpsi)3.6 (525)3.6 (525)3.4 (490)
Tensile ModulusGPa (Mpsi)83 (12)131 (19)186 (27)
Elongation at Break%3.62.82.0
Densityg/cm³ (lb/in³)1.44 (0.052)1.44 (0.052)1.47 (0.053)

Data sourced from DuPont Kevlar® Aramid Fiber Technical Guide.[13]

Table 2: Thermal Properties of Kevlar®

PropertyUnitValue
Decomposition Temperature°C (°F)427 - 482
Coefficient of Thermal Expansion (Longitudinal)10⁻⁶/°C-2
Specific Heat at 25°CJ/kg·K1420

Data sourced from various sources.[14][15]

dot

Molecular_Structure cluster_chain1 Polymer Chain 1 cluster_chain2 Polymer Chain 2 a1 b1 c1 b2 b1->b2 Hydrogen Bonds a2 c2

Caption: Inter-chain hydrogen bonding in the molecular structure of PPTA.

Conclusion

The discovery of poly-paraphenylene this compound stands as a landmark achievement in polymer chemistry. Its unique combination of high strength, stiffness, and thermal stability, derived from its highly ordered molecular structure, has led to its use in a vast array of applications, from ballistic vests and aerospace components to fiber optic cables.[2][16] The continued refinement of its synthesis and processing methods promises to further expand the utility of this remarkable material in addressing future technological challenges.

References

A Technical Guide to Aromatic Polyamides: Core Characteristics and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides, commonly known as aramids, are a class of high-performance polymers renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2][3] These materials are characterized by the presence of amide linkages directly attached to two aromatic rings, a structure that imparts remarkable rigidity and strength.[1][2] This technical guide provides an in-depth exploration of the core characteristics of aromatic polyamides, detailing their synthesis, properties, and the experimental protocols for their evaluation.

Molecular Structure and Synthesis

The defining feature of aromatic polyamides is their molecular structure, which consists of rigid aromatic rings linked by amide (-CO-NH-) groups.[2][4] This arrangement leads to highly ordered, rod-like molecular chains with strong intermolecular hydrogen bonding, resulting in high crystallinity and exceptional material properties.[1][4]

Aromatic polyamides are broadly classified into two main types based on the substitution pattern of the aromatic rings:

  • Para-aramids: In para-aramids, such as Kevlar® and Twaron®, the amide linkages are in the para position on the aromatic rings. This linear arrangement maximizes the packing of polymer chains, leading to ultra-high strength and modulus.[5]

  • Meta-aramids: In meta-aramids, like Nomex®, the amide linkages are in the meta position. This creates a zigzag molecular structure, which results in excellent thermal stability and flame resistance, though with lower tensile strength compared to para-aramids.[5]

Synthesis of Aromatic Polyamides

The primary method for synthesizing aromatic polyamides is through a polycondensation reaction between an aromatic diamine and an aromatic diacid chloride.[6][7] This process is typically carried out at low temperatures in an amide solvent.[1][8]

Key Synthesis Methods:

  • Low-Temperature Solution Polycondensation: This is a widely used method where the polymerization is conducted in a solvent at low temperatures.[1][7] For example, para-aramid fibers are synthesized by the reaction of p-phenylenediamine (PPD) and terephthaloyl chloride (TCL) in a solvent mixture.[5][7]

  • Interfacial Polycondensation: This method involves the reaction of a diamine dissolved in an aqueous phase with a diacid chloride in an immiscible organic phase at the interface of the two liquids.[7]

The synthesis process significantly influences the final properties of the aramid fibers. Factors such as monomer purity, solvent system, reaction temperature, and stirring speed are critical in controlling the molecular weight and structural regularity of the polymer.[7]

Diagram of Aromatic Polyamide Synthesis:

G General Synthesis of Aromatic Polyamides AromaticDiamine Aromatic Diamine (e.g., p-phenylenediamine) Polycondensation Low-Temperature Polycondensation AromaticDiamine->Polycondensation AromaticDiacidChloride Aromatic Diacid Chloride (e.g., terephthaloyl chloride) AromaticDiacidChloride->Polycondensation Solvent Amide Solvent + Anhydrous Conditions Solvent->Polycondensation AromaticPolyamide Aromatic Polyamide (Aramid) Polycondensation->AromaticPolyamide G Aramid Fiber Manufacturing Process PolymerSolution Polymer Solution Spinning Wet Spinning (Extrusion into Coagulation Bath) PolymerSolution->Spinning Drawing Drawing (Fiber Alignment) Spinning->Drawing HeatSetting Heat Setting (Stabilization) Drawing->HeatSetting AramidFiber Aramid Fiber HeatSetting->AramidFiber

References

Terephthalamide-Based Polymers: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terephthalamide-based polymers, a class of aromatic polyamides (aramids), are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. These properties have led to their widespread use in demanding applications, from aerospace engineering to ballistics protection. For researchers, scientists, and drug development professionals, the inherent robustness and modifiable nature of these polymers present a compelling platform for creating advanced drug delivery systems. This technical guide provides an in-depth exploration of this compound-based polymers, covering their synthesis, properties, and, most importantly, their potential applications in the pharmaceutical sciences, with a focus on functionalization and the design of controlled-release formulations.

Core Concepts: Structure and Properties

This compound-based polymers are characterized by the presence of repeating this compound units in their backbone. The most prominent member of this family is poly(p-phenylene this compound) (PPTA), commercially known as Kevlar®. The rigid, linear chains of PPTA are stabilized by extensive hydrogen bonding between the amide groups of adjacent polymer chains, leading to a highly crystalline and ordered structure. This molecular arrangement is the primary reason for their remarkable strength and thermal resistance.

There are two main classes of aramids:

  • Para-aramids: In para-aramids, such as PPTA, the amide linkages are attached to the aromatic rings at positions 1 and 4 (para-position). This results in a linear and rigid molecular structure, maximizing intermolecular hydrogen bonding and leading to high tensile strength and modulus.

  • Meta-aramids: In meta-aramids, such as Nomex®, the amide linkages are attached at positions 1 and 3 (meta-position). This creates a kinked, less linear structure, which imparts excellent thermal stability and flame resistance, though with lower mechanical properties compared to para-aramids.

The exceptional properties of this compound-based polymers make them attractive candidates for drug delivery applications where durability, stability, and controlled degradation are desired.

Synthesis of this compound-Based Polymers

The synthesis of this compound-based polymers can be achieved through several polycondensation methods. The most common approach involves the reaction of an aromatic diamine with a diacid chloride.

Low-Temperature Solution Polycondensation

This is the most widely used method for synthesizing high-molecular-weight aramids. The reaction is typically carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), often with the addition of a salt like calcium chloride or lithium chloride to enhance the solubility of the growing polymer chains.

Example: Synthesis of Poly(p-phenylene this compound) (PPTA)

PPTA is synthesized by the condensation of p-phenylenediamine (PPD) and terephthaloyl chloride (TCI).

Synthesis_of_PPTA PPD p-Phenylenediamine (PPD) PPTA Poly(p-phenylene this compound) (PPTA) PPD->PPTA TCI Terephthaloyl Chloride (TCI) TCI->PPTA HCl HCl (by-product) PPTA->HCl Solvent NMP/CaCl2 Solvent->PPTA

Caption: Synthesis of Poly(p-phenylene this compound) (PPTA).

Experimental Protocol: Low-Temperature Solution Polycondensation of PPTA
  • Preparation of the Solvent System: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous calcium chloride (CaCl₂) in N-methyl-2-pyrrolidone (NMP) with gentle heating and stirring under a nitrogen atmosphere until a clear solution is obtained. Cool the solution to room temperature.

  • Monomer Dissolution: Add p-phenylenediamine (PPD) to the NMP/CaCl₂ solution and stir until completely dissolved. The solution should be protected from light.

  • Polymerization: Cool the diamine solution to 0-5°C in an ice bath. Slowly add an equimolar amount of terephthaloyl chloride (TCI) as a solid or in a concentrated NMP solution. The reaction is exothermic and the viscosity of the solution will increase significantly.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for 2-4 hours. The resulting highly viscous polymer solution can be used directly for spinning fibers or cast into films.

  • Polymer Precipitation and Purification: To isolate the polymer, pour the viscous solution into a non-solvent such as water or methanol with vigorous stirring. The precipitated polymer is then collected by filtration, washed extensively with water and methanol to remove residual solvent and by-products (HCl and salts), and dried under vacuum at 80-100°C.

Quantitative Data on this compound-Based Polymers

The following tables summarize key quantitative data for representative this compound-based polymers.

Table 1: Mechanical Properties of Aramid Fibers

PropertyKevlar® 29Kevlar® 49Nomex®
Tensile Strength (MPa) 36003600-4100340
Tensile Modulus (GPa) 831315.8
Elongation at Break (%) 3.62.830
Density (g/cm³) 1.441.441.38

Table 2: Thermal Properties of Aramid Fibers

PropertyKevlar®Nomex®
Decomposition Temperature (°C) ~500~400
Glass Transition Temperature (°C) >300~270
Coefficient of Thermal Expansion (axial, µm/m°C) -2-
Limiting Oxygen Index (%) 2928

Application of this compound-Based Polymers in Drug Development

The inherent properties of this compound-based polymers, such as their robustness and biocompatibility, make them promising candidates for various drug delivery applications.[1] However, their native chemical inertness necessitates surface modification to introduce functional groups for drug conjugation and to tailor their interaction with biological systems.

Functionalization of this compound-Based Polymers

Surface functionalization is a critical step to enable the use of aramids in drug delivery. Various techniques can be employed to introduce reactive groups onto the polymer surface.

  • Plasma Treatment: Exposure to low-temperature plasma can introduce functional groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups on the aramid surface.

  • Chemical Grafting: This involves the covalent attachment of molecules with desired functional groups. A common approach is the use of dopamine, which polymerizes on the surface to form a polydopamine layer rich in catechol and amine groups. These groups can then be used for further reactions. Another method is the use of silane coupling agents with functional groups like epoxy or amine.

  • Acid/Base Hydrolysis: Treatment with strong acids or bases can partially hydrolyze the amide bonds on the surface, creating amine and carboxylic acid functionalities.

Functionalization_Workflow cluster_0 Surface Activation cluster_1 Functional Group Introduction cluster_2 Drug Conjugation Aramid Inert Aramid Surface Plasma Plasma Treatment Aramid->Plasma Hydrolysis Acid/Base Hydrolysis Aramid->Hydrolysis Activated_Surface Activated Surface (-OH, -COOH, -NH2) Plasma->Activated_Surface Hydrolysis->Activated_Surface Dopamine Dopamine Polymerization Activated_Surface->Dopamine Silane Silane Coupling Activated_Surface->Silane Functionalized_Surface Functionalized Surface (Catechol, Amine, Epoxy) Dopamine->Functionalized_Surface Silane->Functionalized_Surface Conjugated_Polymer Drug-Conjugated Aramid Functionalized_Surface->Conjugated_Polymer Drug Drug Molecule (with reactive group) Drug->Conjugated_Polymer

Caption: Workflow for Aramid Functionalization and Drug Conjugation.

Experimental Protocol: Surface Functionalization with Polydopamine
  • Preparation of Aramid Substrate: Clean the aramid material (e.g., fabric or film) by sonicating in acetone, ethanol, and deionized water for 15 minutes each, followed by drying under vacuum.

  • Dopamine Solution: Prepare a fresh solution of dopamine hydrochloride (2 mg/mL) in a 10 mM Tris buffer (pH 8.5).

  • Coating: Immerse the cleaned aramid substrate in the dopamine solution and stir gently at room temperature for 24 hours. The solution will gradually turn dark brown, indicating the polymerization of dopamine.

  • Washing: Remove the substrate from the solution and rinse thoroughly with deionized water to remove any non-adherent polydopamine.

  • Drying: Dry the polydopamine-coated aramid substrate under vacuum. The surface is now functionalized with catechol and amine groups, ready for further modification or drug conjugation.

This compound-Based Drug Delivery Systems

Functionalized this compound-based polymers can be formulated into various drug delivery systems:

  • Drug-Polymer Conjugates: Therapeutic agents can be covalently attached to the functionalized polymer surface. This approach can improve drug stability, prolong circulation time, and enable targeted delivery by co-conjugating a targeting ligand.

  • Hydrogels: While highly crystalline aramids do not form hydrogels, functionalized this compound monomers can be co-polymerized with hydrophilic monomers to create cross-linked networks capable of swelling and releasing entrapped drugs in a controlled manner.

  • Nanoparticles: Functionalized this compound-based polymers can be fabricated into nanoparticles for targeted drug delivery. The robust nature of the polymer can provide excellent stability to the nanoparticle formulation.

Characterization of this compound-Based Polymers and Drug Delivery Systems

A suite of analytical techniques is essential for characterizing these materials at different stages of development.

Table 3: Key Characterization Techniques

TechniquePurpose
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the chemical structure of the polymer and to verify the success of functionalization and drug conjugation by identifying characteristic functional groups.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition profile of the polymer.
Differential Scanning Calorimetry (DSC) To determine thermal transitions such as the glass transition temperature and melting point.
X-ray Photoelectron Spectroscopy (XPS) To analyze the elemental composition of the polymer surface and confirm surface modification.
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) To visualize the morphology of the polymer fibers, films, or nanoparticles.
Dynamic Light Scattering (DLS) To determine the size distribution and zeta potential of nanoparticles in a suspension.
Experimental Protocol: In Vitro Drug Release Study
  • Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) to mimic physiological conditions. For poorly water-soluble drugs, a small percentage of a surfactant (e.g., Tween 80) may be added.

  • Sample Preparation: Accurately weigh the drug-loaded polymer formulation (e.g., drug-conjugated film or nanoparticles) and place it in a known volume of the release medium in a sealed container.

  • Incubation: Incubate the samples at 37°C in a shaking water bath or orbital shaker to ensure uniform mixing.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

Biocompatibility and Future Perspectives

Preliminary studies on the biocompatibility of aramid fibers have shown that they do not exhibit significant cytotoxic or genotoxic effects.[1] However, for drug delivery applications, a more thorough evaluation of the biocompatibility of functionalized terephthalamides and their degradation products is crucial. In vivo studies will be necessary to assess the long-term safety and efficacy of these materials.

The future of this compound-based polymers in drug development lies in the rational design of novel monomers with built-in functionality for drug attachment and controlled degradation. This would circumvent the need for post-polymerization surface modification and allow for greater control over the properties of the final drug delivery system. The combination of their exceptional strength and stability with tailored biocompatibility and drug release kinetics holds the promise of creating next-generation drug delivery platforms for challenging therapeutic areas.

References

The Ascending Therapeutic Potential of Novel Terephthalamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terephthalamide derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of novel this compound derivatives, with a primary focus on their anticancer and antimicrobial properties. We delve into the rational design of these compounds as mimetics of α-helical peptides to disrupt critical protein-protein interactions in cancer, and we summarize their efficacy against various microbial strains. This document furnishes detailed experimental protocols for the synthesis and biological evaluation of these derivatives, presents quantitative activity data in structured tables for comparative analysis, and utilizes visualizations to elucidate key signaling pathways and experimental workflows.

Introduction

The this compound core, characterized by a central benzene ring with two amide functionalities in a para-disposition, offers a rigid and synthetically accessible framework for the development of novel therapeutic agents. The ability to readily introduce diverse substituents at the amide nitrogen atoms allows for the fine-tuning of steric and electronic properties, enabling the targeted design of molecules with specific biological functions.

A particularly compelling application of the this compound scaffold is in the mimicry of α-helical secondary structures of proteins. This has proven to be a fruitful strategy for inhibiting protein-protein interactions (PPIs) that are often implicated in disease pathogenesis, most notably in the regulation of apoptosis in cancer. Furthermore, the structural features of terephthalamides have been exploited to develop potent antimicrobial agents.

This guide aims to provide researchers and drug development professionals with a comprehensive resource on the biological potential of novel this compound derivatives, covering their synthesis, biological evaluation, and mechanisms of action.

Anticancer Potential: Inhibition of the Bcl-xL/Bak Protein-Protein Interaction

A hallmark of many cancers is the evasion of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. Anti-apoptotic proteins of this family, such as Bcl-xL, sequester pro-apoptotic proteins like Bak, preventing the initiation of the apoptotic cascade. Overexpression of Bcl-xL is a common survival mechanism for cancer cells.[1][2][3][4][5]

Novel this compound derivatives have been rationally designed to mimic the α-helical BH3 domain of Bak, which is the natural binding partner of Bcl-xL. By presenting key hydrophobic and charged residues in a similar spatial orientation to the Bak BH3 domain, these this compound-based "BH3 mimetics" can competitively bind to the hydrophobic groove of Bcl-xL, displacing Bak.[6] This disruption of the Bcl-xL/Bak complex liberates Bak, which can then oligomerize and initiate mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation, ultimately culminating in apoptosis.[4][5][7][8]

Quantitative Data: In Vitro Inhibition of Bcl-xL/Bak Interaction and Cytotoxicity

The efficacy of this compound derivatives as Bcl-xL/Bak inhibitors and their cytotoxic effects on cancer cell lines have been quantified using various in vitro assays. The following table summarizes key data for representative compounds.

Compound IDStructure/DescriptionKi (µM) for Bcl-xL/Bak InhibitionIC50 (µM) in Cancer Cell LinesReference
TPA-1 N,N'-bis(4-chlorobenzyl)this compound0.7835.0 (HEK293 cells)[6]
TPA-2 N,N'-bis(3,4-dichlorobenzyl)this compound1.85Not Reported[6]
Phthalimide-1 Adamantylphthalimide with NH2 at phthalimideNot ApplicableMicromolar range[9]
Phthalimide-2 Adamantylphthalimide with OH at phthalimideNot ApplicableMicromolar range[9]

Signaling Pathway: Disruption of Bcl-xL/Bak Interaction and Induction of Apoptosis

Bcl_xL_Bak_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bcl_xL Bcl-xL Bcl_xL_Bak Bcl-xL:Bak Complex Bcl_xL->Bcl_xL_Bak Bak Bak Bak->Bcl_xL_Bak MOMP MOMP Bak->MOMP Induces Bcl_xL_Bak->Bak Displaces CytoC_release Cytochrome c Release MOMP->CytoC_release Leads to Apoptosome Apoptosome Formation CytoC_release->Apoptosome This compound This compound Derivative This compound->Bcl_xL Inhibits Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound derivatives inhibit Bcl-xL, leading to apoptosis.

Antimicrobial Potential

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. This compound and related phthalimide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of action is not as clearly defined as in their anticancer role but is thought to involve disruption of microbial cellular processes.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microbe.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Phthalimide-3 Mycobacterium tuberculosis3.9[10]
Phthalimide-4 Staphylococcus aureus0.49 - 31.5 (range for series)[10]
Phthalimide-5 Fungal strains0.49 - 31.5 (range for series)[10]

Other Potential Biological Activities

Beyond their well-documented anticancer and antimicrobial effects, preliminary studies suggest that this compound and phthalimide derivatives may possess a broader range of biological activities.

  • Anti-inflammatory Activity: Certain phthalimide derivatives have been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, and reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13][14]

  • Antiviral Activity: Some adamantylphthalimides have exhibited minor antiviral activity against cytomegalovirus and varicella-zoster virus, although with limited selectivity.[9]

  • Enzyme Inhibition: The rigid scaffold of terephthalamides makes them suitable candidates for the design of enzyme inhibitors, a concept that has been explored with related dipeptides.[15]

  • Metal Chelation: The amide functionalities can act as coordination sites for metal ions, suggesting potential applications in areas such as neurodegenerative diseases where metal dyshomeostasis is implicated.[16][17][18][19]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for the key biological assays discussed in this guide.

Synthesis of N,N'-disubstituted Terephthalamides

This protocol describes a general method for the synthesis of N,N'-disubstituted terephthalamides via the condensation of terephthaloyl chloride with primary amines.[2]

Materials:

  • Terephthaloyl chloride

  • Primary amine (e.g., benzylamine)

  • Anhydrous benzene (or other suitable aprotic solvent)

  • Calcium chloride drying tube

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a condenser with a CaCl2 drying tube, and a dropping funnel, dissolve terephthaloyl chloride (1 equivalent) in anhydrous benzene.

  • Dissolve the primary amine (4 equivalents) in anhydrous benzene.

  • Add the amine solution dropwise to the stirred solution of terephthaloyl chloride at room temperature. An excess of the amine is used to neutralize the HCl gas produced during the reaction.

  • After the addition is complete, reflux the reaction mixture for 2-4 hours.

  • Allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash it with the solvent and then with water to remove the amine hydrochloride salt.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., an ethanol/benzene mixture).

  • Characterize the final product using standard analytical techniques (TLC, melting point, IR, NMR, and mass spectrometry).

Synthesis_Workflow Reactants Terephthaloyl Chloride + Primary Amine (in Benzene) Reaction Condensation Reaction (Reflux, 2-4h) Reactants->Reaction Workup Cooling, Filtration, Washing Reaction->Workup Purification Recrystallization Workup->Purification Product N,N'-disubstituted This compound Purification->Product Characterization TLC, MP, IR, NMR, MS Product->Characterization

Caption: General workflow for the synthesis of this compound derivatives.

Fluorescence Polarization Assay for Bcl-xL/Bak Inhibition

This assay is used to determine the binding affinity (Ki) of this compound derivatives for Bcl-xL by measuring the displacement of a fluorescently labeled Bak BH3 peptide.[20]

Materials:

  • Recombinant human Bcl-xL protein

  • Fluorescein-labeled Bak BH3 peptide (e.g., FAM-GQVGRQLAIIGDDINR)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Triton X-100)

  • This compound derivatives dissolved in DMSO

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a solution of Bcl-xL protein and the fluorescent Bak peptide in the assay buffer. The final concentrations should be optimized to give a stable and robust fluorescence polarization signal.

  • Serially dilute the this compound derivatives in DMSO and then in assay buffer.

  • In a 384-well plate, add the Bcl-xL/fluorescent peptide solution.

  • Add the serially diluted this compound derivatives to the wells. Include controls with DMSO only (maximum polarization) and fluorescent peptide only (minimum polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for fluorescein.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent peptide and its Kd for Bcl-xL.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives (typically in a final volume of 100 µL per well). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][4][7][8]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of the this compound derivative in the broth medium.

  • Add the standardized microbial inoculum to each well. Include a positive control for growth (inoculum in broth without the compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • The results can be confirmed by measuring the optical density at 600 nm using a plate reader.

Conclusion and Future Directions

Novel this compound derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. Their utility as α-helix mimetics for the inhibition of protein-protein interactions has been convincingly demonstrated in the context of anticancer drug discovery, particularly in targeting the Bcl-2 family of proteins. Furthermore, the demonstrated antimicrobial activity of these and related compounds opens up another important avenue for their development.

Future research in this area should focus on several key aspects:

  • Expansion of Biological Targets: While the focus has been on Bcl-xL and microbial targets, the this compound scaffold should be explored for its potential to inhibit other challenging protein-protein interactions and enzymes implicated in a wider range of diseases.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to optimize the potency, selectivity, and pharmacokinetic properties of these derivatives.

  • In Vivo Efficacy and Safety: Promising lead compounds identified in vitro must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, toxicity, and overall therapeutic window.

  • Novel Synthetic Methodologies: The development of more efficient and diverse synthetic routes will facilitate the generation of larger and more complex libraries of this compound derivatives for high-throughput screening.

References

Unveiling the Thermal Resilience of Terephthalamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermal stability of terephthalamide compounds, a critical class of molecules central to the development of high-performance polymers, advanced materials, and potentially, thermally robust pharmaceutical intermediates. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the thermal properties, degradation pathways, and analytical methodologies associated with these structures.

Core Thermal Properties of this compound Derivatives

The thermal stability of this compound-based materials is a key determinant of their application scope. Aromatic polyamides, or aramids, derived from this compound monomers, are renowned for their exceptional resistance to heat. This resilience stems from the rigid backbone of benzene rings and the strong hydrogen bonding between amide linkages.

Quantitative thermal analysis, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides critical data on the thermal behavior of these compounds. TGA measures weight loss as a function of temperature, indicating the onset and progression of decomposition. DSC detects heat flow changes, revealing glass transitions (Tg), melting points (Tm), and crystallization events.

Below is a summary of key thermal data for representative this compound-based polymers.

Compound/PolymerTd5% (°C, N2)Td10% (°C, N2)Tg (°C)Tm (°C)Char Yield at 800°C (%, N2)
Poly(p-phenylene this compound) (PPTA/Kevlar®)~500->300>500~60
Poly(m-phenylene isophthalamide) (PMIA/Nomex®)445-267~350 (decomposes)-
Poly(tetramethylene this compound) (PA4T)-~460---
N,N'-bis(2-aminoethyl)this compound---187-
α,ω-aminobutylthis compound (Pentamer)---~208 (decomposes)-

Note: Values are approximate and can vary based on synthesis method, molecular weight, and experimental conditions.

Experimental Protocols for Thermal Analysis

Accurate and reproducible thermal analysis is paramount for characterizing this compound compounds. The following sections detail standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

TGA is employed to determine the thermal stability and decomposition profile of this compound compounds.

1. Sample Preparation:

  • Ensure the sample is dry and representative of the bulk material. For polymers, a small, uniform piece (5-10 mg) is typically used. For powders, ensure a consistent particle size.

  • The sample should be placed in an inert crucible, commonly alumina or platinum.

2. Instrument Setup:

  • Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., 30°C).

    • Ramp the temperature at a constant rate, typically 10°C/min or 20°C/min, to a final temperature (e.g., 800-1000°C).

  • Data Acquisition: Record the sample weight as a function of temperature. The first derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

DSC is utilized to identify glass transitions, melting points, and other thermal events that do not necessarily involve mass loss.

1. Sample Preparation:

  • Weigh 5-10 mg of the sample into an aluminum DSC pan.

  • Seal the pan hermetically to prevent the loss of any volatile components. An empty, sealed pan is used as a reference.

2. Instrument Setup:

  • Purge Gas: Maintain an inert atmosphere using nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature above its expected transitions but below its decomposition temperature (determined by TGA) at a rate of 10°C/min or 20°C/min. This scan erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the initial temperature.

    • Second Heating Scan: Reheat the sample at the same rate as the first scan. The glass transition (Tg) and melting temperature (Tm) are typically determined from this second heating curve to ensure a consistent thermal history.

  • Data Analysis: The glass transition is observed as a step change in the heat flow curve, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.

Visualizing Thermal Degradation and Experimental Workflow

Proposed Thermal Degradation Pathway of Poly(p-phenylene this compound)

The thermal degradation of aromatic polyamides like poly(p-phenylene this compound) in an inert atmosphere is a complex process involving multiple reactions. Based on pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) studies, the primary degradation pathway is believed to initiate with the scission of the amide bond, followed by a series of fragmentation and rearrangement reactions.

Thermal_Degradation_Pathway cluster_polymer Polymer Backbone cluster_initiation Initiation cluster_propagation Propagation & Fragmentation cluster_products Volatile Products cluster_residue Solid Residue Polymer Poly(p-phenylene this compound) AmideScission Amide Bond Scission Polymer->AmideScission High Temperature Radicals Formation of Phenyl and Amide Radicals AmideScission->Radicals Decarbonylation Decarbonylation Radicals->Decarbonylation NitrileFormation Nitrile Formation Radicals->NitrileFormation Aniline Aniline Radicals->Aniline Benzene Benzene Radicals->Benzene Char Cross-linked Char Radicals->Char Cross-linking CO Carbon Monoxide Decarbonylation->CO Benzonitrile Benzonitrile NitrileFormation->Benzonitrile

Proposed thermal degradation pathway for PPTA.
General Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal characterization of a novel this compound compound involves a sequential and complementary use of TGA and DSC.

Experimental_Workflow start Start: Synthesized This compound Compound tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) tga->dsc Determine max temp for DSC scan data_analysis Data Analysis and Interpretation tga->data_analysis dsc->data_analysis report Final Report and Characterization data_analysis->report

Workflow for thermal characterization.

Methodological & Application

Application Notes and Protocols for Terephthalamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terephthalamides are a class of organic compounds characterized by a benzene ring disubstituted with two amide groups in a para configuration. These compounds and their polymeric analogs, aramids, are of significant interest in materials science and drug development due to their high thermal stability, mechanical strength, and potential biological activity.[1] This document provides detailed experimental protocols for the synthesis of terephthalamides via two distinct methods: the reaction of terephthaloyl chloride with primary amines and the aminolysis of poly(ethylene terephthalate) (PET) waste. These protocols are intended for researchers, scientists, and professionals in drug development.

Method 1: Synthesis of N,N'-Diphenylterephthalamide from Terephthaloyl Chloride and Aniline

This method describes the synthesis of a disubstituted this compound through the acylation of a primary amine with terephthaloyl chloride.[2] This is a common and versatile method for preparing a wide range of terephthalamides.

Experimental Protocol

Materials:

  • Terephthaloyl chloride

  • Aniline

  • Anhydrous benzene

  • Ice

Equipment:

  • 250 ml flask

  • Ascending condenser with a CaCl2 tube

  • Stirring apparatus (e.g., magnetic stirrer)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolve 0.02 mol of terephthaloyl chloride in 30 ml of anhydrous benzene in a 250 ml flask equipped with an ascending condenser and a CaCl2 tube.[2]

  • In a separate container, dissolve 0.08 mol of aniline in 20 ml of anhydrous benzene.[2]

  • Place the reaction flask in an ice bath to maintain a low temperature.[2]

  • While stirring, add the aniline solution in small portions to the terephthaloyl chloride solution.[2]

  • Continue stirring the reaction mixture in the ice bath.

  • After the reaction is complete, the resulting precipitate is collected by filtration.

  • Wash the precipitate with a suitable solvent to remove any unreacted starting materials and byproducts.

  • Dry the purified N,N'-diphenylthis compound product in an oven.

Data Presentation
Reactant/SolventMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (ml)
Terephthaloyl chloride203.020.024.06-
Aniline93.130.087.45-
Anhydrous Benzene78.11--50

Experimental Workflow

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification prep_tc Dissolve Terephthaloyl Chloride in Anhydrous Benzene reaction_setup Setup Reaction Flask (Condenser, CaCl2 tube, Ice Bath) prep_tc->reaction_setup prep_an Dissolve Aniline in Anhydrous Benzene addition Add Aniline Solution to Terephthaloyl Chloride Solution prep_an->addition reaction_setup->addition stirring Stir Reaction Mixture addition->stirring filtration Filter Precipitate stirring->filtration washing Wash Product filtration->washing drying Dry Final Product washing->drying

Caption: Workflow for N,N'-Diphenylthis compound Synthesis.

Method 2: Synthesis of this compound Diols from PET Waste via Aminolysis

This protocol details a sustainable approach to synthesizing this compound diols by the chemical recycling of poly(ethylene terephthalate) (PET) waste using β-hydroxy amines.[3] This method transforms PET waste into valuable monomers for the synthesis of other polymers.[3]

Experimental Protocol

Materials:

  • PET waste (e.g., from water bottles)

  • β-hydroxy amine (e.g., ethanolamine)

  • Sodium acetate (catalyst)

  • Solvents for recrystallization (e.g., water, methanol, ethyl acetate, DMF, ethanol)

Equipment:

  • Microwave reactor

  • Grinder or shredder for PET waste

  • Reaction vessel

  • Filtration apparatus

  • Drying oven

  • Recrystallization apparatus

Procedure:

  • Shred or grind the PET waste into small pieces.

  • Place the ground PET and a β-hydroxy amine in a microwave reactor. A catalyst, such as sodium acetate (1 wt.%), can be added.[3]

  • Carry out the aminolysis reaction under microwave irradiation. The reaction conditions (temperature, time, and pressure) will depend on the specific β-hydroxy amine used and the microwave reactor's capabilities.

  • After the reaction, the crude product is a mixture of this compound diols and potentially some oligomers.[3]

  • Purify the depolymerization products by recrystallization using appropriate solvents. For example, some products can be recrystallized from water, while others may require solvents like methanol and ethyl acetate, or DMF and ethanol.[3]

  • Collect the purified this compound diol crystals by filtration.

  • Dry the final product in an oven at a suitable temperature (e.g., 50°C).[3]

Data Presentation
Reactant/CatalystRoleAmount
PET WasteStarting MaterialVaries
β-hydroxy amineReagentVaries
Sodium AcetateCatalyst1 wt.%

Experimental Workflow

cluster_prep Material Preparation cluster_reaction Aminolysis Reaction cluster_workup Product Purification prep_pet Grind PET Waste mixing Mix PET, β-hydroxy amine, and Catalyst prep_pet->mixing mw_irradiation Microwave Irradiation mixing->mw_irradiation recrystallization Recrystallize Crude Product mw_irradiation->recrystallization filtration Filter Purified Product recrystallization->filtration drying Dry Final Product filtration->drying

Caption: Workflow for this compound Diol Synthesis from PET Waste.

Signaling Pathway of Amide Bond Formation

The fundamental chemical transformation in both protocols is the formation of an amide bond. This occurs through a nucleophilic acyl substitution mechanism.

amine Amine (Nucleophile) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack carbonyl Acyl Chloride/Ester (Electrophile) carbonyl->tetrahedral_intermediate amide Amide Product tetrahedral_intermediate->amide Collapse of Intermediate leaving_group Leaving Group (Chloride/Alkoxide) tetrahedral_intermediate->leaving_group

Caption: Generalized Pathway for Amide Bond Formation.

These protocols provide a foundation for the synthesis of various terephthalamides, which can be adapted and optimized for specific research and development needs. Appropriate safety precautions should be taken when handling all chemicals, particularly terephthaloyl chloride, which is corrosive and a skin irritant.[4]

References

Application Notes and Protocols for Low-Temperature Solution Polycondensation of Poly(p-phenylene terephthalamide) (PPTA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(p-phenylene terephthalamide) (PPTA), a high-performance aromatic polyamide, is renowned for its exceptional thermal stability, chemical resistance, and mechanical strength. These properties make it a critical component in advanced materials, including ballistic protection, aerospace composites, and specialty industrial applications. The low-temperature solution polycondensation of p-phenylenediamine (PPD) and terephthaloyl chloride (TPC) is the most common and effective method for synthesizing high molecular weight PPTA.

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of PPTA via this method. The information is intended to guide researchers in successfully producing and evaluating this remarkable polymer.

Reaction Mechanism and Key Parameters

The synthesis of PPTA proceeds via a polycondensation reaction between the amine groups of p-phenylenediamine and the acyl chloride groups of terephthaloyl chloride. This reaction is typically carried out in an amide-type polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), containing a salt like lithium chloride (LiCl) or calcium chloride (CaCl2) to enhance the solubility of the growing polymer chains.[1] The reaction is highly exothermic and rapid, necessitating careful temperature control to achieve high molecular weights.[2]

Several key parameters influence the outcome of the polymerization, including monomer concentration, reaction temperature, solvent system, and the presence of acid acceptors like pyridine. Optimal conditions are crucial for achieving a high degree of polymerization, which is typically assessed by measuring the inherent viscosity of the polymer solution.

Data Presentation

The following tables summarize the quantitative data from various studies on the low-temperature solution polycondensation of PPTA, highlighting the influence of different reaction parameters on the resulting inherent viscosity (ηinh), a key indicator of molecular weight.

Table 1: Effect of Monomer Concentration on Inherent Viscosity of PPTA

Monomer Concentration (mol/L)Solvent SystemTemperature (°C)Inherent Viscosity (ηinh, dL/g)Reference
0.20NMP/CaCl20-15Low[2]
0.35 - 0.45NMP/CaCl20-15High[2]
0.60NMP/CaCl20-15Lower[2]

Table 2: Effect of Reaction Temperature on Inherent Viscosity of PPTA

Temperature (°C)Monomer Concentration (mol/L)Solvent SystemInherent Viscosity (ηinh, dL/g)Reference
-5 to 50.35 - 0.45NMP/CaCl2High[2]
0 to 150.35 - 0.45NMP/CaCl2Decreasing[2]
20 - 400.20 - 0.45NMP/LiCl5.02

Table 3: Inherent Viscosity of PPTA with Different Synthesis Methods and Solvent Systems

Synthesis MethodSolvent SystemAdditivesInherent Viscosity (ηinh, dL/g)Reference
Classical Low-TemperatureNMP/CaCl2None3.15
In-situ SilylationNMP/CaCl2TMSC, Pyridine, DMAPup to 6.7
Low-TemperatureIonic Liquid ([C8MIM][Cl])α-Picoline1.95[3][4]
Low-TemperatureNMP/CaCl2None5.17[4]

Experimental Protocols

Protocol 1: Classical Low-Temperature Solution Polycondensation of PPTA

This protocol is adapted from a standard laboratory procedure for synthesizing high molecular weight PPTA.

Materials:

  • p-Phenylenediamine (PPD)

  • Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl2), anhydrous

  • Nitrogen gas (high purity)

Equipment:

  • Double-walled glass flask with a mechanical stirrer

  • Cooling bath

  • Nitrogen inlet and outlet

  • Funnel

  • Beakers

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Preparation: Dry the calcium chloride at 250°C overnight and store it in a desiccator. Purify the PPD and TPC by sublimation under vacuum just before use. Ensure all glassware is thoroughly dried.

  • Dissolution of Diamine: In a double-walled glass flask under a continuous blanket of nitrogen, charge 5 mmol of PPD, 2 g of anhydrous CaCl2, and 25 mL of anhydrous NMP.

  • Stirring and Cooling: Stir the mixture mechanically at 100-150 rpm until the PPD and CaCl2 are completely dissolved. Cool the resulting solution to 0°C using a cooling bath.

  • Addition of Diacid Chloride: Once the solution has reached 0°C, add a stoichiometric amount (5 mmol) of TPC to the stirred solution.

  • Polymerization: Allow the reaction to proceed under a nitrogen atmosphere for 1 hour at 5°C.

  • Warming to Room Temperature: After 1 hour, allow the reaction mixture to warm to 20°C and continue stirring for an additional 12 hours. The solution will become highly viscous and may form a gel-like solid.

  • Precipitation and Washing: Precipitate the polymer by pouring the reaction mixture into a beaker of deionized water. Vigorously stir to break up the polymer mass.

  • Filtration and Drying: Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol. Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.

Protocol 2: Characterization of PPTA

2.1 Inherent Viscosity Measurement

Inherent viscosity is a crucial parameter for estimating the molecular weight of the synthesized PPTA.

Equipment:

  • Cannon-Ubbelohde viscometer

  • Constant temperature bath (30°C ± 0.01°C)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Solution Preparation: Accurately weigh a specific amount of the dried PPTA polymer (e.g., 0.05 g) and dissolve it in 100 mL of concentrated (98%) sulfuric acid to obtain a 0.05 g/dL solution. The dissolution may require gentle stirring for several hours.

  • Viscometer Setup: Clean and dry the viscometer thoroughly. Place it in the constant temperature bath set at 30°C and allow it to equilibrate.

  • Solvent Flow Time: Measure the flow time of the pure solvent (98% H2SO4) through the capillary of the viscometer. Repeat this measurement at least three times and calculate the average flow time (t₀).

  • Solution Flow Time: Carefully introduce the prepared PPTA solution into the viscometer. Allow it to equilibrate in the temperature bath for at least 15 minutes. Measure the flow time of the solution (t). Repeat this measurement at least three times and calculate the average.

  • Calculation: Calculate the relative viscosity (η_rel = t/t₀) and then the inherent viscosity using the following equation: η_inh = (ln η_rel) / c where 'c' is the concentration of the polymer solution in g/dL.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the chemical structure of the synthesized PPTA.

Procedure:

  • Prepare a KBr pellet by mixing a small amount of the dried PPTA powder with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, acquire the spectrum using an ATR-FTIR spectrometer by placing the powder directly on the crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands for PPTA:

    • ~3300 cm⁻¹ (N-H stretching)

    • ~1640 cm⁻¹ (Amide I, C=O stretching)

    • ~1540 cm⁻¹ (Amide II, N-H bending and C-N stretching)

    • ~1515 cm⁻¹ (Aromatic C=C stretching)

    • ~820 cm⁻¹ (p-disubstituted benzene ring C-H out-of-plane bending)

2.3 X-ray Diffraction (XRD)

XRD is used to assess the crystallinity of the synthesized PPTA.

Procedure:

  • Prepare a flat sample of the PPTA powder.

  • Obtain the XRD pattern using a diffractometer with Cu Kα radiation.

  • Scan over a 2θ range of 10° to 40°.

  • Interpretation: Identify the characteristic diffraction peaks for PPTA, which typically appear around 2θ = 20.5° and 23.0°, corresponding to the (110) and (200) crystal planes, respectively. The sharpness of the peaks indicates the degree of crystallinity.

2.4 Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the PPTA.

Procedure:

  • Place a small, accurately weighed sample of the dried PPTA powder into a TGA crucible.

  • Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • Interpretation: Determine the onset temperature of decomposition and the temperature of maximum decomposition rate. PPTA typically exhibits high thermal stability, with decomposition starting above 500°C.

2.5 Scanning Electron Microscopy (SEM)

SEM is used to observe the morphology of the synthesized PPTA particles.

Procedure:

  • Mount a small amount of the PPTA powder onto an SEM stub using conductive adhesive tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Observe the sample under the SEM at various magnifications.

  • Interpretation: Examine the particle size, shape, and surface texture of the PPTA powder.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization prep Reagent Preparation (Drying & Purification) dissolution Dissolution of PPD in NMP/CaCl2 prep->dissolution cooling Cooling to 0°C dissolution->cooling addition Addition of TPC cooling->addition polymerization Polymerization (1h at 5°C, 12h at 20°C) addition->polymerization precipitation Precipitation in Water polymerization->precipitation washing Washing & Filtration precipitation->washing drying Drying washing->drying viscosity Inherent Viscosity drying->viscosity ftir FTIR Spectroscopy drying->ftir xrd X-ray Diffraction drying->xrd tga Thermogravimetric Analysis drying->tga sem Scanning Electron Microscopy drying->sem

Caption: Experimental workflow for the synthesis and characterization of PPTA.

reaction_mechanism ppd p-Phenylenediamine (PPD) {H₂N-Ph-NH₂} intermediate Amide Linkage Formation (-NH-CO-) ppd->intermediate tpc Terephthaloyl Chloride (TPC) {ClOC-Ph-COCl} tpc->intermediate ppta Poly(p-phenylene this compound) (PPTA) {[-NH-Ph-NH-CO-Ph-CO-]n} intermediate->ppta hcl HCl intermediate->hcl +

Caption: Reaction mechanism for the low-temperature solution polycondensation of PPTA.

References

Characterization of Terephthalamide using Raman Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the characterization of terephthalamide (1,4-benzenedicarboxamide) using Raman spectroscopy. This compound and its derivatives are fundamental building blocks in the synthesis of high-performance polymers, such as poly(p-phenylene this compound) (PPTA), and are of significant interest in materials science and drug development. Raman spectroscopy offers a non-destructive, rapid, and highly sensitive method for probing the molecular structure, crystallinity, and conformation of these materials. This application note details the theoretical background, experimental protocols, data analysis techniques, and interpretation of the Raman spectra of this compound.

Introduction

This compound is a symmetrical aromatic diamide consisting of a benzene ring substituted with two amide groups at the para positions. The arrangement and interaction of these functional groups give rise to a unique vibrational signature that can be effectively characterized by Raman spectroscopy. This technique is particularly sensitive to the vibrations of the aromatic ring, the amide I, II, and III bands, and intermolecular interactions, making it a powerful tool for both qualitative identification and quantitative analysis.

In the context of drug development, understanding the solid-state properties of active pharmaceutical ingredients (APIs) containing the this compound moiety is crucial for formulation, stability, and bioavailability. For researchers and scientists in materials science, Raman spectroscopy provides invaluable insights into the molecular orientation and degree of crystallinity of this compound-based polymers, which directly correlate with their mechanical and thermal properties.

Principle of Raman Spectroscopy

Raman spectroscopy is a light scattering technique where a monochromatic light source, typically a laser, interacts with a sample. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). This frequency shift, known as the Raman shift, corresponds to the vibrational energy levels of the molecules in the sample. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. This selection rule is complementary to that of infrared (IR) spectroscopy, which requires a change in the molecular dipole moment.[1]

Key Vibrational Modes of this compound

The Raman spectrum of PPTA is dominated by several key bands.[2] These include N-H bending, C-N stretching, and C-C stretching at approximately 1280 cm⁻¹, ring C-H bending and ring C-C stretching at 1332 cm⁻¹, and aromatic ring C-C stretching at 1610 cm⁻¹.[2] The C=O stretching vibration, also known as the Amide I band, appears around 1650 cm⁻¹.[2]

Table 1: Tentative Assignment of Key Raman Bands for this compound

Raman Shift (cm⁻¹)Vibrational AssignmentDescription
~3300 - 3100N-H StretchingSymmetric and asymmetric stretching of the N-H bonds in the amide groups.
~1650Amide I (C=O Stretching)Primarily associated with the C=O stretching vibration. Its position is sensitive to hydrogen bonding and conformation.
~1610Aromatic C=C StretchingIn-plane stretching of the carbon-carbon bonds within the benzene ring.
~1550Amide II (N-H Bending and C-N Stretching)A coupled vibration of the N-H in-plane bending and C-N stretching modes.
~1332Ring C-H Bending and Ring C-C StretchingIn-plane bending of the C-H bonds on the aromatic ring coupled with ring C-C stretching.
~1280Amide III (C-N Stretching and N-H Bending)A complex mode involving C-N stretching and N-H in-plane bending.
~1000 - 600Ring Breathing and other skeletal modesCollective vibrations of the benzene ring and out-of-plane bending modes.

Note: The exact peak positions for the this compound monomer may vary slightly from the values reported for its polymeric form (PPTA) due to differences in intermolecular interactions and crystal packing.

Experimental Protocols

This section outlines a detailed protocol for the characterization of solid this compound powder using a confocal Raman microscope.

Instrumentation
  • Raman Spectrometer: A confocal Raman microscope equipped with a high-resolution spectrometer.

  • Laser Source: Common excitation wavelengths for aromatic compounds include 532 nm, 633 nm, and 785 nm. A 785 nm laser is often preferred to minimize fluorescence from the sample.[3]

  • Objective: A 10x, 20x, or 50x microscope objective. The choice of objective will influence the laser spot size and spatial resolution.

  • Detector: A cooled charge-coupled device (CCD) detector for high sensitivity and low noise.

  • Software: Software for instrument control, data acquisition, and spectral processing (e.g., cosmic ray removal, baseline correction, peak fitting).

Sample Preparation

For the analysis of solid this compound powder, minimal sample preparation is required.[4]

  • Place a small amount of the this compound powder onto a clean microscope slide.

  • Gently press a clean coverslip over the powder to create a relatively flat surface for analysis.[5] This helps to improve the focus and the quality of the Raman signal, especially for Raman imaging.[5]

  • Alternatively, for single-point measurements, the powder can be analyzed directly without a coverslip.[5]

Data Acquisition
  • Instrument Calibration: Before sample analysis, calibrate the spectrometer using a standard reference material with known Raman peaks, such as a silicon wafer (peak at ~520.7 cm⁻¹).

  • Sample Focusing: Place the prepared sample slide on the microscope stage. Using the white light source and the microscope eyepieces or camera, bring the this compound particles into focus.

  • Laser Power and Exposure Time:

    • Start with a low laser power to avoid sample damage or photobleaching.[3] For a 785 nm laser, an initial power of 10-50 mW at the sample is a reasonable starting point.

    • Set an initial acquisition time (e.g., 1-10 seconds) and number of accumulations (e.g., 2-5).

    • Acquire a preliminary spectrum and check for signal-to-noise ratio and any signs of sample degradation (e.g., changes in color, burning).

    • Optimize the laser power and acquisition parameters to obtain a high-quality spectrum with minimal background fluorescence and no sample damage.[3]

  • Spectral Range: Set the spectrometer to acquire data over a relevant Raman shift range, typically from 200 cm⁻¹ to 3500 cm⁻¹, to cover all the characteristic vibrational modes of this compound.

Data Processing
  • Cosmic Ray Removal: Use the software's algorithm to remove sharp, narrow peaks arising from cosmic rays.

  • Baseline Correction: Apply a baseline correction algorithm (e.g., polynomial fitting, asymmetric least squares) to remove the background fluorescence signal and obtain a flat baseline.

  • Normalization: Normalize the spectra to a specific peak that is known to be insensitive to experimental variations or to the total spectral area to allow for direct comparison between different measurements.

  • Peak Fitting: To resolve overlapping peaks and perform quantitative analysis, use a peak fitting function with appropriate peak shapes (e.g., Gaussian, Lorentzian, or a combination). This is particularly useful for analyzing the Amide I band to study crystallinity in this compound-based polymers.[6]

Data Presentation and Interpretation

Quantitative Analysis of Crystallinity in this compound-based Polymers

A key application of Raman spectroscopy in the study of this compound-containing polymers like PPTA is the quantification of crystallinity. A recently developed method involves the deconvolution of the Amide I band (around 1650 cm⁻¹) into three components.[6] These components are associated with different conformers of the amide group, with the relative areas of these peaks correlating to the degree of crystallinity.[6]

Table 2: Deconvoluted Amide I Band Components and their Relation to Crystallinity in PPTA

Raman Shift (cm⁻¹)Conformer AssignmentContribution to Crystallinity
~1633cis or off-trans conformationAmorphous
~1649trans conformation with in-plane benzene ringsCrystalline
~1662trans conformation with out-of-plane benzene ringsAmorphous

Source: Adapted from recent studies on quantifying crystallinity in PPTA.[6]

The degree of crystallinity can be calculated from the integrated areas of these fitted peaks. This quantitative information is invaluable for understanding and controlling the mechanical properties of high-performance fibers.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for characterizing this compound using Raman spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation prep1 Obtain this compound Powder prep2 Place on Microscope Slide prep1->prep2 prep3 Apply Coverslip (optional) prep2->prep3 acq1 Instrument Calibration prep3->acq1 acq2 Sample Focusing acq1->acq2 acq3 Set Laser Power & Exposure acq2->acq3 acq4 Acquire Raman Spectrum acq3->acq4 proc1 Cosmic Ray Removal acq4->proc1 proc2 Baseline Correction proc1->proc2 proc3 Normalization proc2->proc3 ana1 Peak Identification & Assignment proc3->ana1 ana2 Quantitative Analysis (e.g., Crystallinity) ana1->ana2 ana3 Reporting ana2->ana3

Caption: Experimental workflow for Raman analysis.

Molecular Structure and Vibrational Modes

This diagram illustrates the relationship between the molecular structure of this compound and its key Raman-active vibrational modes.

molecular_vibrations cluster_modes Key Vibrational Modes This compound This compound (1,4-Benzenedicarboxamide) C=O Stretch (Amide I) N-H Bend / C-N Stretch (Amide II) C-N Stretch / N-H Bend (Amide III) Aromatic C=C Stretch Ring C-H Bend N-H Stretch amide1 Amide I (~1650 cm⁻¹) This compound:f0->amide1 amide2 Amide II (~1550 cm⁻¹) This compound:f1->amide2 amide3 Amide III (~1280 cm⁻¹) This compound:f2->amide3 aromatic_stretch Aromatic C=C Stretch (~1610 cm⁻¹) This compound:f3->aromatic_stretch ch_bend Ring C-H Bend (~1332 cm⁻¹) This compound:f4->ch_bend nh_stretch N-H Stretch (~3300-3100 cm⁻¹) This compound:f5->nh_stretch

Caption: this compound structure and key modes.

Conclusion

Raman spectroscopy is a versatile and powerful analytical technique for the characterization of this compound and its derivatives. It provides detailed information on the molecular structure, conformation, and crystallinity with minimal sample preparation. The protocols and data interpretation guidelines presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound-based materials. The ability to perform non-destructive analysis makes Raman spectroscopy particularly well-suited for both routine quality control and advanced research applications.

References

Applications of Terephthalamide in High-Performance Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Terephthalamide, primarily in its polymerized form as poly(p-phenylene this compound) (PPTA), is the foundational chemistry for para-aramid fibers, most notably known by the trade name Kevlar®. These fibers are a critical reinforcement material in the field of high-performance composites due to their exceptional strength-to-weight ratio, thermal stability, and toughness.[1][2] This document provides detailed application notes on the use of this compound-based composites, protocols for their synthesis and testing, and quantitative data on their mechanical properties. It is intended for researchers, materials scientists, and engineers working on the development of advanced materials.

Introduction to this compound-Based Composites

Poly(p-phenylene this compound) is a synthetic, highly crystalline aromatic polyamide (aramid) polymer.[3] Its molecular structure consists of rigid, rod-like polymer chains linked by strong hydrogen bonds. This unique architecture is responsible for the fiber's high tensile strength, modulus, and thermal resistance.[3][4] When these fibers are embedded within a polymer matrix, typically an epoxy resin, they form a composite material with properties superior to the individual components.[2][5]

These composites are utilized in applications where high strength, low density, and resistance to impact and fatigue are paramount.[1][6] Different grades of para-aramid fibers are available, such as Kevlar 49, which offers a high modulus for structural applications, and Kevlar 29, which provides high tenacity for ballistic protection.[1][3] Hybrid composites, which combine aramid fibers with other reinforcements like carbon or glass fiber, are also common to achieve a tailored balance of performance, weight, and cost.[6]

Key Application Areas

Aerospace and Aviation

This compound-based composites are extensively used in the aerospace industry to reduce weight and improve fuel efficiency without compromising safety.[3]

  • Structural Components: Used in monocoque bodies, helicopter rotor blades, and aircraft cabin panels.[2]

  • Engine Components: Provide containment for engine fragments in case of blade failure.

  • Advantages: High tensile strength-to-weight ratio, fatigue resistance, and vibration damping properties.

Automotive and Racing

In the automotive sector, these composites enhance safety, performance, and durability.[1][2]

  • High-Performance Vehicles: Employed in the construction of monocoque chassis for Formula 1 cars and other racing vehicles.[2]

  • Component Reinforcement: Used in tires, brake pads, and belts to improve durability and heat resistance.

  • Safety: Integrated into car bodies to improve impact resistance.

Ballistic and Impact Protection

The high toughness and energy absorption characteristics of para-aramid fibers make them the material of choice for personal and vehicle armor.[3]

  • Body Armor: Woven fabric layers are used in bulletproof vests.[1][3]

  • Vehicle Armoring: Composite panels protect against ballistic threats and shrapnel.

  • Sporting Goods: Used in helmets and protective shielding for various sports.[3]

Quantitative Data: Mechanical Properties

The mechanical properties of this compound-based composites can vary based on the specific fiber grade, matrix material, fiber volume fraction, and manufacturing process. The following tables summarize typical properties for unidirectional Kevlar 49/Epoxy composites.

Table 1: Tensile Properties of Unidirectional Kevlar 49/Epoxy Composites

PropertyLongitudinalTransverse
Tensile Strength (MPa)1379[7]29.6[7]
Tensile Modulus (GPa)75.8[7]5.5[7]
Elongation at Break (%)1.8[8]0.5[7]

Table 2: Compressive Properties of Unidirectional Kevlar 49/Epoxy Composites

PropertyLongitudinalTransverse
Compressive Strength (MPa)276[7]138[7]
Compressive Modulus (GPa)75.8[7]5.5[7]

Note: Properties are indicative and can be influenced by test conditions and specimen preparation.

Experimental Protocols

Protocol for Synthesis of Poly(p-phenylene this compound) (PPTA)

This protocol describes a laboratory-scale low-temperature polycondensation reaction to synthesize PPTA.

Materials:

  • p-Phenylenediamine (PPD)

  • Terephthaloyl chloride (TCl)

  • N-methylpyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Pyridine

  • Nitrogen (N₂) gas supply

  • Methanol and Water for washing

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, N₂ inlet, and a drying tube.

  • Low-temperature bath

  • Beakers, filter funnel, and vacuum filtration apparatus

Procedure:

  • Solvent Preparation: In the reaction flask, dissolve LiCl (1.2-1.8% of total feed weight) and pyridine in NMP under a gentle N₂ purge.[9]

  • Monomer Dissolution: Add p-phenylenediamine (PPD) to the solvent mixture and stir until fully dissolved. Maintain the temperature between -5°C and 20°C.[9]

  • Polycondensation: Add terephthaloyl chloride (TCl) powder to the solution in two steps while stirring vigorously. A typical approach is to add 40-60% of the TCl initially, stir for 5-20 minutes, and then add the remaining TCl.[9] The reaction is exothermic; maintain the temperature between 20-40°C.[9]

  • Reaction Completion: Continue stirring for 10-20 minutes after the final TCl addition. A highly viscous, pale-yellow polymer gel will form.[9]

  • Precipitation and Washing: Remove the polymer gel from the flask and blend it with water to precipitate the PPTA.

  • Purification: Filter the polymer and wash it repeatedly with water and then methanol to remove unreacted monomers, solvent, and by-products.

  • Drying: Dry the resulting pale-yellow PPTA powder in a vacuum oven.

Protocol for Composite Panel Fabrication (Hand Lay-up)

This protocol outlines the fabrication of a flat composite laminate using the wet hand lay-up technique.[10][11]

Materials:

  • Woven para-aramid (e.g., Kevlar 49) fabric

  • Epoxy resin system (Part A: resin, Part B: hardener)

  • Mold release agent

  • Solvents for cleaning (e.g., acetone)

Equipment:

  • Flat, rigid mold surface (e.g., glass or aluminum plate)

  • Brushes and rollers

  • Mixing cups and stirring sticks

  • Personal Protective Equipment (PPE): gloves, safety glasses, respirator

Procedure:

  • Mold Preparation: Clean the mold surface thoroughly and apply a uniform coat of mold release agent. Allow it to dry completely.[12]

  • Fabric Preparation: Cut the aramid fabric sheets to the desired dimensions and orientation.

  • Resin Mixing: Measure the epoxy resin and hardener in the correct ratio as specified by the manufacturer. Mix thoroughly for 2-3 minutes until a homogenous solution is achieved.[11]

  • Lay-up: a. Apply a thin, even layer of the mixed resin (gel coat) to the prepared mold surface.[10] b. Place the first layer of aramid fabric onto the wet resin. c. Use a roller to apply gentle pressure, working from the center outwards, to impregnate the fabric with resin and remove any trapped air bubbles.[12] d. Apply another layer of resin on top of the fabric. e. Repeat steps 4b-4d for each subsequent layer of fabric until the desired thickness is achieved.

  • Curing: Allow the laminate to cure at ambient temperature or as per the resin manufacturer's specifications. A post-cure at an elevated temperature may be required to achieve optimal properties.[13]

  • Demolding: Once fully cured, carefully remove the composite panel from the mold.

Protocol for Tensile Properties Testing (ASTM D3039)

This protocol summarizes the procedure for determining the in-plane tensile properties of polymer matrix composites.[4][14]

Equipment:

  • Universal Testing Machine (UTM) with appropriate grips

  • Extensometer or strain gauges for strain measurement

Specimen:

  • A flat, rectangular specimen with typical dimensions of 250 mm length x 25 mm width.[4][15]

  • Fiberglass-epoxy tabs are typically bonded to the ends to ensure proper load introduction and prevent grip-induced failure.[4]

Procedure:

  • Specimen Measurement: Measure the width and thickness of the specimen at several points within the gauge length and average the values.

  • Instrumentation: If required, attach an extensometer or strain gauges to the center of the specimen to measure longitudinal and transverse strain.[16]

  • Mounting: Place the specimen in the grips of the UTM, ensuring it is properly aligned.

  • Testing: Apply a constant crosshead speed (e.g., 2 mm/min) to induce tensile load until the specimen fails.[15]

  • Data Acquisition: Record the load versus displacement (or strain) data throughout the test.

  • Calculations: From the data, determine:

    • Ultimate Tensile Strength (from the maximum load).[14]

    • Tensile Modulus of Elasticity (from the slope of the initial linear portion of the stress-strain curve).[14]

    • Ultimate Tensile Strain (strain at failure).[14]

    • Poisson's Ratio (if transverse strain was measured).[15]

Protocol for Compressive Properties Testing (ASTM D3410)

This protocol describes the determination of in-plane compressive properties using a shear-loading test fixture.[1][17][18]

Equipment:

  • Universal Testing Machine (UTM)

  • ASTM D3410 compliant compression test fixture (e.g., Celanese or IITRI type)

Specimen:

  • A flat, rectangular specimen, typically 140-155 mm long and 12 or 25 mm wide.[1][18]

  • Tabs are bonded to the ends to facilitate load transfer via shear.

Procedure:

  • Specimen Measurement: Measure the specimen's width and thickness in the gauge section.

  • Mounting: Place the specimen into the test fixture, ensuring it is correctly aligned within the wedge grips. Tighten the grips.[18]

  • Testing: Place the fixture into the UTM and apply a compressive load at a constant rate until the specimen fails.

  • Data Acquisition: Record the load and strain data until failure.

  • Calculations: Determine the ultimate compressive strength, compressive modulus, and ultimate compressive strain from the resulting stress-strain curve.[19]

Protocol for Accelerated UV Weathering (ASTM G154)

This practice simulates the damaging effects of sunlight and moisture on materials using fluorescent UV lamps in a controlled chamber.[20]

Equipment:

  • Accelerated weathering chamber compliant with ASTM G154, equipped with fluorescent UV lamps (e.g., UVA-340) and a condensation or water spray system.[21][22]

Specimen:

  • Flat plaques or sections of the composite material, with typical dimensions of 75 mm x 150 mm.[23]

Procedure:

  • Cycle Selection: Choose a test cycle appropriate for the material and its intended application. A common cycle involves alternating periods of UV exposure and moisture exposure. For example: 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[23]

  • Exposure: Mount the specimens in the test chamber and run the pre-selected cycle for a specified duration (e.g., 500, 1000, or 2000 hours).[23]

  • Evaluation: Periodically remove the specimens and evaluate them for changes in properties. This is often done by comparing the exposed samples to unexposed control samples.[23]

  • Post-Testing Analysis: Property changes are quantified using other test methods, such as:

    • Visual inspection for cracking, crazing, or color change.

    • Mechanical tests (e.g., tensile or flexural tests) to measure any degradation in strength or stiffness.[20]

Visualizations

experimental_workflow cluster_synthesis PPTA Synthesis cluster_fabrication Composite Fabrication (Hand Lay-up) cluster_testing Characterization s1 Dissolve p-Phenylenediamine in NMP/LiCl s2 Add Terephthaloyl Chloride (TCl) s1->s2 s3 Low-Temp Polycondensation s2->s3 s4 Precipitate, Wash & Dry s3->s4 s5 PPTA Powder s4->s5 f1 Prepare Mold & Cut Fabric s5->f1 f3 Lay-up Fabric & Impregnate f1->f3 f2 Mix Epoxy Resin System f2->f3 f4 Cure & Demold f3->f4 f5 Aramid/Epoxy Composite Panel f4->f5 t1 Cut Test Specimens f5->t1 t2 Mechanical Testing (ASTM D3039, D3410) t1->t2 t3 Environmental Testing (ASTM G154) t1->t3 t4 Property Data t2->t4 t3->t4

structure_property cluster_micro Molecular & Micro-Scale cluster_macro Macroscopic Properties n1 This compound & p-Phenylenediamine Monomers n2 Rigid, Rod-Like PPTA Polymer Chains n1->n2 n3 Inter-chain Hydrogen Bonding n2->n3 n4 Highly Crystalline Fiber Structure n3->n4 p1 High Tensile Strength & Modulus n4->p1 Leads to p2 Excellent Thermal Stability n4->p2 Leads to p3 Low Density n4->p3 Leads to p4 High Toughness & Impact Resistance n4->p4 Leads to

testing_flowchart cluster_tests Mechanical & Environmental Tests start Start: Receive Composite Panel prep Prepare Specimens (Cut & Tab) start->prep cond Condition Specimens (Temp/Humidity) prep->cond tensile Tensile Test (ASTM D3039) cond->tensile comp Compression Test (ASTM D3410) cond->comp uv UV Weathering (ASTM G154) cond->uv analysis Analyze Data & Report Properties tensile->analysis comp->analysis uv->analysis end End analysis->end

References

Application Notes and Protocols: Terephthalamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the burgeoning field of terephthalamide derivatives in drug discovery. This scaffold, characterized by a central benzene ring with two amide groups in a para configuration, offers a rigid and synthetically accessible framework for developing novel therapeutics. Its unique structure allows for the precise spatial orientation of various functional groups, making it an ideal candidate for mimicking protein secondary structures and engaging with diverse biological targets. We explore its application in oncology and neurodegenerative diseases, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate further research and development.

Application I: Anticancer Therapeutics - Disrupting Protein-Protein Interactions

A key strategy in cancer therapy is the induction of apoptosis (programmed cell death). The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. Anti-apoptotic members, such as Bcl-xL, are often overexpressed in cancer cells, sequestering pro-apoptotic proteins like Bak and preventing cell death. This compound derivatives have been ingeniously designed to mimic the α-helical BH3 domain of Bak. These mimetics occupy the hydrophobic groove on Bcl-xL, preventing it from binding to Bak. This frees Bak to trigger the apoptotic cascade, leading to the selective death of cancer cells.[1]

Quantitative Data: Bcl-xL/Bak Interaction Inhibitors
Compound IDTarget InteractionAssay TypeActivity (Kᵢ)Cell-Based Activity (IC₅₀)Reference
This compound 9 Bcl-xL/BakFluorescence Polarization0.78 ± 0.07 µM-[1]
This compound 26 Bcl-xL/BakFluorescence Polarization1.85 ± 0.32 µM35.0 µM (HEK293 cells)[1]

Signaling Pathway: Inhibition of Bcl-xL

Bcl_XL_Inhibition cluster_0 Normal Apoptotic Regulation cluster_1 Therapeutic Intervention Bcl_xL Bcl-xL (Anti-apoptotic) Bak Bak (Pro-apoptotic) Bcl_xL->Bak Sequesters Apoptosis_Inactive Apoptosis Blocked Bak->Apoptosis_Inactive This compound This compound Derivative Bcl_xL_2 Bcl-xL This compound->Bcl_xL_2 Binds & Inhibits Bak_2 Bak (Free) Bcl_xL_2->Bak_2 Apoptosis_Active Apoptosis Induced Bak_2->Apoptosis_Active

This compound derivative disrupting the Bcl-xL/Bak interaction to induce apoptosis.

Application II: Neurodegenerative Disease - A Multifunctional Approach for Alzheimer's

Alzheimer's disease (AD) is a complex neurodegenerative disorder with a multifaceted pathology, including cholinergic deficits, the aggregation of amyloid-beta (Aβ) peptides into plaques, and neuroinflammation. The development of multi-target-directed ligands is a promising strategy. 2,5-dihydroxythis compound derivatives have been synthesized as multifunctional agents that can simultaneously address several of these pathological hallmarks.[2] These compounds are designed to inhibit acetylcholinesterase (AChE), thereby increasing levels of the neurotransmitter acetylcholine, and to prevent the aggregation of Aβ peptides, reducing plaque formation.[2]

Quantitative Data: Multifunctional Agents for Alzheimer's Disease
Compound IDTargetAssay TypeActivity (IC₅₀)Reference
Compound 9d Rat AChEEllman's Method0.56 µM[2]
EeAChEEllman's Method5.12 µM[2]
Self-induced Aβ₁₋₄₂ AggregationThioflavin T Assay3.05 µM[2]

Logical Relationship: Multi-Target Strategy in Alzheimer's Disease

AD_Strategy cluster_targets Pathological Targets in AD cluster_outcomes Therapeutic Outcomes Derivative 2,5-Dihydroxythis compound Derivative (e.g., 9d) AChE Acetylcholinesterase (AChE) Derivative->AChE Inhibits Abeta Amyloid-Beta (Aβ) Aggregation Derivative->Abeta Inhibits Others Oxidative Stress & Neuroinflammation Derivative->Others Modulates Cholinergic Increased Acetylcholine AChE->Cholinergic Plaque Reduced Plaque Formation Abeta->Plaque Neuroprotection Neuroprotection Others->Neuroprotection

Multifunctional this compound derivatives combatting Alzheimer's pathology on multiple fronts.

Application III: Anticancer Therapeutics - PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. In cancers with mutations in the BRCA1/2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death—a concept known as synthetic lethality. While many clinically approved PARP inhibitors like Olaparib are based on phthalazinone or related heterocyclic scaffolds, the closely related phthalimide and this compound structures represent a viable and explored area for the development of new PARP inhibitors.

Quantitative Data: Phthalazinone-Based PARP1 Inhibitors (for reference)
Compound IDTargetAssay TypeActivity (IC₅₀)Reference
Olaparib PARP1Enzymatic Assay1 - 5 nM[3]
Rucaparib PARP1Enzymatic Assay7 nM
Niraparib PARP1Enzymatic Assay3.8 nM
Talazoparib PARP1Enzymatic Assay1 nM
Compound 8a PARP1Enzymatic Assay36 nM[4]

Note: Data for this compound-based PARP inhibitors is limited in publicly available literature; the above data for related scaffolds is provided for context.

Experimental Protocols

Experimental Workflow: General Drug Discovery for PPI Inhibitors

DrugDiscoveryWorkflow Target 1. Target Identification (e.g., Bcl-xL) Design 2. Scaffold Selection & In Silico Design (this compound) Target->Design Synthesis 3. Chemical Synthesis (Amide Coupling) Design->Synthesis Purify 4. Purification & Characterization (HPLC, NMR, MS) Synthesis->Purify InVitro 5. In Vitro Screening (FP, Enzymatic Assay) Purify->InVitro SAR 6. SAR Analysis & Lead Optimization InVitro->SAR SAR->Design Iterate CellBased 7. Cell-Based Assays (Viability, Apoptosis) SAR->CellBased Advance Hit InVivo 8. In Vivo Studies (Animal Models) CellBased->InVivo Preclinical 9. Preclinical Candidate InVivo->Preclinical

A generalized workflow for the discovery and development of this compound-based inhibitors.
Protocol 1: Synthesis of a Representative this compound Derivative

Objective: To synthesize a N,N'-disubstituted this compound via amide coupling of terephthaloyl chloride with a primary amine. This protocol is representative for the synthesis of Bcl-xL/Bak inhibitors and precursors to multifunctional Alzheimer's agents.

Materials:

  • Terephthaloyl chloride

  • Primary amine (e.g., 2,2-diphenylethanamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, for solubility)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, addition funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the primary amine (2.2 equivalents) and TEA (2.5 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Dissolve terephthaloyl chloride (1.0 equivalent) in a separate flask with anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the stirring amine solution at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify it by recrystallization from a suitable solvent system (e.g., DCM/hexanes, ethanol) or by column chromatography on silica gel to yield the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Fluorescence Polarization (FP) Assay for Bcl-xL/Bak Inhibition

Objective: To determine the inhibitory constant (Kᵢ) of a this compound derivative for the Bcl-xL/Bak protein-protein interaction using a competitive binding assay.

Principle: A fluorescently-labeled peptide derived from the Bak BH3 domain (tracer) will bind to the Bcl-xL protein. Due to its larger size, the protein-tracer complex tumbles slowly in solution, resulting in a high fluorescence polarization value. A small molecule inhibitor that competes for the same binding site will displace the tracer, which will then tumble rapidly, leading to a decrease in polarization.

Materials:

  • Purified recombinant human Bcl-xL protein

  • Fluorescein-labeled Bak BH3 peptide (e.g., FAM-GQVGRQLAIIGDDINR)

  • This compound test compound

  • Assay Buffer: 20 mM Phosphate buffer (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127

  • Black, non-binding 96-well or 384-well microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO. Create serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).

    • Dilute Bcl-xL protein and the FAM-Bak peptide in assay buffer to 2x their final desired concentrations. (e.g., final concentrations of 15 nM peptide and an appropriate concentration of Bcl-xL to achieve ~70-80% binding).

  • Assay Setup (per well):

    • Total Binding Wells: Add 50 µL of 2x Bcl-xL solution and 50 µL of 2x FAM-Bak peptide solution containing DMSO (vehicle control).

    • Non-specific Binding (NSB) / Tracer Wells: Add 50 µL of assay buffer and 50 µL of 2x FAM-Bak peptide solution.

    • Competition Wells: Add 50 µL of 2x Bcl-xL solution and 50 µL of 2x FAM-Bak peptide solution containing the test compound at various concentrations.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) on a plate reader. Use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm for fluorescein.

  • Data Analysis:

    • Subtract the mP value of the NSB wells from all other wells.

    • Plot the normalized mP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation, which requires the Kₔ of the tracer-protein interaction.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC₅₀ value of a this compound derivative against AChE.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color formation.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (EeAChE) or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • This compound test compound

  • Clear 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI solution in deionized water (prepare fresh).

    • Prepare a working solution of AChE (e.g., 0.2-0.4 U/mL) in phosphate buffer.

    • Prepare serial dilutions of the test compound in buffer, ensuring a constant and low final DMSO concentration (<1%).

  • Assay Setup (per well):

    • Blank: 150 µL Buffer + 10 µL DTNB + 20 µL water.

    • Control (100% Activity): 130 µL Buffer + 10 µL AChE + 10 µL DTNB + 20 µL vehicle (e.g., buffer with DMSO).

    • Test Wells: 130 µL Buffer + 10 µL AChE + 10 µL DTNB + 20 µL test compound solution.

  • Pre-incubation: Mix the contents of each well and incubate the plate at 25°C for 15 minutes.

  • Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 60 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.

Protocol 4: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

Objective: To evaluate the ability of a this compound derivative to inhibit the fibrillization of the Aβ₁₋₄₂ peptide.

Principle: Thioflavin T (ThT) is a dye that exhibits a characteristic fluorescence enhancement and a red-shift in its emission spectrum upon binding to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity is directly proportional to the amount of fibril formation, allowing for kinetic monitoring of aggregation.

Materials:

  • Synthetic human amyloid-beta (1-42) peptide (Aβ₁₋₄₂)

  • Hexafluoroisopropanol (HFIP) for monomerizing Aβ peptide

  • Thioflavin T (ThT)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • This compound test compound in DMSO

  • Black, clear-bottom 96-well microplates

  • Plate reader with fluorescence capability

Procedure:

  • Aβ₁₋₄₂ Preparation:

    • To ensure a monomeric starting state, dissolve Aβ₁₋₄₂ peptide in HFIP, incubate for 1-2 hours, and then lyophilize or evaporate the solvent under a stream of nitrogen gas.

    • Resuspend the resulting peptide film in a small amount of DMSO and then dilute to a final working concentration (e.g., 20 µM) in ice-cold PBS.

  • Reagent Preparation:

    • Prepare a ThT stock solution (e.g., 1 mM) in PBS and filter through a 0.22 µm filter. Dilute to a working concentration (e.g., 20 µM) in PBS.

    • Prepare serial dilutions of the test compound in PBS.

  • Assay Setup (per well, in triplicate):

    • Test Wells: 50 µL of 20 µM Aβ₁₋₄₂ + 25 µL of test compound dilution + 25 µL of 20 µM ThT.

    • Positive Control (Aβ only): 50 µL of 20 µM Aβ₁₋₄₂ + 25 µL of buffer (with matching DMSO concentration) + 25 µL of 20 µM ThT.

    • Negative Control (No Aβ): 50 µL of buffer + 25 µL of buffer + 25 µL of 20 µM ThT.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a fluorescence plate reader at 37°C.

    • Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 20 minutes) for 24-48 hours. Include a brief shaking step before each reading.

  • Data Analysis:

    • Plot fluorescence intensity versus time for all conditions. The positive control should show a sigmoidal curve characteristic of amyloid aggregation.

    • Determine the final fluorescence intensity (plateau phase) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(F_control - F_inhibitor) / F_control] * 100, where F is the fluorescence at the plateau.

    • Plot % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

References

Application Notes and Protocols: Synthesis of Terephthalamide Diols from PET Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of terephthalamide diols from polyethylene terephthalate (PET) waste, a process known as aminolysis. This chemical recycling method transforms PET, a major contributor to plastic pollution, into valuable monomers for various applications, including the synthesis of polymers with potential use in the biomedical and pharmaceutical fields.[1][2][3] This document outlines the synthesis of two such diols: N,N'-bis(2-hydroxyethyl)this compound (BHETA) and N,N,N',N'-tetrakis(2-hydroxyethyl)this compound (THETA).

Introduction

Poly(ethylene terephthalate) is a widely used polymer, and its accumulation in the environment poses a significant challenge.[1][2] Chemical upcycling of PET waste into high-value products is a key strategy within the circular economy model.[1][3] Aminolysis of PET with β-hydroxy amines is an effective method to depolymerize the polymer into this compound diol monomers.[1][3] These diols can then be utilized in the synthesis of various polymers, such as polyurethanes and polyesters.[1][4] Polyurethanes, in particular, are a versatile class of polymers with numerous biomedical applications, including in drug delivery systems, owing to their biocompatibility and tunable properties.[5][6][7][8][9]

Synthesis of this compound Diols

The synthesis of this compound diols from PET waste is primarily achieved through aminolysis, where the ester linkages in the PET polymer chain are cleaved by an amine. The use of alkanolamines, such as ethanolamine and diethanolamine, results in the formation of diols with amide linkages.

Synthesis of N,N'-bis(2-hydroxyethyl)this compound (BHETA) from PET Waste

The reaction of PET with ethanolamine yields N,N'-bis(2-hydroxyethyl)this compound (BHETA). This process can be carried out using conventional heating or microwave irradiation, with the latter often resulting in shorter reaction times.[10] Various catalysts, such as sodium acetate, can be employed to enhance the reaction rate.[10]

Experimental Protocol: Synthesis of BHETA

Materials:

  • Waste PET flakes (e.g., from beverage bottles), washed and dried

  • Ethanolamine

  • Sodium acetate (catalyst)

  • Methanol (for purification)

  • Deionized water

Equipment:

  • Microwave reactor or round-bottom flask with a reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Oven

Procedure:

  • Preparation of PET: Ensure PET flakes are clean, free of labels and caps, and cut into small pieces (approx. 5 mm x 5 mm). Wash the flakes with a detergent solution, followed by a thorough rinse with water, and dry them in an oven.[11]

  • Reaction Setup:

    • Microwave-Assisted Method: In a microwave vial, combine PET flakes and ethanolamine in a 1:2 weight ratio. Add sodium acetate as a catalyst (1% w/w of PET).[10]

    • Conventional Heating Method: In a round-bottom flask equipped with a reflux condenser, add PET flakes, ethanolamine (PET:ethanolamine weight ratio of 1:4), and zinc acetate (1% w/w of PET) as a catalyst.[6][12]

  • Reaction:

    • Microwave-Assisted Method: Heat the mixture at 180°C for 1 hour under microwave irradiation.[10]

    • Conventional Heating Method: Heat the mixture to 160°C with constant stirring for 3 hours.[6][12]

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the crude BHETA.[11]

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the crude product with deionized water to remove excess ethanolamine and catalyst.

    • Recrystallization: Purify the crude BHETA by recrystallization from a water solution or methanol.[10][11] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry in an oven at 50°C.[10]

Characterization: The purified BHETA can be characterized by:

  • Melting Point: Determination of the melting point range.

  • FTIR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O, O-H).

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Differential Scanning Calorimetry (DSC): To determine thermal properties such as melting point and glass transition temperature.

Synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)this compound (THETA) from PET Waste

The aminolysis of PET with diethanolamine produces N,N,N',N'-tetrakis(2-hydroxyethyl)this compound (THETA), a tetra-functional diol.[4][13] This reaction can also yield terephthalic acid (TPA) as a co-product.[4][13]

Experimental Protocol: Synthesis of THETA

Materials:

  • Waste PET flakes, washed and dried

  • Diethanolamine

  • Sodium acetate (catalyst)

  • Hydrochloric acid (for TPA precipitation)

  • Methanol and Ethyl acetate (for purification)

Equipment:

  • Round-bottom flask with a reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Oven

Procedure:

  • Preparation of PET: Prepare the PET flakes as described in the BHETA synthesis protocol.

  • Reaction Setup: In a round-bottom flask, combine PET flakes and diethanolamine in a 1:4 molar ratio. Add sodium acetate as a catalyst (1% w/w of PET).

  • Reaction: Heat the mixture under reflux with constant stirring for an appropriate time to achieve depolymerization.

  • Isolation and Purification of THETA:

    • After cooling, the reaction mixture will contain THETA and other byproducts.

    • The crude THETA can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and ethyl acetate.[3]

  • Isolation of Terephthalic Acid (TPA):

    • The filtrate from the THETA isolation can be acidified with hydrochloric acid to precipitate terephthalic acid.

    • The precipitated TPA can be collected by filtration, washed with water, and dried.

Characterization: The purified THETA and TPA can be characterized using the same techniques as described for BHETA (Melting Point, FTIR, NMR, and DSC).[4][13]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis of BHETA and THETA from PET waste.

Table 1: Synthesis of N,N'-bis(2-hydroxyethyl)this compound (BHETA)

ReactantsCatalystReaction ConditionsYield (%)Reference
PET, Ethanolamine (1:4 w/w)Zinc Acetate (1% w/w)160°C, 3 hours~81%[6][12]
PET fibers, Ethanolamine (1:6 molar ratio)Sodium Acetate (1% w/w)Reflux, 8 hours91.1%[2]
PET bottles, Ethanolamine (1:6 molar ratio)Sodium Acetate (1% w/w)Reflux, 8 hours83.2%[2]
PET, Ethanolamine (2:1 wt ratio)Sodium Acetate (1 wt%)180°C, 1 hour (Microwave)Not specified[10]

Table 2: Synthesis of N,N,N',N'-tetrakis(2-hydroxyethyl)this compound (THETA) and Terephthalic Acid (TPA)

ReactantsProductYield (%)Reference
PET, DiethanolamineTHETA73-76%[4][13]
PET, DiethanolamineTPA78-82%[4][13]

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the chemical transformation of PET into BHETA and THETA through aminolysis.

PET_Aminolysis PET Poly(ethylene terephthalate) (PET) BHETA N,N'-bis(2-hydroxyethyl)this compound (BHETA) PET->BHETA Aminolysis THETA N,N,N',N'-tetrakis(2-hydroxyethyl)this compound (THETA) PET->THETA Aminolysis Ethanolamine Ethanolamine (H₂NCH₂CH₂OH) Ethanolamine->BHETA Diethanolamine Diethanolamine (HN(CH₂CH₂OH)₂) Diethanolamine->THETA

Caption: Aminolysis of PET to produce this compound diols.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound diols from PET waste.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification PET_Waste PET Waste (Cleaned & Dried) Reactants Add Alkanolamine & Catalyst PET_Waste->Reactants Reaction Heating (Conventional or Microwave) Reactants->Reaction Precipitation Precipitation in Water Reaction->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Product Pure this compound Diol Drying->Product

Caption: Workflow for this compound diol synthesis.

Applications in Drug Development

The this compound diols synthesized from PET waste, such as BHETA and THETA, serve as valuable monomers for the production of polyurethanes.[1][4] While the direct application of these specific PET-derived diols in drug delivery systems is an emerging area of research, the broader class of polyurethanes has been extensively investigated for various biomedical applications.[5][6][7][8][9]

Potential Applications:

  • Drug Delivery Systems: Polyurethanes can be formulated into nanoparticles, hydrogels, and micelles for the controlled and targeted delivery of therapeutic agents.[5][6][7][9] The properties of the polyurethane, and thus the drug release profile, can be tuned by selecting different diol and diisocyanate monomers. The this compound diols, with their rigid aromatic core and flexible hydroxyethyl arms, could impart unique properties to the resulting polyurethanes.

  • Biomaterials and Tissue Engineering: Biocompatible and biodegradable polyurethanes are used as scaffolds in tissue engineering to support cell growth and tissue regeneration.[8] The mechanical properties and degradation rate of these scaffolds can be tailored by the polymer composition.

  • Medical Devices and Implants: The excellent mechanical properties and biocompatibility of certain polyurethanes make them suitable for use in various medical devices and long-term implants.[7]

The synthesis of this compound diols from PET waste represents a sustainable approach to producing monomers for advanced polymers. Further research into the biocompatibility and drug release characteristics of polyurethanes derived from these recycled diols is warranted to fully explore their potential in drug development and other biomedical applications.

References

Application Notes and Protocols: Wet Spinning of Poly-paraphenylene Terephthalamide (PPTA) Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the wet spinning process for producing high-performance poly-paraphenylene terephthalamide (PPTA) fibers, commonly known as aramid fibers. The protocols described herein are compiled from various studies and are intended to serve as a comprehensive guide for the laboratory-scale synthesis and characterization of PPTA fibers.

Introduction

Poly-paraphenylene this compound (PPTA) is a high-performance polymer renowned for its exceptional strength, high modulus, and thermal stability.[1] These properties are attributed to its rigid rod-like molecular structure, which allows for the formation of highly oriented crystalline domains during the spinning process.[1][2] The most common method for producing PPTA fibers is a dry-jet wet spinning process, where a liquid crystalline solution of PPTA in a strong acid is extruded through a spinneret, passes through an air gap, and is then coagulated in a non-solvent bath.[2][3] Subsequent drawing and heat treatment steps are crucial for achieving the desired mechanical properties.[3][4]

This document outlines the key experimental parameters, provides detailed protocols for each stage of the process, and presents a summary of the expected mechanical properties of the resulting fibers.

Experimental Parameters

The properties of wet-spun PPTA fibers are highly dependent on a range of experimental parameters. The following tables summarize key variables and their effects on the final fiber characteristics, based on findings from various research studies.

Table 1: Spinning Dope Composition and Properties
ParameterValue/RangeSolventRemarks
PPTA Concentration18-23% (wt/wt)Concentrated Sulfuric Acid (99.5-100%)Forms a liquid crystalline solution essential for high fiber orientation.[3][5]
Intrinsic Viscosity of PPTA5.8 dL/g (standard)-Higher intrinsic viscosity generally corresponds to higher molecular weight.[5]
Intrinsic Viscosity of h-PPTA*8.9 dL/g-Addition of high molecular weight PPTA can enhance spinnability and mechanical properties.[5]
Dope Temperature80-95 °C-Necessary to achieve a spinnable viscosity.[3]

*h-PPTA refers to high molecular weight PPTA.

Table 2: Wet Spinning Process Parameters
ParameterValue/RangeRemarks
Spinning MethodDry-Jet Wet SpinningAn air gap between the spinneret and coagulation bath allows for initial drawing and orientation of the fibers.[2]
Spinneret Diameter0.15 mmAffects the initial diameter of the extruded filament.[5]
Air Gap10 mmThe distance the fiber travels before entering the coagulation bath; crucial for drawing and molecular orientation.[2][5]
Coagulation BathDilute Sulfuric Acid (10 wt%) or WaterRapidly precipitates the PPTA from the spinning dope.[5][6]
Coagulation Bath Temperature5-20 °CA lower temperature promotes faster coagulation.[5][7]
Draw Ratio2:1 to 6:1The ratio of the final fiber velocity to the extrusion velocity; significantly impacts molecular orientation and mechanical strength.[5][7]
Table 3: Post-Spinning Treatment
ParameterValue/RangeRemarks
WashingWaterTo remove residual acid and salts.[6]
Drying Temperature160-210 °CTo remove moisture from the fibers.[7]
Heat Treatment Temperature500 °CUnder nitrogen atmosphere and with applied stress to improve crystallinity and mechanical properties.[2][5]
Heat Treatment Duration10 sA short duration is sufficient to enhance fiber properties.[2][5]
Applied Stress during Heat Treatment0.2 cN/dtexHelps to maintain fiber orientation during heat treatment.[2][5]
Table 4: Resulting Fiber Mechanical Properties
PPTA TypeDraw RatioTensile Strength (cN/dtex)Initial Modulus (cN/dtex)
Standard PPTA2.310.4-
PPTA with 3 wt% h-PPTA2.610.9-
PPTA with 8 wt% h-PPTA3.111.5-
Thermally Treated Standard PPTA-18.9-
Thermally Treated PPTA with 8 wt% h-PPTA-21.8695

*Data compiled from a study on the effects of high molecular weight PPTA.[2][5]

Experimental Protocols

The following are detailed protocols for the key stages of the wet spinning process for PPTA fibers.

Spinning Dope Preparation
  • Drying of PPTA: Dry the PPTA powder in a vacuum oven at 100°C for at least 8 hours to remove any residual moisture.

  • Solvent Preparation: Prepare a 99.5-100% sulfuric acid solution by blending concentrated sulfuric acid (98%) and fuming sulfuric acid. This step should be performed with extreme caution in a well-ventilated fume hood.

  • Dissolution:

    • Cool the sulfuric acid solvent to a low temperature (e.g., in an ice bath).

    • Slowly add the dried PPTA powder to the cooled sulfuric acid with vigorous mechanical stirring.

    • Once the PPTA is dispersed, transfer the mixture to a flask and allow it to warm to room temperature while continuing to stir.

    • Heat the solution to 80-95°C and continue stirring until a homogenous, viscous, liquid crystalline solution is formed.[3] The solution should exhibit birefringence when observed under a polarized light microscope.

  • Degassing: Degas the spinning dope under vacuum to remove any dissolved air bubbles, which can cause defects in the spun fibers.

Dry-Jet Wet Spinning
  • Setup: Assemble the spinning apparatus, which typically consists of a gear pump to control the dope extrusion rate, a spinneret, an air gap, a coagulation bath, and a series of take-up rollers.

  • Extrusion:

    • Heat the spinning dope to the spinning temperature (e.g., 90°C) in a heated vessel.[5]

    • Pump the dope through the spinneret at a constant rate.

  • Drawing in Air Gap: The extruded filament travels through a defined air gap (e.g., 10 mm) before entering the coagulation bath.[5] The speed of the take-up rollers is set higher than the extrusion speed to achieve the desired draw ratio, which stretches the fiber and aligns the polymer chains.[5][7]

  • Coagulation: The drawn filament enters a coagulation bath containing a non-solvent, such as a dilute sulfuric acid solution (e.g., 10 wt%) or water, maintained at a low temperature (e.g., 5-7°C).[5] This causes the PPTA to precipitate and solidify into a fiber.

  • Washing and Neutralization: The coagulated fiber is passed through a series of washing baths containing water to remove the sulfuric acid and any other impurities.[6] The fiber may also be passed through a neutralization bath (e.g., a weak base) to ensure all acid is removed.

  • Drying: The washed fiber is then passed over heated rollers or through a drying oven at a temperature of 160-210°C to remove water.[7]

Post-Spinning Heat Treatment
  • Setup: The dried fiber is passed through a tube furnace under a nitrogen atmosphere.

  • Heat Treatment: The fiber is heated to a high temperature (e.g., 500°C) for a short duration (e.g., 10 seconds) while maintaining a constant tension (e.g., 0.2 cN/dtex).[2][5] This process increases the crystallinity and further enhances the mechanical properties of the fiber.[4]

  • Winding: The final, heat-treated fiber is wound onto a spool.

Visualizations

Experimental Workflow

The following diagram illustrates the key stages of the dry-jet wet spinning process for producing PPTA fibers.

Wet_Spinning_Workflow cluster_dope Spinning Dope Preparation cluster_spinning Dry-Jet Wet Spinning cluster_post Post-Spinning Treatment PPTA PPTA Powder Mixing Dissolution & Mixing PPTA->Mixing H2SO4 Conc. H2SO4 H2SO4->Mixing Dope Liquid Crystalline Dope Mixing->Dope Extrusion Extrusion through Spinneret Dope->Extrusion AirGap Air Gap Drawing Extrusion->AirGap Coagulation Coagulation Bath AirGap->Coagulation Washing Washing & Neutralization Coagulation->Washing Drying Drying Washing->Drying HeatTreatment Heat Treatment Drying->HeatTreatment FinalFiber Final PPTA Fiber HeatTreatment->FinalFiber

Caption: Workflow of the dry-jet wet spinning process for PPTA fibers.

This diagram outlines the sequential steps from the preparation of the spinning dope, through the spinning and coagulation process, to the final post-spinning treatments that result in the high-performance PPTA fiber.

References

Application Notes and Protocols for Terephthalamide-Based Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of novel polymers utilizing terephthalamide as a monomer, with a specific focus on their emerging use in drug delivery systems. Detailed protocols for synthesis, characterization, and drug encapsulation are provided to facilitate further research and development in this promising area.

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. Poly(p-phenylene this compound), commercially known as Kevlar®, is a prime example of a polymer with a backbone composed of this compound linkages. While traditionally used in materials science for applications requiring high strength, recent innovations have focused on modifying these rigid structures to create novel polymers with functionalities suitable for biomedical applications, particularly in the field of drug delivery.

By strategically incorporating hydrophilic segments, such as poly(ethylene glycol) (PEG), with hydrophobic this compound-containing blocks, researchers can synthesize amphiphilic block copolymers. These copolymers have the ability to self-assemble in aqueous environments into nanoscale structures like micelles and nanoparticles. The hydrophobic core of these structures can serve as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides stability in physiological environments and can help to prolong circulation times. This approach opens up new possibilities for the controlled and targeted delivery of therapeutic agents.

Synthesis of Novel this compound-Based Copolymers

A promising strategy for developing this compound-based drug delivery systems involves the synthesis of amphiphilic block copolymers. One such example is the synthesis of a triblock copolymer composed of a central hydrophobic block containing this compound and two flanking hydrophilic poly(ethylene glycol) (PEG) blocks.

Experimental Protocol: Synthesis of a this compound-Containing Triblock Copolymer

This protocol describes a two-step synthesis of a triblock copolymer where a this compound-based diol is first synthesized and then used as a macroinitiator for the ring-opening polymerization of a cyclic ester, followed by chain extension with PEG.

Materials:

  • Terephthaloyl chloride

  • Aminoethanol

  • Triethylamine

  • N,N-Dimethylacetamide (DMAc)

  • ε-Caprolactone

  • Stannous octoate (Sn(Oct)₂)

  • Poly(ethylene glycol) methyl ether (mPEG)

  • Toluene

  • Methanol

  • Diethyl ether

Procedure:

  • Synthesis of the this compound Diol Macroinitiator:

    • In a nitrogen-purged flask, dissolve aminoethanol and triethylamine in DMAc.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of terephthaloyl chloride in DMAc to the cooled aminoethanol solution with constant stirring.

    • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.

    • Precipitate the resulting this compound diol by pouring the reaction mixture into cold water.

    • Filter, wash the precipitate with water and methanol, and dry under vacuum.

  • Synthesis of the Triblock Copolymer:

    • In a flame-dried Schlenk flask under a nitrogen atmosphere, add the synthesized this compound diol, ε-caprolactone, and a catalytic amount of stannous octoate in anhydrous toluene.

    • Heat the mixture to 130°C and stir for 48 hours to allow for the ring-opening polymerization of ε-caprolactone.

    • Cool the reaction mixture and add mPEG.

    • Continue the reaction at 130°C for another 24 hours to form the triblock copolymer.

    • After cooling, dissolve the polymer in a minimal amount of chloroform and precipitate it in cold diethyl ether.

    • Collect the polymer by filtration and dry it under vacuum.

Characterization:

The structure and properties of the synthesized copolymer should be confirmed using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups (amide, ester, ether).

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To determine the chemical structure and the ratio of the different blocks.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the copolymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Application in Drug Delivery: Nanoparticle Formulation and Drug Loading

The synthesized amphiphilic this compound-based block copolymers can be used to encapsulate hydrophobic drugs into nanoparticles for controlled release applications. The following protocol outlines a typical procedure for nanoparticle formulation and drug loading using the nanoprecipitation method.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles

Materials:

  • Synthesized this compound-based block copolymer

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Acetone

  • Deionized water

Procedure:

  • Preparation of Organic Phase:

    • Dissolve a specific amount of the this compound-based block copolymer and the hydrophobic drug in acetone.

  • Nanoprecipitation:

    • Under magnetic stirring, add the organic phase dropwise to deionized water. The volume ratio of the organic to the aqueous phase should be optimized (e.g., 1:10).

    • The sudden change in solvent polarity will cause the amphiphilic copolymer to self-assemble into nanoparticles, encapsulating the hydrophobic drug in their core.

  • Solvent Evaporation and Purification:

    • Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of acetone.

    • Purify the nanoparticle suspension by dialysis against deionized water for 48 hours to remove any unloaded drug and residual solvent.

Characterization of Drug-Loaded Nanoparticles:

  • Dynamic Light Scattering (DLS): To determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential of the nanoparticles.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.

  • UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC): To determine the drug loading content (DLC) and encapsulation efficiency (EE).

    • Drug Loading Content (DLC %): (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • Encapsulation Efficiency (EE %): (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Studies

To evaluate the potential of the this compound-based nanoparticles as a controlled release system, in vitro drug release studies are performed.

Experimental Protocol: In Vitro Drug Release Assay

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to mimic physiological conditions and pH 5.5 to mimic the acidic tumor microenvironment)

  • Dialysis membrane (with a molecular weight cut-off lower than the molecular weight of the drug)

Procedure:

  • Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a container with a known volume of PBS at the desired pH and temperature (typically 37°C), with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative drug release as a function of time.

Data Presentation

The following tables provide a structured summary of typical quantitative data that can be obtained from the characterization of this compound-based copolymers and their drug-loaded nanoparticles.

Table 1: Physicochemical Properties of a this compound-PEG Block Copolymer

ParameterValue
Molecular Weight (Mn) ( g/mol )15,000 - 25,000
Polydispersity Index (PDI)1.2 - 1.5
Glass Transition Temp. (Tg) (°C)45 - 60
Melting Temperature (Tm) (°C)180 - 220
Decomposition Temp. (Td) (°C)> 300

Table 2: Characteristics of Drug-Loaded this compound-Based Nanoparticles

ParameterValue
Average Particle Size (nm)100 - 200
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-10 to -25
Drug Loading Content (DLC) (%)5 - 15
Encapsulation Efficiency (EE) (%)70 - 90

Visualizations

The following diagrams illustrate the key processes described in these application notes.

SynthesisWorkflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation Monomers Terephthaloyl Chloride + Aminoethanol Macroinitiator This compound Diol Macroinitiator Monomers->Macroinitiator Polycondensation Copolymerization Ring-Opening Polymerization with ε-Caprolactone & mPEG Macroinitiator->Copolymerization Copolymer Amphiphilic This compound-PEG Block Copolymer Copolymerization->Copolymer Dissolution Dissolve Copolymer and Drug in Acetone Copolymer->Dissolution Nanoprecipitation Add to Water (Self-Assembly) Dissolution->Nanoprecipitation Purification Dialysis Nanoprecipitation->Purification Nanoparticles Drug-Loaded Nanoparticles Purification->Nanoparticles

Caption: Workflow for the synthesis of this compound-PEG copolymers and formulation of drug-loaded nanoparticles.

DrugReleaseMechanism cluster_NP Drug-Loaded Nanoparticle NP Nanoparticle Core Hydrophobic Core (this compound Block) Shell Hydrophilic Shell (PEG Block) Drug Drug Shell->Core Medium Aqueous Medium Drug->Medium Diffusion

Caption: Schematic of a drug-loaded nanoparticle with a this compound core and PEG shell, showing drug release.

Conclusion

The functionalization of traditional high-strength aromatic polyamides through copolymerization with hydrophilic polymers represents a significant advancement in the development of novel biomaterials. This compound-based amphiphilic block copolymers demonstrate considerable potential as nanocarriers for the controlled delivery of hydrophobic drugs. The protocols and data presented herein provide a foundational framework for researchers to explore and optimize these novel polymer systems for a variety of drug delivery applications, paving the way for next-generation therapeutics. Further research into the biocompatibility and in vivo efficacy of these systems is warranted to fully realize their clinical potential.

Application Notes and Protocols for Molecular Layer Deposition of Poly(p-phenylene terephthalamide) Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the synthesis of ultrathin poly(p-phenylene terephthalamide) (PPTA) films via Molecular Layer Deposition (MLD). PPTA, an aramid polymer, is known for its exceptional thermal stability and mechanical strength. The ability to deposit this polymer as highly conformal, ultrathin films using MLD opens up new possibilities for advanced applications, particularly in the fields of drug delivery and medical device coatings.

Introduction to PPTA MLD

Molecular Layer Deposition is a vapor-phase thin film deposition technique that allows for the growth of polymeric films with atomic-level precision. The process is based on sequential, self-limiting surface reactions of at least two different chemical precursors. In the case of PPTA, the precursors are typically terephthaloyl chloride (TC) and p-phenylenediamine (PD).[1] The self-limiting nature of the MLD process ensures the deposition of one molecular layer at a time, resulting in highly conformal films with precise thickness control. This is particularly advantageous for coating complex, three-dimensional structures, a common requirement for medical devices and drug delivery systems.

Applications in Drug Development and Medical Devices

The unique properties of PPTA films, combined with the precision of the MLD process, make them promising candidates for various biomedical applications:

  • Controlled Drug Release: The dense and conformal nature of MLD-grown PPTA films can act as a barrier to control the diffusion and release of therapeutic agents. By precisely controlling the film thickness, the release kinetics of a drug can be tailored for specific applications, ranging from rapid to sustained release profiles.

  • Medical Device Coatings: PPTA's high strength and biocompatibility make it an excellent candidate for coating medical implants and devices.[2] Such coatings can enhance the durability and wear resistance of the device, provide a barrier against corrosion, and improve biocompatibility to minimize adverse reactions in the body.[3][4]

  • Encapsulation of Biologics: The low-temperature nature of the MLD process is suitable for coating sensitive biological materials, such as proteins and peptides, without denaturing them. This encapsulation can protect the biologic from degradation and enable its targeted delivery.

Quantitative Data Summary

The following tables summarize key quantitative data for the MLD of PPTA films based on available literature.

Table 1: MLD Growth Parameters for PPTA Films

ParameterValueReference
Precursor ATerephthaloyl Chloride (TC)[1]
Precursor Bp-Phenylenediamine (PD)[1]
Deposition Temperature145°C - 180°C[1]
Growth Rate per Cycle0.5 - 4.0 Å[1]

Note: The growth rate of PPTA MLD has been reported to be variable. This variability is attributed to challenges with the bifunctional monomer precursors.[1]

Table 2: Precursor and Substrate Information

ComponentMaterial/ChemicalSupplier ExamplePurity
Precursor ATerephthaloyl Chloride (TC)Sigma-Aldrich≥99%
Precursor Bp-Phenylenediamine (PD)Sigma-Aldrich≥99%
Surface Functionalization3-aminopropyl trimethoxysilane (APMS) or Ethanolamine (EA)Sigma-AldrichN/A
Substrate ExamplesSilicon wafers, Glass slides, KBr pelletsVariousN/A

Experimental Protocols

The following protocols provide a detailed methodology for the MLD of PPTA films.

Protocol 1: Substrate Preparation and Surface Functionalization
  • Substrate Cleaning: Clean the desired substrates (e.g., silicon wafers, glass slides) by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates under a stream of dry nitrogen.

  • Surface Activation (Optional but Recommended): Expose the cleaned substrates to an oxygen plasma for 5-10 minutes to generate hydroxyl (-OH) groups on the surface, which facilitates the subsequent functionalization.

  • Amine Functionalization: To promote the adhesion and growth of the PPTA film, the substrate surface should be amine-terminated. This can be achieved by:

    • For Silicon/Glass Substrates: Immerse the substrates in a 1% (v/v) solution of 3-aminopropyl trimethoxysilane (APMS) in toluene for 1 hour at room temperature. Rinse thoroughly with toluene and then isopropanol, and cure at 110°C for 30 minutes.

    • Alternative for various substrates: Expose the substrate to ethanolamine (EA) vapor in the MLD reactor at a temperature of 100-150°C.

Protocol 2: Molecular Layer Deposition of PPTA

This protocol is a representative example based on typical polyamide MLD processes. Optimal pulse and purge times may need to be determined empirically for a specific reactor configuration.

  • Reactor Setup:

    • Load the functionalized substrates into the MLD reactor.

    • Heat the reactor to the desired deposition temperature (e.g., 145°C).

    • Heat the terephthaloyl chloride (TC) precursor to approximately 80-100°C to ensure adequate vapor pressure.

    • Heat the p-phenylenediamine (PD) precursor to approximately 130-150°C.

    • Use a high-purity inert gas (e.g., nitrogen or argon) as the carrier and purge gas.

  • MLD Cycle: One MLD cycle consists of four steps:

    • Step 1: TC Pulse: Introduce TC vapor into the reactor for a set duration (e.g., 1-5 seconds). The TC will react with the amine groups on the substrate surface.

    • Step 2: Purge: Purge the reactor with the inert gas for a sufficient time (e.g., 20-60 seconds) to remove any unreacted TC and byproducts.

    • Step 3: PD Pulse: Introduce PD vapor into the reactor for a set duration (e.g., 1-5 seconds). The PD will react with the terminal acyl chloride groups on the surface.

    • Step 4: Purge: Purge the reactor with the inert gas (e.g., 20-60 seconds) to remove unreacted PD and byproducts.

  • Film Growth: Repeat the MLD cycle until the desired film thickness is achieved. The film thickness can be monitored in-situ using techniques like quartz crystal microbalance (QCM) or ellipsometry, or measured ex-situ after deposition.

Visualizations

PPTA MLD Reaction Mechanism

MLD_Reaction_Mechanism cluster_0 Step A: TC Pulse cluster_1 Step B: PD Pulse Substrate_NH2 Substrate-NH₂ TC Cl-CO-C₆H₄-CO-Cl Substrate_Amide Substrate-NH-CO-C₆H₄-CO-Cl Substrate_NH2->Substrate_Amide + TC HCl_A HCl Substrate_Amide->HCl_A - HCl PD H₂N-C₆H₄-NH₂ PPTA_Monomer Substrate-NH-CO-C₆H₄-CO-NH-C₆H₄-NH₂ Substrate_Amide->PPTA_Monomer + PD HCl_B HCl PPTA_Monomer->HCl_B - HCl

Caption: PPTA MLD proceeds via sequential reactions of TC and PD.

Experimental Workflow for PPTA MLD

MLD_Workflow cluster_prep Preparation cluster_mld MLD Process cluster_char Characterization Clean Substrate Cleaning Functionalize Surface Functionalization (Amine Termination) Clean->Functionalize Load Load Substrate into Reactor Functionalize->Load Heat Heat Reactor and Precursors Load->Heat Cycle Perform MLD Cycles Heat->Cycle Unload Unload Coated Substrate Cycle->Unload Thickness Thickness Measurement (e.g., Ellipsometry, XRR) Unload->Thickness Composition Compositional Analysis (e.g., FTIR, XPS) Unload->Composition Properties Property Testing (Mechanical, Thermal, etc.) Unload->Properties

Caption: Workflow for PPTA film deposition and characterization.

Logical Relationship: MLD Parameters and Film Properties

MLD_Parameters_Properties cluster_params MLD Process Parameters cluster_props Resulting Film Properties Temp Deposition Temperature GPC Growth Per Cycle (GPC) Temp->GPC Composition Chemical Composition Temp->Composition Pulse Precursor Pulse Time Pulse->GPC Conformality Conformality Pulse->Conformality Purge Purge Time Purge->GPC (can affect) Purge->Conformality Cycles Number of Cycles Thickness Film Thickness Cycles->Thickness Density Film Density

Caption: Key MLD parameters directly influence final film properties.

References

Application Notes and Protocols for In Vitro Biological Activity Screening of Terephthalamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro biological activity screening of terephthalamide compounds. Terephthalamides, a class of organic compounds characterized by a benzene ring disubstituted with two amide groups in a para configuration, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These notes are intended to guide researchers in the systematic evaluation of these compounds for their potential as therapeutic agents.

Overview of Biological Activities

This compound derivatives have been investigated for a range of biological activities, primarily focusing on:

  • Anticancer Activity: Inhibition of cancer cell proliferation and induction of apoptosis.

  • Antimicrobial Activity: Inhibition of the growth of various pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: Reduction of inflammatory responses in cellular models.

This document will detail the experimental protocols to assess these key activities and provide a framework for data presentation and interpretation.

Anticancer Activity Screening

The primary method for assessing the anticancer potential of this compound compounds is to evaluate their cytotoxicity against various cancer cell lines.

Data Presentation: Anticancer Activity

The cytotoxic effects of this compound derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 values for a series of benzodioxole-based thiosemicarbazone derivatives, which share structural similarities with some this compound compounds, against A549 (human lung adenocarcinoma) and C6 (rat glioma) cancer cell lines.

CompoundA549 IC50 (µM)[1]C6 IC50 (µM)[1]NIH/3T3 (non-cancerous) IC50 (µM)[1]
2 24.0 ± 3.4623.33 ± 2.08> 100
3 28.0 ± 1.049.33 ± 1.15> 100
5 10.67 ± 1.534.33 ± 1.04> 100
9 51.5 ± 4.9525.33 ± 1.53> 100
10 29.67 ± 5.5112.33 ± 4.93> 100

Note: The data presented is for benzodioxole-based thiosemicarbazone derivatives as a reference for the potential activity of structurally related terephthalamides.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[2][3]

Materials:

  • 96-well microplate with a transparent bottom

  • This compound compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][5]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

A schematic representation of the MTT assay workflow.

Potential Signaling Pathways in Anticancer Activity

This compound compounds may exert their anticancer effects through various signaling pathways. While specific pathways for terephthalamides are still under extensive investigation, related compounds have been shown to modulate key cancer-related pathways.

Potential Anticancer Signaling Pathways

Anticancer_Pathways cluster_pathways Signaling Pathways PI3K PI3K/Akt/mTOR Pathway Cell_Survival Cell Survival (Apoptosis Inhibition) PI3K->Cell_Survival MAPK MAPK/ERK Pathway Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Wnt Wnt/β-catenin Pathway Cell_Metastasis Metastasis Wnt->Cell_Metastasis This compound This compound Compounds This compound->PI3K Inhibition This compound->MAPK Modulation This compound->Wnt Inhibition

Terephthalamides may inhibit key cancer signaling pathways.

Antimicrobial Activity Screening

The antimicrobial properties of this compound compounds are evaluated by determining their ability to inhibit the growth of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity. The following table shows representative MIC values for a series of phthalimide derivatives against various microorganisms.

CompoundS. aureus MIC (µg/mL)[6]E. coli MIC (µg/mL)[6]A. niger MIC (µg/mL)[6]M. tuberculosis MIC (µg/mL)[6]
4c 1.950.981.951.95
4g 0.980.490.980.49
5c 3.91.953.97.81
6c 1.950.981.9531.25
Ciprofloxacin 0.980.49--
Isoniazid ---1.95

Note: The data presented is for phthalimide derivatives, which are structurally related to terephthalamides, to provide a reference for potential antimicrobial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7][8]

Materials:

  • 96-well microtiter plates

  • This compound compounds

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic) and negative control (broth only)

  • Spectrophotometer or plate reader

Protocol:

  • Compound Preparation:

    • Dissolve the this compound compounds in a suitable solvent and prepare a stock solution.

    • Perform serial two-fold dilutions of the compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow start Start prep_compounds Prepare Serial Dilutions of Compounds start->prep_compounds prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_compounds->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate read_results Visually Determine MIC incubate->read_results end End read_results->end

A flowchart illustrating the broth microdilution method for MIC determination.

Anti-inflammatory Activity Screening

The anti-inflammatory potential of this compound compounds can be assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in stimulated macrophages.

Data Presentation: Anti-inflammatory Activity

The inhibitory effect on NO production is often expressed as an IC50 value. The table below presents IC50 values for NO inhibition by various plant extracts as a reference.

Extract/CompoundNO Inhibition IC50 (µg/mL)
Schinus terebinthifolius extract 19.23 ± 1.64[9]
Isonicotinate 5 1.42 ± 0.1[10]
Ibuprofen (standard) 11.2 ± 1.9[10]

Note: The data presented is for reference compounds to illustrate the range of potential anti-inflammatory activity.

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[11][12][13]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound compounds

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the this compound compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for another 24 hours.[11]

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of the Griess reagent to each supernatant sample.[11]

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Reading:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-stimulated control.

    • Calculate the IC50 value for NO inhibition.

Anti-inflammatory Signaling Pathway (TLR4)

TLR4_Pathway cluster_pathway MyD88-Dependent Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 Inhibition NFkB NF-κB This compound->NFkB Inhibition MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO

Terephthalamides may inhibit LPS-induced inflammation via the TLR4 pathway.

Conclusion

These application notes provide a comprehensive framework for the in vitro screening of this compound compounds for their anticancer, antimicrobial, and anti-inflammatory activities. The detailed protocols and data presentation guidelines are intended to facilitate standardized and reproducible research in the field of drug discovery and development. Further investigations into the specific mechanisms of action and in vivo efficacy are warranted for promising lead compounds identified through these screening methods.

References

Troubleshooting & Optimization

Improving the solubility of terephthalamide in organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of terephthalamide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility in organic solvents often a challenge?

A1: this compound (1,4-benzenedicarboxamide) is an aromatic amide derived from terephthalic acid.[1] Its molecular structure is characterized by a rigid benzene ring flanked by two amide groups, which can participate in strong intermolecular hydrogen bonding. This rigidity and strong intermolecular attraction contribute to its high thermal stability and, consequently, its poor solubility in many common organic solvents.[1]

Q2: What are the primary factors that influence the solubility of this compound?

A2: Several factors govern the solubility of this compound:

  • Solvent Polarity: this compound's solubility is generally higher in polar solvents that can effectively solvate the amide groups.[1]

  • Temperature: For most solid solutes, solubility increases with temperature.[2][3][4] Applying heat can provide the energy needed to overcome the intermolecular forces in the this compound crystal lattice.

  • pH: In aqueous or protic solvent systems, the pH can influence the ionization state of related compounds, though this compound itself is not strongly acidic or basic.[2][3]

  • Particle Size: Decreasing the particle size of the this compound powder increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[4][5]

Q3: Which types of organic solvents are most effective for dissolving this compound?

A3: Polar aprotic solvents are typically the most effective for dissolving amides like this compound. While specific data for this compound is limited, studies on the structurally similar terephthalic acid show high solubility in solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[6][7] These solvents are adept at disrupting the hydrogen bonds that hold the solute molecules together.

Q4: How can the solubility of this compound be improved without chemically modifying the molecule?

A4: Physical modification techniques can significantly improve solubility:[8]

  • Particle Size Reduction: Methods like micronization or milling increase the surface area available for solvent interaction, speeding up dissolution.[4][5][9]

  • Solid Dispersions: Creating a solid dispersion of this compound in a water-soluble carrier can enhance its dissolution rate.[10][11]

  • Co-solvency: Using a mixture of solvents (a co-solvent system) can improve solubility more than a single solvent alone.[9]

  • Temperature Adjustment: As mentioned, increasing the temperature of the solvent is a common and effective method to increase the solubility of most solids.[4]

Q5: How does chemical modification, such as N-substitution, affect this compound solubility?

A5: Chemical modification by introducing substituents on the amide nitrogen atoms (N-substitution) is a powerful strategy to enhance solubility. Attaching functional groups can disrupt the intermolecular hydrogen bonding and crystal packing of the parent molecule. For instance, N-substituted poly(p-phenylene this compound)s show improved solubility in organic solvents.[12] Similarly, attaching hydroxyethyl groups to create N,N'-bis(2-hydroxyethyl)terephthaldiamide can even render the compound soluble in water.[13][14]

Troubleshooting Guides

Issue 1: My this compound powder is not dissolving in my selected organic solvent (e.g., DMF, DMSO) at room temperature.

Potential Cause Suggested Solution Experimental Protocol
Insufficient thermal energy to break crystal lattice forces.The solubility of this compound and related compounds increases significantly with temperature.[2] Gently heat the solvent while stirring to facilitate dissolution.See Protocol 1: Temperature-Assisted Dissolution .
Saturation limit has been reached at the current temperature.Increase the volume of the solvent or increase the temperature to raise the saturation point.See Protocol 1: Temperature-Assisted Dissolution .
Large particle size limiting the dissolution rate.The rate of dissolution is proportional to the surface area. Reducing the particle size can accelerate the process.[4]See Protocol 3: Particle Size Reduction .

Issue 2: The this compound dissolves upon heating but precipitates out of the solution as it cools.

Potential Cause Suggested Solution Experimental Protocol
The solution is supersaturated at lower temperatures.Maintain the solution at an elevated temperature during the experiment. If the final application requires room temperature stability, the chosen solvent may be unsuitable.N/A
Solvent is unable to maintain solvation at lower temperatures.Introduce a co-solvent to the system to improve the overall solvating power. Alternatively, consider using additives or complexing agents that can help stabilize the dissolved this compound.[15][16]N/A

Issue 3: My synthesis of an N-substituted this compound derivative resulted in a product that is still poorly soluble.

Potential Cause Suggested Solution Experimental Protocol
The chosen substituent is not effective enough at disrupting intermolecular forces.Synthesize derivatives with different or bulkier N-substituents. Groups that are flexible or contain heteroatoms (e.g., hydroxyl, ether linkages) can be particularly effective.[12][13][14]See Protocol 2: Solubility Enhancement via N-Substitution .
The product is impure, containing residual starting material or byproducts.Purify the product using recrystallization or chromatography. The presence of insoluble impurities can hinder the dissolution of the main product.N/A

Data Presentation

Disclaimer: Quantitative solubility data for unmodified this compound is scarce in the available literature. The following table presents data for Terephthalic Acid (TPA) , a structurally related precursor, to illustrate general solubility trends in common organic solvents. Researchers may observe similar relative solubility behavior with this compound.

Table 1: Solubility of Terephthalic Acid (TPA) in Various Solvents [6]

SolventTemperature (°C)Solubility (g TPA / 100 g Solvent)
DMSO2520.0
DMF25~15.0
N-Methyl-2-pyrrolidone90~10.0
Acetic Acid25< 1.0
Water25< 0.1
Methanol250.1
Methanol1503.1

Experimental Protocols

Protocol 1: Temperature-Assisted Dissolution

This protocol describes a general method for dissolving this compound in a high-boiling-point organic solvent by applying heat.

  • Materials: this compound, high-boiling-point polar aprotic solvent (e.g., DMSO, DMF), round-bottom flask, magnetic stirrer and stir bar, heating mantle, condenser, thermometer.

  • Procedure:

    • Place the desired amount of solvent and a magnetic stir bar into the round-bottom flask.

    • Set up the apparatus in a fume hood, equipping the flask with a condenser to prevent solvent loss.

    • Begin stirring and gently heat the solvent using the heating mantle.

    • Once the solvent reaches the target temperature (e.g., 80-100 °C), slowly add the this compound powder in portions.

    • Continue heating and stirring until all the solid has dissolved. Monitor the temperature to avoid boiling the solvent or causing degradation.

  • Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be aware of the flash points of the solvents being used.

Protocol 2: Solubility Enhancement via N-Substitution

This protocol outlines a general synthesis for creating an N-substituted this compound derivative to improve solubility, based on methods for synthesizing N-monosubstituted terephthaldiamides.[13]

  • Materials: Terephthaloyl chloride, a primary amine (e.g., ethanolamine, benzylamine), anhydrous benzene (or another suitable anhydrous solvent), round-bottom flask, dropping funnel, magnetic stirrer.

  • Procedure:

    • Dissolve the primary amine (approx. 4 molar equivalents) in the anhydrous solvent within the round-bottom flask.

    • In a separate vessel, dissolve terephthaloyl chloride (1 molar equivalent) in the anhydrous solvent.

    • Slowly add the terephthaloyl chloride solution to the stirred amine solution via the dropping funnel at room temperature.

    • Continue stirring the reaction mixture for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion.

    • The product may precipitate from the solution. Isolate the solid product by filtration.

    • Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., benzene:ethanol).[13]

  • Safety Precautions: Terephthaloyl chloride is corrosive and moisture-sensitive. Primary amines can be corrosive and toxic. Anhydrous solvents are often flammable. Perform the entire procedure in a fume hood and wear appropriate PPE.

Protocol 3: Particle Size Reduction (Micronization)

This protocol provides a conceptual overview of improving the dissolution rate by reducing particle size.

  • Objective: To increase the surface area of the this compound powder, thereby increasing its rate of dissolution.[4][5]

  • Methodology:

    • Milling: Use a laboratory-scale mill (e.g., ball mill, jet mill) to mechanically reduce the particle size of the this compound powder.

    • Place a weighed amount of this compound into the milling chamber.

    • Operate the mill according to the manufacturer's instructions for a set duration. Milling time will influence the final particle size distribution.

    • Carefully collect the resulting micronized powder.

    • The dissolution rate of the micronized powder can then be compared to the unmilled starting material in the chosen solvent system.

  • Safety Precautions: Milling processes can generate fine dust. Use appropriate respiratory protection and ensure the equipment is properly grounded to prevent static discharge, especially with flammable materials.

Visualizations

G start Problem: Poor this compound Solubility decision1 Modify the Molecule? start->decision1 phys_mod Physical Modification Approaches decision1->phys_mod No chem_mod Chemical Modification Approaches decision1->chem_mod Yes temp Increase Temperature phys_mod->temp particle Reduce Particle Size (Milling) phys_mod->particle solvent Change Solvent (e.g., DMSO, DMF) phys_mod->solvent end_phys Enhanced Dissolution Rate temp->end_phys particle->end_phys solvent->end_phys n_sub N-Substitution (Add functional groups) chem_mod->n_sub end_chem Improved Intrinsic Solubility n_sub->end_chem

Caption: Troubleshooting workflow for addressing poor this compound solubility.

G center This compound Solubility strategies Enhancement Strategies center->strategies factors Limiting Factors factors->center h_bond Strong Intermolecular Hydrogen Bonding rigidity Molecular Rigidity & Crystal Packing phys_strat Physical Methods strategies->phys_strat chem_strat Chemical Methods strategies->chem_strat temp Heating phys_strat->temp solvent Polar Aprotic Solvents (DMSO, DMF) phys_strat->solvent size Particle Size Reduction phys_strat->size n_sub N-Substitution chem_strat->n_sub

Caption: Key factors and strategies influencing this compound solubility.

References

Technical Support Center: Synthesis of High Molecular Weight PPTA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of high molecular weight poly(p-phenylene terephthalamide) (PPTA).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing high molecular weight PPTA?

A1: The synthesis of high molecular weight PPTA is primarily hindered by the polymer's rigid, rod-like structure and strong intermolecular hydrogen bonds. These characteristics lead to:

  • Poor Solubility: PPTA is notoriously difficult to dissolve in common organic solvents, necessitating the use of highly corrosive concentrated sulfuric acid or solvent systems like N-methyl-2-pyrrolidone (NMP) with calcium chloride (CaCl₂).[1][2]

  • Premature Precipitation and Gelation: As the polymer chains grow, they tend to aggregate and precipitate out of the solution or form a gel, which effectively terminates the polymerization reaction and limits the achievable molecular weight.[3]

  • High Solution Viscosity: Solutions of high molecular weight PPTA are extremely viscous, which presents significant challenges for effective stirring and processing, particularly during the spinning of fibers.[1][4]

Q2: Why is achieving a high molecular weight in PPTA important?

A2: The mechanical properties of PPTA fibers, such as tensile strength and modulus, are directly dependent on the molecular weight of the polymer.[4] Higher molecular weight polymers lead to stronger and more robust fibers, which are essential for high-performance applications in aerospace, defense, and automotive industries.

Q3: What are the common methods for synthesizing PPTA?

A3: The most prevalent methods for PPTA synthesis are:

  • Low-Temperature Solution Polycondensation: This is the classical and industrial method, involving the reaction of p-phenylenediamine (PPD) and terephthaloyl chloride (TCl) in an aprotic polar solvent like NMP with a salt such as CaCl₂.[5][6]

  • In Situ Silylation Method: A more recent approach where the diamine is silylated in situ before the addition of the diacid chloride. This method has been shown to yield PPTA with significantly higher molecular weights.[5][7][8]

  • Yamazaki–Higashi Polyamidation: This method utilizes diacids and diamines with a phosphite-based promoter at elevated temperatures.[5]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Polymer Yield or Low Molecular Weight 1. Impure monomers (PPD or TCl).2. Incorrect stoichiometry of monomers.3. Presence of moisture in the reaction system.4. Insufficient reaction time or temperature.5. Premature precipitation of the polymer.1. Recrystallize or sublime monomers before use.2. Ensure precise weighing and molar ratio of monomers.3. Dry all glassware and solvents thoroughly. Conduct the reaction under a dry nitrogen or argon atmosphere.4. Optimize reaction time and temperature based on the chosen synthesis method.5. Consider using the in situ silylation method or adding solubility-enhancing salts like LiCl.[9]
Gel Formation Early in the Reaction 1. High concentration of monomers.2. Rapid polymerization rate.3. Poor stirring leading to localized high concentrations.1. Reduce the initial monomer concentration.2. Add the diacid chloride monomer portion-wise to control the reaction rate.[9]3. Use a high-torque mechanical stirrer to ensure homogeneous mixing.
High Viscosity Making Stirring Difficult 1. Successful formation of high molecular weight polymer.2. Inappropriate solvent system.1. This is often an indicator of successful synthesis. A powerful mechanical stirrer is essential.2. Ensure the correct solvent-to-salt ratio (e.g., NMP/CaCl₂) to maintain polymer solubility.
Discolored Polymer (not white/pale yellow) 1. Oxidation of the diamine monomer.2. Side reactions due to high temperatures.3. Contamination in the reaction vessel.1. Use freshly purified PPD and maintain an inert atmosphere.2. For low-temperature polycondensation, maintain the temperature below 20°C.[7]3. Thoroughly clean all glassware before use.

Data Presentation

Table 1: Comparison of Inherent Viscosities and Molecular Weights of PPTA from Different Synthesis Methods.

Synthesis MethodSilylating Agent/PromoterBase/Co-baseInherent Viscosity (ηinh, dL/g)Approximate Molecular Weight (Mw)Reference
Classical Low-Temperature Polyamidation--3.15-[5]
In Situ SilylationTrimethylsilyl chloride (TMSC)Pyridine (Py)4.36-[5]
Optimized In Situ Silylation Trimethylsilyl chloride (TMSC) Pyridine (Py) / 4-dimethylaminopyridine (DMAP) 6.7 -[5]
Low-Temperature Polycondensation in Ionic Liquid--1.95-[6]
Commercial PPTA--5.836,500[4]
High Molecular Weight PPTA (h-PPTA)--8.960,300[4]

Note: A higher inherent viscosity generally corresponds to a higher molecular weight.

Experimental Protocols

Classical Low-Temperature Solution Polycondensation of PPTA

Materials:

  • p-Phenylenediamine (PPD)

  • Terephthaloyl chloride (TCl)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve anhydrous CaCl₂ in anhydrous NMP.

  • Add freshly purified PPD to the NMP/CaCl₂ solution and stir until completely dissolved.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add TCl powder to the stirred solution in portions to control the exothermic reaction.

  • After the addition of TCl is complete, allow the reaction to proceed at 5°C for 1 hour, and then let it warm up to room temperature and continue stirring for 12-24 hours.

  • The resulting viscous polymer solution or gel is then precipitated by pouring it into a non-solvent like water or methanol.

  • The precipitated polymer is thoroughly washed with water and methanol to remove residual solvent and salts, and then dried under vacuum.

In Situ Silylation Method for High Molecular Weight PPTA

Materials:

  • p-Phenylenediamine (PPD)

  • Terephthaloyl chloride (TCl)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Trimethylsilyl chloride (TMSC)

  • Pyridine (Py)

  • 4-dimethylaminopyridine (DMAP)

  • Calcium chloride (CaCl₂), anhydrous

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve PPD and CaCl₂ in anhydrous NMP.

  • Add pyridine and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0°C and add TMSC dropwise. Stir for 15-30 minutes to allow for the in situ silylation of the diamine.

  • Add TCl as a solid powder in one portion to the cooled, stirred solution.

  • Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and continue stirring overnight.

  • Precipitate, wash, and dry the resulting high molecular weight PPTA as described in the classical method.

Visualizations

PPTA_Synthesis_Challenges cluster_synthesis PPTA Synthesis cluster_challenges Key Challenges cluster_outcome Outcome PPD p-Phenylenediamine (PPD) Polymerization Polymerization PPD->Polymerization TCl Terephthaloyl chloride (TCl) TCl->Polymerization Solvent Solvent System (e.g., NMP/CaCl2) Solvent->Polymerization Insolubility Poor Solubility Polymerization->Insolubility Rigid Rod Structure Precipitation Premature Precipitation/ Gelation Polymerization->Precipitation Chain Growth Viscosity High Viscosity Polymerization->Viscosity High MW LowMW Low Molecular Weight PPTA Insolubility->LowMW Precipitation->LowMW

Caption: Challenges in the synthesis of high molecular weight PPTA.

Troubleshooting_Workflow Start Start: Low Molecular Weight PPTA Obtained Check_Monomers Check Monomer Purity and Stoichiometry Start->Check_Monomers Check_Moisture Check for Moisture in System Start->Check_Moisture Check_Conditions Review Reaction Conditions (T, t) Start->Check_Conditions Check_Mixing Evaluate Stirring Effectiveness Start->Check_Mixing Purify_Monomers Action: Purify/Recrystallize Monomers & Verify Stoichiometry Check_Monomers->Purify_Monomers Dry_System Action: Dry Solvents/Glassware, Use Inert Atmosphere Check_Moisture->Dry_System Optimize_Conditions Action: Adjust Temperature and/or Reaction Time Check_Conditions->Optimize_Conditions Precipitation_Issue Premature Precipitation? Check_Mixing->Precipitation_Issue Improve_Stirring Action: Use High-Torque Mechanical Stirrer Check_Mixing->Improve_Stirring Change_Method Action: Use In Situ Silylation or Adjust Concentration Precipitation_Issue->Change_Method Yes End Achieve High Molecular Weight PPTA Precipitation_Issue->End No Purify_Monomers->End Dry_System->End Optimize_Conditions->End Improve_Stirring->End Change_Method->End

Caption: Troubleshooting workflow for low molecular weight PPTA.

References

Technical Support Center: Optimizing Aramid Fiber Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mechanical properties of aramid fibers during their experiments.

Troubleshooting Guides

This section addresses common issues encountered during the modification and testing of aramid fibers.

Issue: Poor Adhesion Between Aramid Fibers and Polymer Matrix

Poor adhesion is a common problem due to the chemically inert and smooth surface of aramid fibers.[1][2][3] This leads to suboptimal stress transfer between the fiber and the matrix, ultimately compromising the mechanical performance of the composite material.[1][4]

Possible Causes and Solutions:

  • Cause: Low surface energy and lack of reactive functional groups on the aramid fiber surface.

  • Solution 1: Surface Functionalization. Introduce reactive functional groups onto the fiber surface to promote chemical bonding with the matrix.[1]

    • Acid Treatment: Use of strong acids like sulfuric or nitric acid can introduce carboxyl and hydroxyl groups.[5] However, careful control of concentration and treatment time is necessary to avoid fiber degradation.[5]

    • Alkali Treatment: Solutions of sodium hydroxide or potassium hydroxide can hydrolyze amide bonds, creating new functional groups and increasing surface roughness.[5]

    • Plasma Treatment: This method increases the surface energy by creating hydrogen bonds, which facilitates physical bonding with the matrix.[2]

  • Solution 2: Surface Coating. Apply a coating that acts as an intermediary layer between the fiber and the matrix.

    • Silane Coupling Agents: Organofunctional silanes can form strong chemical bonds between the inorganic fiber and the organic matrix.[6]

    • Nanoparticle Coating: Coating with nanoparticles like silica, carbon nanotubes, or graphene oxide can increase surface roughness and introduce new functionalities.[5][7]

  • Solution 3: Increasing Mechanical Interlocking. Roughening the fiber surface creates more sites for the matrix to grip onto.[2][6]

    • Physical Etching: Techniques like plasma treatment, ultrasonic treatment, and γ-ray irradiation can roughen the fiber surface.[1][8]

    • Growing Nanostructures: Growing nanomaterials directly on the fiber surface can create a three-dimensional structure that enhances mechanical interlocking.[7]

Issue: Reduction in Tensile Strength After Surface Treatment

While aiming to improve adhesion, some surface treatments can inadvertently damage the aramid fibers, leading to a decrease in their inherent tensile strength.

Possible Causes and Solutions:

  • Cause: Harsh chemical treatments or high-energy physical treatments that degrade the fiber's molecular structure.

  • Solution 1: Optimize Treatment Conditions. Carefully control the parameters of the surface treatment to minimize damage. For example, when using acid treatment, the concentration, time, and temperature must be optimized.[5]

  • Solution 2: Employ Milder Treatment Methods.

    • Grafting: Attaching functional molecules or polymers to the surface via chemical reactions like free-radical grafting can be less damaging than aggressive etching.[5]

    • Microwave-Induced Surface Modification: This method can create nanostructures on the fiber surface to enhance mechanical adhesion with potentially less damage to the bulk fiber.[2]

  • Solution 3: Protective Coatings. Some coating methods have been shown to increase tensile strength. For instance, a shape memory polyurethane/SiO2 hybrid coating increased the tensile strength of treated aramid fibers by 6%.[6]

Issue: Inconsistent Experimental Results in Mechanical Testing

Variability in tensile strength, modulus, or other mechanical properties can arise from inconsistencies in the experimental procedure.

Possible Causes and Solutions:

  • Cause: Improper sample preparation, handling, or testing conditions.

  • Solution 1: Standardized Specimen Preparation. Follow established standards for preparing aramid yarn or cord specimens for tensile testing, such as those outlined in ASTM D7269.[9][10] This includes pre-conditioning the specimens in a controlled atmosphere.[9]

  • Solution 2: Consistent Testing Parameters. The rate of stretching, type of clamps, and gauge length of the specimen can all influence the measured properties.[9] Use a consistent crosshead travel rate, typically a percentage of the nominal gauge length.[9]

  • Solution 3: Environmental Control. The temperature and humidity of the testing environment can affect the moisture content of the aramid fibers, which in turn impacts their mechanical properties.[9] All specimens should be brought to moisture equilibrium before testing.[9]

Frequently Asked Questions (FAQs)

Q1: Why is surface modification of aramid fibers necessary?

The molecular structure of aramid fibers, characterized by highly oriented polymer chains with aromatic rings, results in a very crystalline and chemically inert surface.[1][6] This inertness leads to poor adhesion with resin matrices, which is a critical issue as the interface is key for stress transfer in composite materials.[1] Surface modification is performed to enhance this adhesion, thereby improving the overall performance of the composite.[1]

Q2: What are the main approaches to modifying the surface of aramid fibers?

The primary methods for aramid fiber surface modification can be categorized as follows:

  • Chemical Modification: This involves altering the chemical composition of the fiber surface. Examples include acid/alkali treatments, chemical grafting of functional groups, and surface etching.[1][5][8]

  • Physical Modification: These methods change the physical topography of the fiber surface. Techniques include plasma treatment, ultrasonic treatment, and γ-ray irradiation to increase surface roughness.[1][8]

  • Coating: This involves applying a layer of another material to the fiber surface to act as an adhesion promoter. Common coatings include silane coupling agents, water-based polyurethane, and various nanoparticles.[1][5][6]

Q3: How do different surface treatments affect the mechanical properties of aramid fibers?

The effects of surface treatments can vary. The goal is typically to improve interfacial properties without significantly degrading the fiber's inherent strength.

  • Treatments that can Increase Adhesion and Strength: Some coating methods, like a specific polyurethane/SiO2 hybrid, have been shown to increase both interfacial adhesion and the tensile strength of the fibers.[6] Phthalic anhydride treatment catalyzed with anhydrous aluminum chloride has been shown to significantly increase tensile strength, bending strength, and interlaminar shear strength of aramid/epoxy composites.[4][11]

  • Treatments that may Decrease Strength: High-energy radiation grafting, while increasing interfacial shear strength, can cause a slight decrease in tensile strength.[6] Aggressive acid or alkali treatments can also damage the fiber structure if not carefully controlled.[5]

Q4: What are the key mechanical properties of aramid fibers?

Aramid fibers are known for their:

  • High Tensile Strength: Aramid yarns can have a breaking tenacity of over 3000 MPa, which is more than five times that of steel.[12]

  • High Modulus: They are very stiff and exhibit low elongation at break.[13]

  • Excellent Thermal Stability: Aramid fibers do not melt but decompose at high temperatures and can retain a significant portion of their strength at temperatures up to 300°C.[12]

  • Good Chemical Resistance: They are resistant to many organic solvents and salts, though they can be sensitive to strong acids and UV radiation.[12]

  • Low Compressive Strength: A notable weakness of aramid fibers is their poor performance under compression.[13][14]

Q5: What are some common defects in aramid fibers?

Defects can limit the mechanical performance of aramid fibers. These can include:

  • Microfibrillar Structure: The core of aramid fibers is composed of microfibrils. The alignment and cohesion of these microfibrils can vary, affecting the fiber's strength.[15]

  • Surface Defects: While the surface is generally smooth, processing can introduce flaws.

  • Internal Voids: The spinning process can sometimes lead to the formation of internal voids.

  • Periodic Banding: Transverse bands have been observed in some aramid fibers, which may be related to defects.[15]

Data Presentation

Table 1: Effect of Various Surface Treatments on the Mechanical Properties of Aramid Fiber Composites

Surface Treatment MethodMatrixProperty InvestigatedImprovementReference
Shape Memory Polyurethane/SiO2 Hybrid Coating-Tensile Strength of Fiber+6%[6]
Mutual Irradiation Grafting (DEA)-Interfacial Shear Strength (IFSS)+31%[6]
Mutual Irradiation Grafting (ECH)-Interlaminar Shear Strength (ILSS)+25%[6]
Phthalic Anhydride (0.3 mol/L)DGEBA ResinTensile Strength+17.94%[4][11]
Phthalic Anhydride (0.3 mol/L)DGEBA ResinBending Strength+44.18%[4][11]
Phthalic Anhydride (0.3 mol/L)DGEBA ResinInterlaminar Shear Strength (ILSS)+15.94%[4][11]
Phthalic Anhydride with AlCl3 Catalyst (0.5h)DGEBA ResinTensile Strength+32.28%[4][11]
Phthalic Anhydride with AlCl3 Catalyst (0.5h)DGEBA ResinBending Strength+24.91%[4][11]
Phthalic Anhydride with AlCl3 Catalyst (0.5h)DGEBA ResinInterlaminar Shear Strength (ILSS)+29.10%[4][11]
Graphene/Aramid Nanofiber Hybrid CoatingRubberInterfacial Adhesion+84.7%[7]
Microwave-Induced NanostructuresEpoxyInterfacial Shear Strength (IFSS)+82%[2]
Microwave-Induced NanostructuresPolypropyleneInterfacial Shear Strength (IFSS)+358%[2]
ZnCl2 (6 wt%) and Polydopamine (1.5 g/L)EpoxyImpact Energy+20%[3]
Polydopamine (1.5 g/L)EpoxyBending Strength+13%[3]

Experimental Protocols

Protocol 1: Tensile Testing of Aramid Yarns (Based on ASTM D7269)

  • Scope: This method determines the tensile properties of aramid yarns, including breaking force and elongation.[9]

  • Apparatus:

    • Tensile testing machine (Constant-Rate-of-Extension type).

    • Clamps designed to securely hold the yarn without causing premature failure.

  • Specimen Preparation:

    • Discard a minimum of 25 meters from the outer layer of the yarn package.[9]

    • Condition the specimens in the standard atmosphere for testing aramids as per Practice D1776 to achieve moisture equilibrium.[9]

  • Test Procedure:

    • Set the gauge length of the testing machine.

    • Set the crosshead travel rate. For para-aramids, this is typically 50% of the nominal gauge length in millimeters per minute.[9]

    • Mount the conditioned specimen in the clamps.

    • Initiate the test, stretching the specimen until it breaks.[9]

    • Record the breaking force and elongation.

  • Calculations:

    • Calculate modulus and work-to-break from the force-elongation curve.[9]

Protocol 2: Scanning Electron Microscopy (SEM) for Surface Morphology Analysis

  • Scope: To visualize the surface topography of aramid fibers before and after modification.

  • Apparatus:

    • Scanning Electron Microscope (SEM).

    • Sputter coater.

    • Specimen mounts (stubs).

  • Specimen Preparation:

    • Fixation (for biological composites): Fix samples in a solution of glutaraldehyde and paraformaldehyde.[16] This step may not be necessary for bare fibers.

    • Dehydration: Dehydrate the samples using a graded series of ethanol concentrations (e.g., 50%, 70%, 95%, 100%).[17]

    • Drying: Chemically dry the samples using a graded series of hexamethyldisilazane (HMDS) or use critical point drying.[16][17] Allow the final HMDS to evaporate overnight in a fume hood.[17]

    • Mounting: Mount the dried fiber samples onto aluminum stubs using double-stick carbon tabs.[16]

    • Coating: Sputter-coat the mounted samples with a thin conductive layer (e.g., gold-palladium or platinum) to a thickness of about 10-25 nm to prevent charging under the electron beam.[16][17]

  • Imaging:

    • Place the coated specimen into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an accelerating voltage (e.g., 5 kV) and scan the electron beam across the sample to generate images of the surface morphology.[16]

Visualizations

Experimental_Workflow cluster_prep Fiber Preparation cluster_composite Composite Fabrication cluster_testing Characterization cluster_analysis Data Analysis A Aramid Fiber Spool B Surface Modification (e.g., Plasma, Coating) A->B C Matrix Infusion (e.g., VARTM) B->C D Mechanical Testing (e.g., Tensile Test) C->D E Microscopy (e.g., SEM) C->E F Property Optimization D->F E->F

Caption: Experimental workflow for optimizing aramid fiber properties.

Adhesion_Improvement_Pathway cluster_methods Surface Modification Methods A Pristine Aramid Fiber (Smooth, Inert Surface) B Physical Etching (e.g., Plasma) A->B C Chemical Grafting (e.g., Silanes) A->C D Nanocoating (e.g., Graphene) A->D E Increased Surface Roughness & Mechanical Interlocking B->E F Introduction of Reactive Functional Groups C->F D->E D->F G Improved Interfacial Adhesion E->G F->G H Enhanced Mechanical Properties of Composite G->H

Caption: Pathways to improved aramid fiber-matrix adhesion.

References

Technical Support Center: Poly(p-phenylene terephthalamide) (PPTA) Fiber Synthesis and Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to aid in the reduction of defects during the experimental production of poly(p-phenylene terephthalamide) (PPTA) fibers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, spinning, and post-treatment of PPTA fibers.

Polymerization Issues

Problem: Low polymer molecular weight (low inherent viscosity) after synthesis.

Answer: Low molecular weight is often a result of impurities or suboptimal reaction conditions. To address this, ensure the following:

  • Monomer and Solvent Purity: Use high-purity p-phenylenediamine (PPD) and terephthaloyl chloride (TPC). The solvent system, such as N-methylpyrrolidone (NMP) with calcium chloride (CaCl₂) or lithium chloride (LiCl), should be anhydrous.[1][2][3]

  • Stoichiometry: Precise stoichiometric balance between PPD and TPC is critical. An excess of TPC is sometimes used, but it should be carefully controlled (e.g., 0.30-2.5% excess).[1]

  • Reaction Temperature: Maintain the reaction temperature within the optimal range, typically between -5°C and 80°C for low-temperature solution polycondensation.[1]

  • Mixing and Addition: Ensure vigorous and efficient stirring throughout the reaction. Adding the TPC monomer in a stepwise manner can help control the reaction rate and heat generation.[1]

  • Inert Atmosphere: Conduct the polymerization under a dry nitrogen (N₂) atmosphere to prevent side reactions with moisture.[1][3]

Problem: Premature gelation of the polymer solution during synthesis.

Answer: Premature gelation can hinder the achievement of high molecular weight and complicate further processing. Consider the following adjustments:

  • Reactant Concentration: Operating at an optimal monomer concentration (e.g., 0.20-0.45 mol/L) can help delay the onset of gelation.[1]

  • Solvent System: The choice and composition of the solvent system (e.g., NMP-CaCl₂ or NMP-LiCl) play a crucial role in keeping the polymer chains in solution as they grow.[1][2]

  • Temperature Control: Maintaining a consistent and appropriate reaction temperature is vital to control the polymerization rate and solubility.

Spinning and Fiber Formation Issues

Problem: Frequent spinneret clogging during dry-jet wet spinning.

Answer: Spinneret clogging is a common issue that disrupts the spinning process and affects fiber uniformity. Potential solutions include:

  • Dope Filtration: Ensure the spinning dope is thoroughly filtered to remove any gel particles, undissolved polymer, or other contaminants before it reaches the spinneret.

  • Dope Viscosity and Homogeneity: The spinning dope should be a homogenous solution with a consistent viscosity. Inhomogeneities can lead to blockages.

  • Solvent Evaporation: In dry-jet wet spinning, premature solvent evaporation at the spinneret tip can cause the polymer to solidify. Controlling the temperature and humidity of the air gap can mitigate this.[4] A gas shield can also be employed to create a controlled atmosphere around the spinneret.[4]

  • Spinneret Cleaning: Implement a regular and thorough spinneret cleaning protocol between spinning runs.

Problem: Presence of voids in the spun fibers.

Answer: Voids are significant defects that compromise the mechanical properties of the fibers. Their formation is often linked to the coagulation process.

  • Coagulation Bath Composition: The rate of coagulation is a critical factor. A very rapid coagulation can trap solvent within the fiber, which, upon removal, leaves behind voids.[5] Adding a solvent to the coagulation bath (e.g., using a dilute sulfuric acid solution instead of pure water) can slow down the coagulation process, leading to a denser fiber structure.[5]

  • Coagulation Bath Temperature: Lowering the coagulation bath temperature can also slow the diffusion rate of the solvent out of the fiber and the non-solvent into the fiber, which can help in reducing void formation.[6] Conversely, higher temperatures can increase the likelihood of macrovoid formation.[6]

  • Drawing in the Air Gap: In dry-jet wet spinning, stretching the fiber in the air gap before it enters the coagulation bath helps to align the polymer chains and can result in a more compact structure with fewer voids.[7]

Problem: Fiber breakage during the spinning process.

Answer: Fiber breakage can be caused by a variety of factors, including inconsistencies in the spinning dope and mechanical stresses.

  • Spinning Dope Quality: Inhomogeneous dope or the presence of impurities can create weak points in the fiber, leading to breakage.

  • Spinning Tension: Excessive tension during spinning and take-up can exceed the tensile strength of the nascent fiber. Optimize the draw ratio and take-up speed.

  • Coagulation Conditions: A non-uniform coagulation process can result in fibers with inconsistent diameters and mechanical properties, making them more susceptible to breaking.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of defects found in PPTA fibers?

A1: The main defects in PPTA fibers can be categorized as:

  • Structural Defects: These include chain ends, misalignments of polymer chains, and crystallographic defects like stacking faults.

  • Morphological Defects: These are larger-scale imperfections such as voids, a pronounced skin-core structure, surface irregularities, and microcracks.[5][8]

  • Contamination: Impurities from the polymerization process or foreign particles introduced during spinning can act as stress concentration points.

Q2: How does heat treatment affect the properties of PPTA fibers?

A2: Heat treatment, or annealing, under tension is a critical post-processing step that significantly improves the mechanical properties of PPTA fibers. It leads to:

  • Increased Modulus: The tensile modulus of the fibers increases due to enhanced crystalline perfection and orientation of the polymer chains along the fiber axis.[9][10][11]

  • Variable Effect on Strength: While the modulus generally increases, the tensile strength may decrease slightly with heat treatment, particularly at very high temperatures, as it can create microvoids.[10]

  • Improved Dimensional Stability: Heat setting stabilizes the fiber's molecular structure, making it more resistant to shrinkage at high temperatures.

Q3: What is the role of the air gap in the dry-jet wet spinning process?

A3: The air gap in dry-jet wet spinning is the distance the extruded polymer solution travels through the air before entering the coagulation bath. This stage is crucial for:

  • Polymer Chain Orientation: The drawing or stretching of the fiber in the air gap allows the liquid crystalline domains of the PPTA solution to align in the direction of the fiber axis.[7][12] This initial orientation is critical for achieving high strength and modulus.

  • Control over Fiber Diameter: The draw ratio applied in the air gap allows for the attenuation of the fiber to the desired diameter.[12]

  • Process Stability: The air gap separates the spinneret from the coagulation bath, which can improve the stability of the spinning process.[13]

Q4: What are the key quality control parameters to monitor during PPTA fiber production?

A4: Key quality control parameters include:

  • Polymer Inherent Viscosity: This is an indicator of the polymer's molecular weight, which is directly related to the potential mechanical properties of the fiber.

  • Spinning Dope Concentration and Viscosity: These parameters must be tightly controlled to ensure consistent spinnability and fiber properties.

  • Fiber Mechanical Properties: Regular testing of tensile strength, modulus, and elongation at break is essential to ensure the final product meets specifications.

  • Fiber Morphology: Microscopic examination of the fiber cross-section and surface can reveal the presence of defects like voids and skin-core structures.

Q5: Are there any specific safety precautions to consider when working with the chemicals involved in PPTA synthesis?

A5: Yes, the synthesis of PPTA involves hazardous materials. It is crucial to:

  • Handle Corrosive Solvents Safely: Concentrated sulfuric acid, often used as a solvent for spinning, is highly corrosive. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Work in a Ventilated Area: The polymerization process often involves solvents like NMP, which can be harmful if inhaled. All work should be conducted in a well-ventilated fume hood.

  • Manage Reactant Hazards: Terephthaloyl chloride is moisture-sensitive and can release hydrochloric acid upon contact with water. P-phenylenediamine is a toxic substance. Handle these chemicals with care according to their safety data sheets (SDS).

Data Presentation

Table 1: Effect of High Molecular Weight PPTA (h-PPTA) Blending on Fiber Properties.

h-PPTA Content (wt %)Crystallinity (Xc)Orientation Factor (fc)As-Spun Tensile Strength (cN/dtex)Thermally Treated Tensile Strength (cN/dtex)Thermally Treated Initial Modulus (cN/dtex)
00.750.80410.418.9621
30.780.82110.920.1653
50.820.83511.220.9672
80.850.85911.521.8695
100.830.84211.321.2680
Data sourced from a study on blending high molecular weight PPTA to improve mechanical properties.[7]

Experimental Protocols

1. Low-Temperature Solution Polycondensation of PPTA

This protocol describes a representative method for synthesizing PPTA polymer.

  • Materials:

    • p-phenylenediamine (PPD)

    • Terephthaloyl chloride (TPC)

    • N-methylpyrrolidone (NMP), anhydrous

    • Lithium chloride (LiCl) or Calcium chloride (CaCl₂), anhydrous

    • Pyridine (optional, as an acid scavenger)

  • Procedure:

    • In a polymerization kettle equipped with a mechanical stirrer and a nitrogen inlet, add the desired amount of NMP.

    • Add LiCl (e.g., to achieve a concentration of 1.2-1.8% of the total feed weight) and pyridine (e.g., at a molar ratio of 0.60-1.20 to PPD) to the NMP and stir until dissolved.[1]

    • Under a continuous N₂ purge, add the powdered PPD and stir until it is completely dissolved.

    • Cool the solution using an ice-water bath to the desired reaction temperature (e.g., 0-20°C).

    • While stirring vigorously, add half of the total amount of powdered TPC to the solution.

    • Allow the reaction to proceed for 5-20 minutes, during which the viscosity of the solution will increase.

    • Add the remaining TPC and continue the reaction for another 10-20 minutes, maintaining the temperature.

    • The resulting polymer will be a gel-like or crumbly solid. Precipitate the polymer by adding water, then wash it thoroughly with water and a neutralizing agent (if needed) to remove residual solvent, salts, and byproducts.

    • Dry the polymer powder in a vacuum oven.

2. Dry-Jet Wet Spinning of PPTA Fibers

This protocol outlines the steps for spinning PPTA fibers from a polymer dope.

  • Materials:

    • Synthesized PPTA polymer

    • Concentrated sulfuric acid (H₂SO₄, 98-100%)

  • Procedure:

    • Prepare the spinning dope by dissolving the dried PPTA polymer in concentrated H₂SO₄ to the desired concentration (e.g., 18-20 wt%). This may require heating (e.g., to 75-90°C) and mixing in a twin-screw extruder to achieve a homogeneous, nematic liquid crystal solution.

    • Transfer the dope to the spinning machine, ensuring it is filtered before entering the spinneret.

    • Extrude the dope through a spinneret (e.g., with a diameter of 0.15 mm) into an air gap of a specified length (e.g., 10 mm).[7]

    • Draw the extruded filament across the air gap and into a coagulation bath. The drawing ratio (take-up speed / extrusion speed) should be controlled (e.g., 2:1).[7]

    • The coagulation bath should be maintained at a low temperature (e.g., 5-7°C) and can consist of water or a dilute H₂SO₄ solution (e.g., 10 wt%).[7]

    • The coagulated fiber is then passed through a series of washing baths to remove residual acid and neutralized.

    • Finally, the fiber is dried on heated rollers under tension.

3. Heat Treatment of PPTA Fibers

This protocol details the post-spinning heat treatment process to enhance fiber properties.

  • Materials:

    • As-spun PPTA fiber

  • Procedure:

    • Mount the as-spun fiber in a heat treatment apparatus that allows for the application of constant tension.

    • The treatment is typically performed in an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

    • Heat the fiber to a high temperature, generally in the range of 250°C to 550°C.[11]

    • Maintain a constant tension on the fiber during the heat treatment. The tension is a critical parameter and can be on the order of 0.2 cN/dtex or higher.[7][10]

    • The duration of the heat treatment is typically very short, on the order of seconds (e.g., 10 seconds).[7]

    • After the specified time, cool the fiber while still under tension.

Visualizations

experimental_workflow cluster_synthesis Polymerization cluster_spinning Fiber Spinning cluster_post_treatment Post-Treatment PPD p-phenylenediamine (PPD) Polymerization Low-Temperature Polycondensation PPD->Polymerization TPC Terephthaloyl chloride (TPC) TPC->Polymerization Solvent NMP/LiCl Solution Solvent->Polymerization PPTA_Polymer PPTA Polymer Polymerization->PPTA_Polymer Dope_Prep Dope Preparation (in H₂SO₄) PPTA_Polymer->Dope_Prep Spinning Dry-Jet Wet Spinning Dope_Prep->Spinning As_Spun_Fiber As-Spun Fiber Spinning->As_Spun_Fiber Heat_Treatment Heat Treatment (under tension) As_Spun_Fiber->Heat_Treatment Final_Fiber High-Performance PPTA Fiber Heat_Treatment->Final_Fiber

Caption: Experimental workflow for producing high-performance PPTA fibers.

defect_causes cluster_inputs Input Parameters & Conditions cluster_defects Resulting Defects Monomer_Purity Monomer Purity Low_MW Low Molecular Weight Monomer_Purity->Low_MW Impurities Dope_Viscosity Dope Viscosity Spinneret_Clogging Spinneret Clogging Dope_Viscosity->Spinneret_Clogging Inhomogeneity Fiber_Breakage Fiber Breakage Dope_Viscosity->Fiber_Breakage Inconsistency Air_Gap Air Gap Distance Poor_Orientation Poor Molecular Orientation Air_Gap->Poor_Orientation Too Short Coag_Bath_Temp Coagulation Bath Temperature Voids Voids / Porosity Coag_Bath_Temp->Voids High Temp Coag_Bath_Comp Coagulation Bath Composition Coag_Bath_Comp->Voids Fast Coagulation Heat_Tension Heat Treatment Tension & Temperature Low_Modulus Low Modulus Heat_Tension->Low_Modulus Insufficient

Caption: Logical relationships between process parameters and fiber defects.

References

Troubleshooting the polycondensation process of polyamides.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polycondensation of Polyamides

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polycondensation of polyamides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during polyamide synthesis, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low Molecular Weight or Incomplete Polymerization

Q1: My final polyamide has a low viscosity, suggesting a low molecular weight. What are the potential causes and how can I increase the molecular weight?

A1: Achieving a high molecular weight is crucial for optimal polyamide properties. Several factors can limit chain growth. The primary causes include stoichiometric imbalance of monomers, presence of monofunctional impurities, and inadequate removal of the condensation byproduct (typically water).

Potential Causes & Solutions:

  • Stoichiometric Imbalance: The molar ratio of dicarboxylic acid to diamine must be as close to 1:1 as possible. An excess of either monomer will lead to chain termination, drastically limiting the degree of polymerization.[1][2][3]

    • Solution: Precisely weigh high-purity monomers. Consider preparing a nylon salt (e.g., AH salt for PA6,6) to ensure a perfect 1:1 ratio before polymerization.

  • Monomer Impurities: Monofunctional impurities (e.g., a monoamine or a monocarboxylic acid) will cap the growing polymer chains, preventing further extension.

    • Solution: Use monomers of the highest possible purity. Recrystallize monomers if necessary to remove impurities.

  • Incomplete Reaction: The polycondensation reaction is an equilibrium process. The removal of the water byproduct is essential to drive the reaction towards the formation of high molecular weight polymer.

    • Solution: Ensure efficient removal of water through a combination of high temperature and vacuum during the final stages of polymerization. The reaction temperature should be maintained above the melting point of the polymer but below its decomposition temperature.[4]

  • Side Reactions: At elevated temperatures, side reactions such as intramolecular cyclization can compete with linear chain growth, consuming functional groups and limiting molecular weight.[5]

    • Solution: Optimize the temperature profile of the reaction. A lower initial temperature can favor linear polymerization, with a gradual increase to facilitate water removal.

Quantitative Impact of Stoichiometric Imbalance on Degree of Polymerization (DP):

The Carothers equation describes the theoretical maximum degree of polymerization based on the stoichiometric ratio of monomers.

Stoichiometric Imbalance (excess of one monomer)Theoretical Maximum Degree of Polymerization (DP)
1%100
0.5%200
0.1%1000
0% (Perfect Stoichiometry)Infinite (in theory)

This table illustrates the critical importance of achieving a precise 1:1 molar ratio of functional groups for obtaining high molecular weight polyamides.[1][3]

low_molecular_weight start Low Molecular Weight Detected (Low Viscosity) check_stoichiometry Verify Monomer Stoichiometry (Molar Ratio ≈ 1:1?) start->check_stoichiometry stoichiometry_ok Stoichiometry Correct check_stoichiometry->stoichiometry_ok check_purity Assess Monomer Purity (Presence of monofunctional impurities?) purity_ok Purity High check_purity->purity_ok check_reaction_conditions Review Reaction Conditions (Temp, Time, Vacuum) conditions_ok Conditions Optimal check_reaction_conditions->conditions_ok stoichiometry_ok->check_purity Yes adjust_stoichiometry Adjust Monomer Ratio (Use Nylon Salt) stoichiometry_ok->adjust_stoichiometry No purity_ok->check_reaction_conditions Yes purify_monomers Purify Monomers (Recrystallization) purity_ok->purify_monomers No optimize_conditions Optimize Conditions (Increase Vacuum, Adjust Temp) conditions_ok->optimize_conditions No end High Molecular Weight Achieved conditions_ok->end Yes adjust_stoichiometry->end purify_monomers->end optimize_conditions->end

Caption: Simplified pathway of thermo-oxidative degradation in polyamides leading to discoloration.

Issue 3: Gel Formation

Q3: I am observing gel particles in my polyamide product. What leads to gel formation and how can I avoid it?

A3: Gel formation in polyamide synthesis refers to the creation of cross-linked, insoluble polymer networks. These gels can cause significant processing issues and negatively impact the final properties of the material.

Potential Causes & Solutions:

  • Cross-linking Reactions: At high temperatures, side reactions can lead to branching and ultimately cross-linking of the polymer chains. This can be initiated by thermal degradation, which creates reactive radical species.

    • Solution: Carefully control the reaction temperature and minimize residence time at elevated temperatures. The use of thermal stabilizers can also be beneficial.

  • Equipment Surface Effects: Rough or pitted surfaces within the reactor can create "hot spots" where the polymer melt can stagnate and degrade over time, leading to gel formation. [6] * Solution: Ensure that the internal surfaces of the reactor are smooth and polished. Thorough cleaning of the reactor between batches is crucial to remove any residual degraded polymer.

  • Presence of Multifunctional Impurities: Impurities with more than two functional groups (e.g., a triamine or a tricarboxylic acid) in the monomers can act as cross-linking agents.

    • Solution: Use monomers with very high purity and ensure no contamination with multifunctional compounds.

  • Localized Overheating: Poor mixing within the reactor can lead to localized overheating of the polymer melt, promoting degradation and gel formation.

    • Solution: Ensure efficient and uniform mixing throughout the polymerization process.

Logical Relationship for Gel Formation

gel_formation start Gel Formation Observed high_temp Excessive Temperature or Residence Time start->high_temp impurities Multifunctional Impurities start->impurities poor_mixing Poor Mixing start->poor_mixing equipment_surface Rough Reactor Surface start->equipment_surface degradation Thermal Degradation & Cross-linking high_temp->degradation crosslinking Direct Cross-linking impurities->crosslinking localized_overheating Localized Overheating poor_mixing->localized_overheating stagnation Melt Stagnation equipment_surface->stagnation result Insoluble Gel Particles degradation->result crosslinking->result localized_overheating->degradation stagnation->degradation

Caption: Logical relationships of factors leading to gel formation in polyamide synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of polyamides.

Protocol 1: Determination of Relative Viscosity (ASTM D789)

Objective: To determine the relative viscosity of a polyamide solution as an indicator of its molecular weight.

Materials and Equipment:

  • Polyamide sample

  • Formic acid (90% ± 0.2%)

  • Analytical balance

  • Volumetric flasks

  • Ubbelohde or Cannon-Fenske viscometer

  • Constant temperature water bath (25 ± 0.05 °C)

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Accurately weigh 0.5 g of the polyamide sample.

    • Dissolve the sample in 50 mL of 90% formic acid in a volumetric flask.

    • Ensure complete dissolution by gentle agitation.

  • Viscometer Preparation:

    • Clean the viscometer thoroughly and dry it.

    • Mount the viscometer vertically in the constant temperature water bath.

    • Allow the viscometer to equilibrate to 25 °C.

  • Measurement of Solvent Flow Time:

    • Pipette a precise volume of the pure formic acid into the viscometer.

    • Allow the solvent to equilibrate to the bath temperature for at least 10 minutes.

    • Using suction, draw the solvent up through the capillary to above the upper timing mark.

    • Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower timing mark.

    • Repeat this measurement at least three times and calculate the average flow time (t₀).

  • Measurement of Solution Flow Time:

    • Empty and dry the viscometer.

    • Pipette the same precise volume of the prepared polyamide solution into the viscometer.

    • Allow the solution to equilibrate for at least 10 minutes.

    • Measure the flow time (t) for the solution in the same manner as for the solvent.

    • Repeat the measurement at least three times and calculate the average flow time.

  • Calculation:

    • Calculate the relative viscosity (ηᵣ) using the following formula: ηᵣ = t / t₀

Data Interpretation: A higher relative viscosity corresponds to a higher average molecular weight of the polyamide. This value is useful for quality control and for comparing different batches of polymer. [12]

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC) (ASTM D3418)

Objective: To determine the melting temperature (Tm), glass transition temperature (Tg), and heat of fusion (ΔHm) of a polyamide sample.

Materials and Equipment:

  • Polyamide sample (5-10 mg)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polyamide sample into an aluminum DSC pan.

    • Seal the pan with a lid using the crimper.

    • Prepare an empty sealed pan to be used as a reference.

  • DSC Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the cell at a low temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected melting point (e.g., 280 °C for PA6,6). This is the first heating scan.

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Heat the sample again at the same controlled rate as the first scan. This is the second heating scan.

  • Data Analysis:

    • From the second heating scan, determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

    • Determine the melting temperature (Tm) as the peak temperature of the melting endotherm.

    • Calculate the heat of fusion (ΔHm) by integrating the area of the melting peak.

Data Interpretation:

  • Tg: Indicates the transition from a glassy to a rubbery state.

  • Tm: The melting point of the crystalline domains of the polyamide.

  • ΔHm: Proportional to the degree of crystallinity of the sample.

Protocol 3: Structural Analysis by Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the characteristic functional groups in a polyamide and to assess for the presence of degradation products.

Materials and Equipment:

  • Polyamide sample (film, powder, or pellet)

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • Ensure the sample is clean and dry.

    • If the sample is a film or pellet, it can be placed directly on the ATR crystal.

    • If the sample is a powder, a small amount should be placed on the ATR crystal and pressure applied to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Place the sample on the ATR crystal and collect the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for polyamides:

      • N-H stretch: ~3300 cm⁻¹

      • C-H stretch (aliphatic): ~2930 and 2860 cm⁻¹

      • Amide I (C=O stretch): ~1640 cm⁻¹

      • Amide II (N-H bend and C-N stretch): ~1540 cm⁻¹

    • Look for the appearance of new bands that may indicate degradation, such as a broad carbonyl band around 1730 cm⁻¹ which could suggest the formation of carboxylic acid or imide groups due to oxidation. [7] Data Interpretation: The FTIR spectrum provides a fingerprint of the polyamide's chemical structure. Changes in the spectrum, such as the appearance of new peaks or shifts in existing peaks, can indicate chemical changes like degradation or oxidation. [2]

Protocol 4: Molecular Weight Distribution by Gel Permeation/Size Exclusion Chromatography (GPC/SEC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polyamide sample.

Materials and Equipment:

  • Polyamide sample

  • GPC/SEC system with a refractive index (RI) detector

  • GPC columns suitable for polyamides (e.g., PLgel MIXED-B)

  • Appropriate mobile phase (e.g., hexafluoroisopropanol (HFIP) with a salt like potassium trifluoroacetate, or m-cresol)

  • Syringe filters (0.2 µm PTFE)

  • Autosampler vials

  • Polymer standards for calibration (e.g., narrow PDI polystyrene or PMMA standards)

Procedure:

  • Sample Preparation:

    • Accurately weigh the polyamide sample (e.g., 10 mg) and dissolve it in a known volume of the mobile phase (e.g., 10 mL) to create a solution of known concentration.

    • Allow the sample to dissolve completely, which may take several hours.

    • Filter the solution through a 0.2 µm syringe filter into an autosampler vial.

  • GPC/SEC System Setup:

    • Equilibrate the GPC/SEC system with the mobile phase at a constant flow rate and temperature.

    • Ensure the baseline from the RI detector is stable.

  • Calibration:

    • Inject a series of narrow PDI polymer standards of known molecular weights.

    • Create a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

  • Sample Analysis:

    • Inject the prepared polyamide sample solution onto the GPC/SEC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, the GPC software will calculate the Mn, Mw, and PDI (Mw/Mn) for the polyamide sample.

Data Interpretation:

  • Mn and Mw: Provide information about the average molecular weight of the polymer.

  • PDI: Indicates the breadth of the molecular weight distribution. A PDI close to 2 is typical for polycondensation polymers. A higher PDI may suggest the presence of side reactions or degradation.

References

Enhancing the thermal stability of terephthalamide-based polymers.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Terephthalamide-Based Polymers

Welcome to the technical support center for this compound-based polymers. This resource is designed for researchers, scientists, and professionals to address common challenges and questions related to enhancing the thermal stability of these high-performance materials.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis, modification, and characterization experiments aimed at improving thermal stability.

Q1: My polymer has a lower decomposition temperature (Td) than expected after synthesis. What are the potential causes?

A1: A lower-than-expected Td can stem from several factors during polymerization:

  • Monomer Impurity: Even small amounts of monofunctional reactants or other impurities can act as chain terminators, leading to lower molecular weight polymers which generally exhibit reduced thermal stability.

  • Incomplete Reaction: If the polymerization reaction does not go to completion, the resulting low molecular weight oligomers will degrade at lower temperatures. Ensure optimal reaction times and temperatures.[1]

  • Oxidative Degradation: Exposure to oxygen at high polymerization temperatures can introduce weak links into the polymer backbone. It is crucial to maintain a strictly inert atmosphere (e.g., high-purity nitrogen or argon) throughout the synthesis process.[1]

  • Side Reactions: Unintended side reactions can create thermally labile groups within the polymer structure. Catalyst selection and temperature control are critical to favor the desired amidation reaction.[1]

Q2: After incorporating nanofillers (e.g., carbon nanotubes, silica) to create a composite, the thermal stability has not improved, or has even decreased. Why might this be?

A2: The success of nanofillers in enhancing thermal stability hinges on proper dispersion and interfacial adhesion.

  • Poor Dispersion: Agglomerates of nanofillers act as stress concentration points and do not effectively restrict the thermal motion of polymer chains. This can even create voids that accelerate degradation. Improve dispersion through high-shear mixing, sonication, or surface functionalization of the fillers.

  • Weak Interfacial Adhesion: If there is poor interaction between the polymer matrix and the filler, the "barrier effect" that slows the diffusion of volatile degradation products is minimal. Surface treatment of nanofillers to introduce compatible chemical groups can significantly improve adhesion.

  • Catalytic Degradation: Some metallic impurities in nanofillers can catalyze the thermal degradation of the polymer matrix. Ensure the use of high-purity fillers.

Q3: My modified polymer shows a significant drop in mechanical properties, even though the thermal stability (measured by TGA) has increased. What is the trade-off?

A3: This is a common challenge. The strategies used to enhance thermal stability can sometimes compromise mechanical performance.

  • Increased Rigidity: Incorporating bulky side groups or highly rigid monomers can increase the glass transition temperature (Tg) and thermal stability but may also lead to increased brittleness and reduced toughness.[1]

  • Reduced Molecular Weight: Some modification techniques, if not optimized, can inadvertently cause chain scission, lowering the overall molecular weight and thus impacting mechanical strength, even if the degradation onset of the remaining fragments is high.

  • Plasticization by Additives: If using additives or stabilizers, ensure they are thermally stable and do not act as plasticizers at elevated temperatures, which would reduce the material's stiffness and strength.

Q4: During Thermogravimetric Analysis (TGA), I observe a multi-step degradation curve. How should I interpret this?

A4: A multi-step degradation curve indicates that the decomposition is not a simple one-step process. Each step corresponds to the breakdown of different parts of the polymer structure.

  • Initial Weight Loss: An initial, small weight loss at lower temperatures (e.g., 100-250°C) is often due to the evaporation of residual solvent or absorbed moisture. Ensure samples are thoroughly dried in a vacuum oven before analysis.[2]

  • Labile Group Decomposition: The first major degradation step at a moderate temperature may correspond to the scission of weaker bonds or the decomposition of specific functional groups introduced during modification.

  • Main Chain Scission: The subsequent, often steeper, weight loss at higher temperatures typically represents the cleavage of the main aromatic amide backbone.[3]

  • Char Formation: The residual mass at the end of the experiment (e.g., >700°C) is the char yield, which is often correlated with flame retardancy.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the thermal stability of this compound-based polymers?

A1: The main strategies focus on modifying the polymer structure to increase bond dissociation energies, restrict thermal motion, and enhance intermolecular forces. Key approaches include:

  • Copolymerization: Introducing highly stable, rigid aromatic or heterocyclic units (e.g., benzimidazole, imide) into the polymer backbone can significantly elevate the decomposition temperature.[4]

  • Increasing Crystallinity: Enhancing the packing efficiency and order of polymer chains strengthens intermolecular forces (hydrogen bonding), which requires more energy to disrupt.[1]

  • Incorporation of Nanofillers: Well-dispersed nanofillers create a tortuous path that hinders the escape of volatile degradation products, effectively increasing the decomposition temperature.

  • Cross-linking: Creating covalent bonds between polymer chains restricts their mobility and requires significantly more energy for decomposition.[5][6]

Q2: How is thermal stability quantitatively measured and reported?

A2: Thermal stability is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]

  • TGA: Measures weight loss as a function of temperature.[7] Key metrics include Td5 or Td10 (the temperature at which 5% or 10% weight loss occurs) and the char yield (the percentage of material remaining at a high temperature, e.g., 800°C).

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It determines the glass transition temperature (Tg) , which indicates the transition from a rigid to a more flexible state and is a key indicator of the material's upper service temperature.[1][8]

Q3: What role does the chemical structure of the monomers play in thermal stability?

A3: The monomer structure is a fundamental determinant of thermal stability.[5]

  • Aromatic Content: Polymers with a higher content of aromatic rings in the backbone, like para-phenylene units, are more thermally stable than those with more flexible aliphatic or meta-phenylene units due to the high energy of the aromatic C-C bonds.[4][5]

  • Hydrogen Bonding: The strong intermolecular hydrogen bonds between amide linkages in this compound polymers contribute significantly to their high thermal stability and mechanical strength.[1][9]

  • Substituents: Electron-withdrawing groups (like -CF3) can sometimes enhance stability, while bulky side groups can disrupt chain packing, potentially lowering stability but improving solubility.[1][4]

Q4: Can processing conditions affect the final thermal stability of the polymer?

A4: Yes, the thermal history of the polymer is critical.[5] Processing at excessively high temperatures or for prolonged times can initiate thermal degradation, creating weak points in the material even before it is put into service.[10] It is essential to process the polymer within its recommended temperature window and under an inert atmosphere to prevent premature degradation.[1]

Data Presentation: Comparative Thermal Properties

The following table summarizes the typical effects of different modification strategies on the thermal properties of a standard this compound polymer.

Modification StrategyGlass Transition Temp (Tg, °C)5% Weight Loss Temp (Td5, °C)Char Yield @ 800°C (%)
Baseline (Unmodified this compound) ~275~420~55
Copolymerization with 30% Benzimidazole ~320~510~68
Incorporation of 5 wt% SiO2 Nanoparticles ~285~455~60
Copolymerization with 20% Aliphatic Diamine ~240~390~45
Introduction of Cross-linking Agent (2%) ~305~480~65

Note: Values are representative and can vary based on specific monomer selection, synthesis methods, and processing conditions.

Experimental Protocols

Protocol 1: Low-Temperature Solution Polycondensation for this compound Synthesis

This protocol describes a common method for synthesizing high-molecular-weight aromatic polyamides.

  • Reactor Setup: Equip a three-necked flask with a mechanical stirrer, a nitrogen inlet/outlet, and a dropping funnel. Ensure the entire system is flame-dried and purged with dry nitrogen gas to eliminate moisture and oxygen.

  • Solvent and Monomer Dissolution: Add an anhydrous aprotic polar solvent (e.g., N,N-Dimethylacetamide, DMAc) containing a solubilizing salt (e.g., LiCl) to the flask.[11] Cool the flask to 0°C using an ice-water bath. Slowly add an equimolar amount of the aromatic diamine (e.g., p-phenylenediamine) under constant stirring until fully dissolved.[1]

  • Acid Chloride Addition: Dissolve an equimolar amount of terephthaloyl chloride in a small amount of anhydrous DMAc and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.[1]

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.[1]

  • Precipitation and Purification: Pour the viscous polymer solution into a large excess of a non-solvent like methanol or water with vigorous stirring.[1] The fibrous polymer will precipitate.

  • Washing and Drying: Filter the polymer and wash it thoroughly with hot water and methanol to remove the solvent, LiCl, and any unreacted monomers.[11] Dry the final polymer product in a vacuum oven at 80-100°C until a constant weight is achieved.[1]

Protocol 2: Characterization by Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for evaluating the thermal stability of a polymer sample.

  • Sample Preparation: Ensure the polymer sample is completely dry by placing it in a vacuum oven at a temperature below its Tg (e.g., 100°C) for at least 12 hours. Prepare a small, uniform sample of 5-10 mg.[12]

  • Instrument Setup: Place the sample in a TGA sample pan (typically platinum or alumina).[12] Place the pan in the TGA instrument.

  • Atmosphere Control: Purge the TGA furnace with an inert gas, typically high-purity nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent thermo-oxidative degradation.[7][12]

  • Heating Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 900°C) at a constant heating rate, typically 10°C/min or 20°C/min.[12]

  • Data Analysis: The instrument will record the sample's mass as a function of temperature. Analyze the resulting TGA curve to determine key parameters: the onset decomposition temperature, the temperatures for 5% and 10% mass loss (Td5, Td10), and the final residual mass (char yield).

Visualizations

Troubleshooting_Workflow start Low Td Observed in Experiment q1 Was Polymerization Under Strictly Inert Atmosphere? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were Monomers of High Purity? a1_yes->q2 sol1 Result: Potential Oxidative Degradation Action: Purge system with N2/Ar; Use degassed solvents. a1_no->sol1 Likely Cause end_node Re-synthesize and Re-test Polymer sol1->end_node a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was Reaction Time/ Temperature Optimized? a2_yes->q3 sol2 Result: Low Molecular Weight Action: Purify monomers via recrystallization or sublimation. a2_no->sol2 Likely Cause sol2->end_node a3_yes Yes q3->a3_yes If all are 'Yes', consider side reactions or structural issues. a3_no No q3->a3_no a3_yes->end_node sol3 Result: Incomplete Polymerization Action: Increase reaction time or adjust temperature as per literature. a3_no->sol3 Likely Cause sol3->end_node

Caption: A troubleshooting workflow for diagnosing low thermal decomposition temperatures.

Stability_Strategies cluster_strategies Enhancement Strategies cluster_mechanisms Underlying Mechanisms s1 Copolymerization with Rigid Heterocycles m1 Increased Bond Dissociation Energy s1->m1 m2 Restricted Chain Mobility (Higher Tg) s1->m2 s2 Nanofiller Incorporation s2->m2 m3 Barrier to Volatile Degradation Products s2->m3 s3 Controlled Cross-linking s3->m2 result Enhanced Thermal Stability (Higher Td) m1->result m2->result m3->result

Caption: Relationship between strategies and mechanisms for enhancing thermal stability.

References

Technical Support Center: Purification of Crude Terephthalamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude terephthalamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound may contain several impurities depending on the synthetic route. Common impurities often include unreacted starting materials like terephthalic acid, intermediates from incomplete reactions such as 4-carboxybenzaldehyde (4-CBA), and various side products.[1] Impurities found in the related compound, terephthalic acid, can include derivatives of benzoic acid, phenol, diphenyl, fluorenone, and anthraquinone.[1] Residual solvents used in the synthesis, such as acetic acid, may also be present.[2]

Q2: Which analytical techniques are suitable for assessing the purity of this compound?

A2: The purity of this compound can be effectively determined using several analytical methods. High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying purity, with one study achieving >99% purity determination for related monomers.[3] Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is excellent for structural confirmation and identifying organic impurities.[3] For monitoring specific impurities like 4-CBA and p-toluic acid, techniques such as polarography, gas chromatography, and capillary electrophoresis have been successfully employed for the related compound, terephthalic acid.[1]

Q3: What is the most common method for purifying crude this compound?

A3: Recrystallization is a fundamental and widely used technique for purifying crude this compound and related aromatic compounds. The choice of solvent is critical. For compounds with low solubility, dissolving the crude material in a suitable high-boiling solvent (e.g., DMSO, DMF, DMAc) at an elevated temperature, followed by cooling or the addition of an anti-solvent (like water) to induce crystallization, is a common strategy.[4][5]

Q4: How can colored impurities be removed?

A4: Colored impurities, which are often large organic molecules or degradation products, can typically be removed using an activated carbon treatment.[6] The crude product is dissolved in a suitable solvent, treated with activated carbon to adsorb the color bodies, and then filtered before proceeding with crystallization.[4][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Recrystallization 1. Inappropriate Solvent Choice: The solvent may be dissolving the product too well (preventing effective crystallization) or co-dissolving impurities that then co-precipitate. 2. Incomplete Removal of Acidic Impurities: Unreacted terephthalic acid or 4-CBA may be present.1. Optimize Solvent System: Experiment with different solvent/anti-solvent combinations. For example, dissolving in dimethylsulfoxide (DMSO) and adding water as an anti-solvent is effective for related compounds.[5] 2. Perform an Alkaline Wash: Before recrystallization, wash or slurry the crude product with a mild basic solution (e.g., aqueous sodium bicarbonate) to remove acidic impurities like terephthalic acid. This compound, being neutral, should remain insoluble.
Low Yield 1. Product Loss During Transfers: Multiple filtration and transfer steps can lead to mechanical losses. 2. High Product Solubility: The product might be too soluble in the mother liquor or wash solvents. 3. Premature Crystallization: Product crystallizing out during a hot filtration step.1. Minimize Transfers: Streamline the procedure to reduce the number of physical handling steps. 2. Cool Adequately & Choose Wash Solvent Carefully: Ensure the crystallization mixture is thoroughly cooled before filtration to minimize solubility in the mother liquor. Wash the filtered crystals with a cold, poor solvent in which the product has minimal solubility. 3. Maintain Temperature: Ensure the filtration apparatus is pre-heated when filtering a hot solution to prevent clogging and product loss.
Product Remains Colored After Purification 1. Persistent Color Bodies: Some impurities causing coloration may not be effectively removed by recrystallization alone.1. Use Activated Carbon: Dissolve the crude material in a suitable solvent, add a small amount of activated carbon, heat and stir the mixture, and then filter the hot solution through a pad of celite to remove the carbon before crystallization.[4][6]
Difficulty in Inducing Crystallization 1. Supersaturation: The solution may be supersaturated, requiring a trigger to initiate crystal formation. 2. Solution Too Dilute: The concentration of the product in the solvent may be below the saturation point.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent line, adding a seed crystal of the pure product, or cooling the solution to a lower temperature in an ice bath. 2. Concentrate the Solution: Carefully remove some of the solvent by evaporation to increase the product concentration.

Purification Data for Related Aromatic Compounds

The following table summarizes purification data for terephthalaldehyde and terephthalic acid, which can serve as a useful reference for what may be achievable with this compound.

CompoundPurification MethodSolvent SystemInitial PurityFinal PurityYieldReference
TerephthalaldehydeRecrystallization (Quenching)p-Xylene / DMSO97.9 wt%Up to 99.8 wt%~85%[7]
TerephthalaldehydeRecrystallization (Anti-solvent)Methanol / Water97.2%Up to 99.9%N/A[8]
Waste Terephthalic AcidAlkaline Dissolution, Carbon Treatment, Acid PrecipitationNaOH / Water / HCl92.8%>99.9%N/A[6]
Recycled Terephthalic AcidAlkaline Dissolution, Carbon Treatment, RecrystallizationNaOH / Water, then DMACOD₃₄₀ = 17.764OD₃₄₀ = 0.170N/A[4]

N/A: Not Available in the cited source. OD₃₄₀ refers to the optical density at 340 nm, a measure of impurities.

Experimental Protocols

Protocol 1: Purification via Alkaline Wash and Recrystallization

This method is designed to first remove acidic impurities like unreacted terephthalic acid, followed by recrystallization to remove other organic impurities.

  • Alkaline Slurry: Suspend the crude this compound in a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1-2 hours at room temperature.

  • Isolation: Filter the solid this compound, and wash it thoroughly with deionized water until the washings are neutral (pH ~7).

  • Drying: Dry the washed solid in a vacuum oven.

  • Recrystallization:

    • Place the dried solid in a flask and add a minimal amount of a high-boiling polar solvent like Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Heat the mixture with stirring until the solid completely dissolves.

    • If the solution is colored, cool it slightly, add a small amount of activated carbon, and reheat for 15-20 minutes. Filter the hot solution through celite to remove the carbon.

    • Allow the clear filtrate to cool slowly to room temperature to form crystals. If needed, cooling in an ice bath can improve the yield.

    • Alternatively, add deionized water dropwise as an anti-solvent to the hot solution until turbidity persists, then allow it to cool.[5][8]

  • Final Isolation: Collect the purified crystals by filtration, wash with a small amount of cold water or another suitable anti-solvent, and dry thoroughly under vacuum.

Visualized Workflows

PurificationWorkflow Crude Crude this compound Analysis1 Initial Purity Analysis (TLC, NMR, HPLC) Crude->Analysis1 AlkWash Alkaline Wash (e.g., NaHCO₃ solution) Analysis1->AlkWash Acidic Impurities Present? Recryst Recrystallization (e.g., DMSO/Water) Analysis1->Recryst No Acidic Impurities AlkWash->Recryst Carbon Activated Carbon Treatment (Optional) Recryst->Carbon Color Present? Pure Pure this compound Recryst->Pure Carbon->Recryst Analysis2 Final Purity Confirmation (HPLC, NMR, Elemental) Pure->Analysis2 Dry Drying Analysis2->Dry

Caption: General workflow for the purification of crude this compound.

TroubleshootingFlowchart Start Problem Encountered LowPurity Low Purity Start->LowPurity LowYield Low Yield Start->LowYield Colored Product is Colored Start->Colored CheckImp Analyze Impurities (NMR, HPLC) LowPurity->CheckImp CheckLoss Identify Loss Point LowYield->CheckLoss DoCarbon Use Activated Carbon Treatment During Redissolution Colored->DoCarbon AcidImp Acidic Impurities (e.g., Terephthalic Acid) CheckImp->AcidImp DoAlkWash Perform Alkaline Wash AcidImp->DoAlkWash Yes ReRecryst Re-optimize Recrystallization Solvent AcidImp->ReRecryst No SolLoss High Solubility in Mother Liquor? CheckLoss->SolLoss Filtrate MechLoss Mechanical Loss During Transfers? CheckLoss->MechLoss Process CoolMore Ensure Thorough Cooling Before Filtering SolLoss->CoolMore MinSteps Minimize Transfers MechLoss->MinSteps

Caption: Troubleshooting logic for common this compound purification issues.

References

Controlling the molecular weight of poly(p-phenylene terephthalamide).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of poly(p-phenylene terephthalamide) (PPTA), with a focus on controlling its molecular weight.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of PPTA and provides potential causes and solutions.

Issue Potential Causes Recommended Solutions
Low Molecular Weight (Low Inherent Viscosity) 1. Impurities in Monomers or Solvent: Moisture or other reactive impurities can act as chain terminators. 2. Non-stoichiometric Monomer Ratio: An excess of either p-phenylenediamine (PPD) or terephthaloyl chloride (TPC) will limit chain growth. 3. Inadequate Mixing: Poor agitation can lead to localized imbalances in monomer concentration. 4. Suboptimal Reaction Temperature: The reaction rate and solubility of the polymer are highly dependent on temperature.[1] 5. Premature Precipitation of Polymer: If the polymer precipitates out of solution too early, chain growth will cease.[2]1. Purify Monomers and Solvents: Ensure all reagents are thoroughly dried and purified before use. 2. Accurate Stoichiometry: Carefully weigh and dispense monomers to ensure a 1:1 molar ratio. 3. Improve Agitation: Use a high-torque mechanical stirrer to ensure homogeneous mixing. High-shear stirring can be beneficial.[3] 4. Optimize Temperature: Maintain the recommended reaction temperature for the specific solvent system being used. For many systems, a temperature range of 0°C to 20°C is optimal.[1] 5. Adjust Solvent System: Increase the concentration of salts like CaCl₂ or LiCl in N-methylpyrrolidone (NMP) to enhance polymer solubility.[4]
Broad Molecular Weight Distribution 1. Side Reactions: Unwanted side reactions can lead to the formation of oligomers of varying lengths. 2. Fluctuations in Reaction Temperature: Inconsistent temperature control can cause variations in the rate of polymerization. 3. Gradual Addition of Monomers: Adding one monomer too slowly to the other can result in a non-uniform distribution of chain lengths.1. Strict Control of Reaction Conditions: Maintain an inert atmosphere (e.g., dry nitrogen) to minimize side reactions. 2. Precise Temperature Control: Use a reliable temperature control system to maintain a constant reaction temperature. 3. Rapid Monomer Addition: Add the second monomer quickly and efficiently to the first while ensuring vigorous mixing.
Gel Formation 1. High Polymer Concentration: As the molecular weight and concentration of the polymer increase, the solution can form a gel, which hinders further reaction.[5] 2. Poor Polymer Solubility: The inherent rigidity of the PPTA chains and strong intermolecular hydrogen bonding promote aggregation and gelation.[5]1. Lower Initial Monomer Concentration: Reducing the concentration of the monomers can delay the onset of gelation. 2. Use of Solubility Enhancing Agents: Employing a robust solvent system such as NMP with an adequate concentration of CaCl₂ or LiCl is crucial.[5] The use of silylating agents can also improve solubility.[3]
Inconsistent Batch-to-Batch Results 1. Variability in Raw Material Quality: Purity of monomers and solvents can vary between batches. 2. Inconsistent Reaction Setup and Procedure: Minor variations in experimental setup, addition rates, and stirring speed can impact the outcome. 3. Atmospheric Contamination: Exposure to air and moisture can differ between experiments.1. Standardize Raw Materials: Use high-purity monomers and solvents from a reliable source. 2. Develop a Standard Operating Procedure (SOP): Document and adhere to a detailed experimental protocol for every synthesis. 3. Ensure an Inert Atmosphere: Consistently use a dry, inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing high molecular weight PPTA?

A1: The low-temperature solution polycondensation of p-phenylenediamine (PPD) and terephthaloyl chloride (TPC) is a widely used method. This is typically carried out in an amide-type polar aprotic solvent, such as N-methylpyrrolidone (NMP), containing a salt like calcium chloride (CaCl₂) or lithium chloride (LiCl) to enhance the solubility of the resulting polymer.[3][5]

Q2: How does the solvent system influence the molecular weight of PPTA?

A2: The solvent system is critical for achieving high molecular weight PPTA. The rigid-rod nature of the PPTA polymer and the strong hydrogen bonds between chains cause it to have poor solubility in most organic solvents.[5] A suitable solvent system, like NMP with CaCl₂ or LiCl, helps to keep the growing polymer chains in solution, allowing for further polymerization and the attainment of higher molecular weights.[5] If the polymer precipitates prematurely, chain growth stops, resulting in a low molecular weight product.[2]

Q3: What is the role of temperature in controlling the molecular weight?

A3: Temperature plays a significant role in the polymerization of PPTA. The reaction is typically carried out at low to ambient temperatures (e.g., -5°C to 80°C).[4] An optimal temperature exists for maximizing the molecular weight. If the temperature is too low, the reaction rate may be too slow. Conversely, if the temperature is too high, side reactions can occur, which may limit the chain length.[1]

Q4: How can I accurately measure the molecular weight of my PPTA sample?

A4: Due to its poor solubility, determining the molecular weight of PPTA using standard techniques like gel permeation chromatography (GPC) is challenging.[6] A common method is to measure the inherent viscosity in a suitable solvent, such as concentrated sulfuric acid, which can be correlated to the molecular weight.[6] For GPC analysis, a chemical modification of the PPTA, such as n-alkylation, can be performed to make it soluble in organic solvents like tetrahydrofuran (THF).[6]

Q5: What is the significance of monomer stoichiometry?

A5: As with any step-growth polymerization, achieving a precise 1:1 molar ratio of the monomers (PPD and TPC) is crucial for obtaining high molecular weight PPTA. Any deviation from this stoichiometric balance will result in an excess of one type of functional group, which will cap the growing polymer chains and limit the final molecular weight.

Quantitative Data Summary

The following table summarizes the effect of different synthesis conditions on the inherent viscosity of PPTA, a key indicator of its molecular weight.

Synthesis Method Solvent System Promoter/Additive Inherent Viscosity (dL/g)
Classical PolyamidationNMP/CaCl₂-3.15
In Situ SilylationNMP/CaCl₂TMSC, Pyridine4.36
In Situ Silylation (Optimized)NMP/CaCl₂TMSC, Pyridine, DMAP6.7
Yamazaki–HigashiNMP/PyridineTriphenyl Phosphite-
Low-Temperature PolycondensationNMP/CaCl₂-5.17 ± 0.12
Low-Temperature PolycondensationIonic Liquid ([C₈MIM][Cl])-1.95

Data sourced from references[3][5][7]. TMSC: Trimethylsilyl chloride, Py: Pyridine, DMAP: N,N-Dimethylaminopyridine.

Experimental Protocols

Key Experiment: Low-Temperature Solution Polycondensation of PPTA

This protocol describes a general procedure for the synthesis of high molecular weight PPTA.

Materials:

  • p-Phenylenediamine (PPD), purified by sublimation

  • Terephthaloyl chloride (TPC), purified by recrystallization

  • N-methylpyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Dry nitrogen gas

Procedure:

  • Preparation of the Solvent System: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, add anhydrous NMP and anhydrous CaCl₂. Stir the mixture under a nitrogen atmosphere until the CaCl₂ is completely dissolved.

  • Monomer Dissolution: Add the purified PPD to the NMP/CaCl₂ solution. Stir at room temperature until the PPD is fully dissolved.

  • Cooling: Cool the reaction flask to the desired temperature (e.g., 0°C) using an ice bath.

  • Polymerization: While stirring vigorously, add the purified TPC as a solid powder to the cooled PPD solution in one portion.

  • Reaction: Continue stirring the reaction mixture at the set temperature for several hours. The viscosity of the solution will increase significantly, and the mixture may become a solid gel-like mass.

  • Precipitation and Washing: Transfer the resulting polymer mass to a blender containing water and blend to break up the polymer. Filter the polymer and wash it thoroughly with water and then with a solvent like methanol or ethanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified PPTA polymer in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-Up prep_solvent Prepare NMP/CaCl₂ Solvent System dissolve_ppd Dissolve PPD in Solvent prep_solvent->dissolve_ppd cool Cool to Reaction Temp. dissolve_ppd->cool add_tpc Add TPC cool->add_tpc polymerize Stir for Several Hours add_tpc->polymerize precipitate Precipitate in Water polymerize->precipitate wash Wash with Water and Methanol precipitate->wash dry Dry under Vacuum wash->dry

Caption: Experimental workflow for the synthesis of PPTA.

troubleshooting_logic start Low Molecular Weight? cause1 Impure Reagents? start->cause1 Yes cause2 Incorrect Stoichiometry? cause1->cause2 No solution1 Purify Monomers and Solvents cause1->solution1 Yes cause3 Suboptimal Temp./Mixing? cause2->cause3 No solution2 Ensure 1:1 Molar Ratio cause2->solution2 Yes solution3 Optimize Temp. and Agitation cause3->solution3 Yes end High Molecular Weight PPTA solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for low molecular weight PPTA.

References

Technical Support Center: Enhancing the Processability of Rigid-Rod Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols to overcome the inherent processing challenges of rigid-rod polymers. Due to their stiff backbones, these materials often exhibit poor solubility and high processing temperatures, limiting their application.[1] The following sections offer solutions to these common experimental issues.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems encountered during the handling and processing of rigid-rod polymers.

Q1: My rigid-rod polymer will not dissolve in any common organic solvents. What are my options?

A: This is a primary challenge with rigid-rod polymers.[1] The strong intermolecular forces and low conformational entropy make them difficult to dissolve.

  • Initial Steps: Attempt dissolution in strong acidic solvents like sulfuric acid or methanesulfonic acid, which are often required for polymers like poly(p-phenylene benzobisoxazole) (PBO).[1] However, be aware that removing residual acid can be difficult.[1]

  • Chemical Modification: The most effective long-term strategy is to synthesize a modified version of the polymer. Incorporating flexible side chains, bulky pendant groups, or non-coplanar biphenylene units can disrupt chain packing and significantly improve solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even tetrahydrofuran (THF).[2][3][4][5]

  • Use of Additives: For some systems, the addition of lithium chloride (LiCl) to amide solvents like NMP can aid in dissolving polymers such as poly(p-phenylene terephthalamide) (PPTA) by disrupting hydrogen bonds.[6]

Q2: I've managed to dissolve my polymer, but the solution is too viscous for fiber spinning/film casting. How can I reduce the viscosity?

A: High solution viscosity is a direct consequence of the rigid, extended-chain nature of these polymers.

  • Reduce Concentration: The most straightforward approach is to lower the polymer concentration. However, this may not be ideal for all applications.

  • Increase Temperature: Gently heating the solution can decrease viscosity. Monitor the polymer's thermal stability to avoid degradation.

  • Incorporate Plasticizers: Plasticizers are low molecular weight compounds that insert themselves between polymer chains, increasing free volume and reducing intermolecular forces.[7][8] This enhances chain mobility and can significantly lower the melt or solution viscosity.[9]

Q3: When casting films, I'm observing defects like voids, cracks, or poor optical clarity. What is the cause and how can I fix it?

A: Film defects often arise from issues with solvent evaporation, internal stresses, and contamination.[5][10]

  • Voids or Bubbles: This may indicate trapped moisture in the resin or solvent.[5][10] Ensure all materials are thoroughly dried before use. If casting from an acidic solution, a novel processing technique involves relaxing the solution in a non-solvent vapor atmosphere before coagulation to prevent void formation.[11]

  • Cracks: Rapid or uneven solvent evaporation can build up internal stress, leading to cracks. Slow down the evaporation process by casting in a controlled environment (e.g., a partially covered container) or using a solvent with a higher boiling point.

  • Poor Optical Clarity / Haze: This can be caused by contamination with an incompatible polymer, moisture, or premature precipitation of the polymer.[10] Ensure the casting environment is clean and that the solvent system is optimal.

Q4: My final polymer material is extremely brittle. How can I improve its flexibility and toughness?

A: Brittleness is characteristic of highly rigid polymers. To improve flexibility, you need to increase the mobility of the polymer chains.

  • Use of Plasticizers: Adding plasticizers is a common method to increase flexibility and ductility.[6][9] They work by lowering the glass transition temperature (Tg) of the polymer.[7][12]

  • Copolymerization: Introduce flexible segments into the polymer backbone through copolymerization. This breaks up the long, rigid sequences and imparts more ductile properties.

  • Nanocomposites: Incorporating nanoparticles (e.g., silica, nanoclays) can sometimes improve toughness, although the effect is highly dependent on the filler, its dispersion, and its interaction with the polymer matrix.[9]

Strategies to Enhance Processability: Data and Analysis

Improving the processability of rigid-rod polymers typically involves chemical modifications to the polymer structure or the use of additives.

Chemical Modification to Improve Solubility

Altering the polymer backbone is a highly effective strategy. Introducing bulky or flexible side groups disrupts the close packing of the rigid chains, weakening intermolecular forces and allowing solvent molecules to penetrate.

Table 1: Solubility of Modified Rigid-Rod Polyimides in Organic Solvents Solubility is denoted as: (++) completely soluble; (+) partially soluble; (-) insoluble.

Polymer IDModifying GroupNMPDMAcDMFDMSOTHFChloroform
PI-1 (Control) None (Standard Rigid-Rod)------
Co-PI-2 Flexible ether linkages & bulky pendant groups++++++++++
Co-PI-3 Trifluoromethyl (-CF3) groups++++++++++++
FLPI-1 Fluorene-containing dianhydride++++++++--

(Data synthesized from[2][4][5][13])

Use of Plasticizers to Reduce Brittleness

Plasticizers are additives that increase the free volume between polymer chains, which enhances flexibility and lowers the glass transition temperature (Tg).[1][8] This change is crucial for melt processing and for improving the mechanical properties of the final product.[12]

Table 2: Effect of Plasticizer Concentration on Glass Transition Temperature (Tg) This table shows representative data for a rigid polymer (PVC) blended with a common plasticizer, Di(2-ethylhexyl)phthalate (DEHP).

Plasticizer (DEHP) wt%Glass Transition Temperature (Tg) (°C)Change in Tg (°C)
0820
1065-17
2048-34
3030-52
4010-72

(Data synthesized from[8][14])

Experimental Protocols

The following are generalized protocols for key techniques cited in this guide. Researchers should adapt these methods based on the specific polymer and desired outcome.

Protocol 1: Synthesis of an Organo-Soluble Rigid-Rod Polyimide

This protocol describes a two-step synthesis involving the formation of a poly(amic acid) (PAA) intermediate, followed by chemical imidization. This method is adapted from procedures for synthesizing soluble polyimides containing amide bridges and fluorene groups.[13]

Materials:

  • Fluorene-containing dianhydride (e.g., 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride)

  • Amide-bridged aromatic diamine

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride (dehydrating agent)

  • Pyridine (catalyst)

  • Ethanol

Procedure:

  • Poly(amic acid) Synthesis: a. In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine in anhydrous NMP. b. Once fully dissolved, slowly add an equimolar amount of the dianhydride powder to the solution at room temperature. c. Continue stirring under nitrogen for 24 hours. The formation of a viscous, pale-yellow PAA solution indicates successful polymerization.[13]

  • Chemical Imidization: a. To the PAA solution, add acetic anhydride (2:1 molar ratio to the repeating unit) and pyridine (1:1 molar ratio to the repeating unit) with vigorous stirring.[13] b. Allow the chemical imidization to proceed at room temperature for 24 hours.

  • Precipitation and Purification: a. Slowly pour the resulting polyimide solution into a large excess of ethanol with stirring to precipitate the polymer. b. Collect the fibrous or powdery polymer precipitate by filtration. c. Wash the collected polymer thoroughly with fresh ethanol to remove residual solvent and reagents. d. Dry the purified polyimide resin in a vacuum oven at 120°C for 24 hours.[13]

Protocol 2: Preparation of a Polymer-Clay Nanocomposite via Melt Intercalation

Melt intercalation is a solvent-free and environmentally friendly method for producing polymer nanocomposites.[15] It is compatible with standard polymer processing equipment like extruders.[11]

Materials:

  • Rigid-rod polymer (in pellet or powder form)

  • Organically modified montmorillonite (OMMT) clay (e.g., cloisite)

  • Twin-screw extruder or similar melt-blending equipment

Procedure:

  • Material Preparation: a. Thoroughly dry both the polymer and the OMMT clay in a vacuum oven at an appropriate temperature (e.g., 80-100°C) for at least 12 hours to remove any absorbed moisture.

  • Melt Blending: a. Pre-mix the polymer and the desired weight percentage of OMMT (typically 1-5 wt%) in a bag or container to ensure a homogenous feed. b. Set the temperature profile of the extruder barrels above the softening or melting point of the polymer. c. Feed the pre-mixed material into the extruder. The high shear forces and temperature within the extruder will facilitate the intercalation of the molten polymer chains between the clay layers.[10][11]

  • Extrusion and Pelletizing: a. Extrude the molten nanocomposite through a die into strands. b. Cool the strands in a water bath. c. Use a pelletizer to cut the cooled strands into pellets for subsequent processing (e.g., injection molding, film casting).

Visualization of Concepts and Workflows

The following diagrams illustrate key strategies and logical relationships for improving the processability of rigid-rod polymers.

G A Problem: Poor Processability B Symptom: Insolubility A->B C Symptom: High Viscosity A->C D Symptom: Brittleness A->D E Strategy: Chemical Modification B->E G Strategy: Processing Optimization B->G F Strategy: Use of Additives C->F C->G D->E D->F H Solution: Introduce Flexible Side Chains E->H K Solution: Incorporate Kinked Monomers E->K I Solution: Add Plasticizers F->I J Solution: Increase Temperature G->J

Caption: Troubleshooting workflow for poor rigid-rod polymer processability.

G center Chemical Modification Strategies A Incorporate Flexible Side Chains center->A B Add Bulky Pendant Groups center->B C Introduce 'Kinks' in the Main Chain center->C D Copolymerization with Flexible Segments center->D O1 Disrupts Chain Packing A->O1 B->O1 C->O1 D->O1 O2 Increases Free Volume O1->O2 O3 Reduces Crystallinity O2->O3 O4 Enhances Solubility O3->O4

Caption: Key chemical modification strategies to improve polymer solubility.

Caption: Mechanism of plasticizers increasing flexibility in rigid polymers.

References

Validation & Comparative

A Comparative Analysis of Terephthalamide and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the synthesis, physicochemical properties, and applications of terephthalamide, isophthalamide, and phthalamide for professionals in research, and drug development.

This guide provides a comprehensive comparative analysis of this compound (benzene-1,4-dicarboxamide) and its structural isomers, isophthalamide (benzene-1,3-dicarboxamide) and phthalamide (benzene-1,2-dicarboxamide). These aromatic diamides, while sharing the same molecular formula (C₈H₈N₂O₂), exhibit distinct physicochemical properties and applications owing to the different substitution patterns of the amide groups on the benzene ring. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting key data, experimental methodologies, and a comparative overview of these compounds.

Physicochemical Properties

The positional isomerism of the amide groups on the benzene ring significantly influences the intermolecular forces, crystal packing, and overall stability of this compound, isophthalamide, and phthalamide. These differences are reflected in their melting points, boiling points, and solubility profiles. This compound, with its highly symmetric para-substitution, allows for efficient hydrogen bonding and π-stacking, resulting in a high melting point and low solubility. The meta-substitution in isophthalamide leads to a less ordered structure, resulting in a lower melting point compared to this compound. Phthalamide, the ortho-isomer, readily undergoes intramolecular cyclization to form phthalimide upon heating, which influences its thermal behavior.

PropertyThis compound (para-)Isophthalamide (meta-)Phthalamide (ortho-)
Molecular Formula C₈H₈N₂O₂C₈H₈N₂O₂C₈H₈N₂O₂
Molecular Weight 164.16 g/mol 164.16 g/mol 164.16 g/mol
Melting Point >250°C[1]281-282°C[2]228°C (decomposes)
Boiling Point ~291.62°C (estimated)[1]DecomposesDecomposes[3]
Density ~1.27 g/cm³ (estimated)[1]1.38 g/mL at 25°C-
Solubility in Water Practically insolubleSlightly solubleSlightly soluble in cold water, more soluble in hot water[3]
Solubility in Organic Solvents Good solubility in polar solvents[4]Soluble in DMF-LiClSlightly soluble in ethanol, ether, benzene, and chloroform; soluble in alkaline solutions, glacial acetic acid, and pyridine[5]
Thermal Stability High thermal stability, decomposes above 500°C[1]High thermal stabilityDecomposes upon melting to form phthalimide and ammonia

Synthesis and Experimental Protocols

The synthesis of these isomers can be achieved through various methods, most commonly involving the reaction of the corresponding phthaloyl chloride or phthalic anhydride with an ammonia source.

General Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product Reactant1 Phthaloyl Chloride Isomer (Terephthaloyl, Isophthaloyl, or Phthaloyl Chloride) Reaction Amidation Reaction Reactant1->Reaction Reactant2 Ammonia Source (Ammonia, Urea, etc.) Reactant2->Reaction Workup Quenching, Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound, Isophthalamide, or Phthalamide Purification->Product

Caption: General workflow for the synthesis of this compound and its isomers.

Synthesis of this compound

This compound can be synthesized by the reaction of terephthaloyl chloride with an ammonia source. A method for producing poly(p-phenylene this compound) involves the polycondensation of p-phenylenediamine and terephthaloyl chloride.[6][7] For the synthesis of this compound itself, a general laboratory approach involves the slow addition of terephthaloyl chloride to a stirred solution of excess ammonia in a suitable solvent at low temperatures.

Experimental Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas inlet, dissolve excess ammonia in a suitable solvent (e.g., anhydrous benzene).

  • Cool the solution in an ice bath.

  • Dissolve terephthaloyl chloride in the same solvent and add it dropwise to the stirred ammonia solution.

  • After the addition is complete, continue stirring for several hours at room temperature.

  • Filter the resulting precipitate, wash it with water and a suitable organic solvent to remove unreacted starting materials and byproducts.

  • Dry the product under vacuum. Recrystallization from a suitable solvent may be performed for further purification.

Synthesis of Isophthalamide

The synthesis of isophthalamide follows a similar procedure to that of this compound, using isophthaloyl chloride as the starting material.

Experimental Protocol:

  • Follow the general procedure for this compound synthesis, substituting isophthaloyl chloride for terephthaloyl chloride.

Synthesis of Phthalamide

Phthalamide is commonly synthesized by heating phthalic anhydride with an ammonia source, such as aqueous ammonia or urea.[8][9] The reaction with urea is a convenient solvent-free method.

Experimental Protocol (from Phthalic Anhydride and Urea): [4][8]

  • Thoroughly mix phthalic anhydride and urea in a flask.[4]

  • Heat the mixture in an oil bath or on a sand bath to 130-135°C.[4]

  • Continue heating until the mixture melts and then solidifies with frothing.[8]

  • Cool the flask to room temperature.

  • Add cold water to the solid mass and stir to break it up. This step also helps to dissolve any unreacted urea.

  • Filter the solid product and wash it with a small amount of water.

  • Dry the crude phthalamide.

  • Recrystallize the product from ethanol for purification.

Characterization and Experimental Protocols

Standard analytical techniques are employed to characterize this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and purity of the synthesized amides.

Experimental Protocol (¹H NMR):

  • Dissolve a small amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecules, particularly the N-H and C=O stretching vibrations of the amide groups.

Experimental Protocol (KBr Pellet Method): [5]

  • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.[5]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.

Experimental Protocol (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionize the sample using a high-energy electron beam.

  • Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detect the ions to generate a mass spectrum.

Thermal Analysis (TGA and DSC)

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the isomers.

Experimental Protocol (TGA/DSC):

  • Place a small, accurately weighed sample (typically 5-10 mg) into an appropriate TGA or DSC pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • For TGA, monitor the change in mass as a function of temperature to determine decomposition temperatures.

  • For DSC, measure the heat flow to or from the sample as a function of temperature to identify melting points, glass transitions, and other thermal events.

Applications

The distinct properties of this compound and its isomers lead to a range of different applications.

This compound

The primary application of this compound is as a monomer in the synthesis of high-performance aromatic polyamides (aramids), most notably poly(p-phenylene this compound), known by the trade name Kevlar®.[4] The rigid, linear structure of this compound imparts exceptional strength and thermal stability to these polymers, making them suitable for applications such as:

  • Ballistic-resistant body armor

  • Reinforcement in composites for aerospace and automotive industries

  • High-strength ropes and cables

Isophthalamide

Isophthalamide is also a key monomer in the production of aramids, such as poly(m-phenylene isophthalamide), known as Nomex®. The meta-linkage in isophthalamide results in polymers with excellent thermal and chemical resistance, but with more flexibility compared to the para-aramids. This makes them suitable for:

  • Flame-resistant protective clothing for firefighters and industrial workers[10]

  • Electrical insulation paper[10]

  • Hot-gas filtration systems

Phthalamide

Phthalamide itself has fewer direct large-scale applications compared to its isomers. However, it is a crucial intermediate in organic synthesis. It is also the precursor to phthalimide, a compound with significant biological activity and use in the synthesis of various pharmaceuticals and agrochemicals.[3][11] Phthalimide derivatives have been extensively studied for a wide range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents.[1][3][11][12]

Biological Activity and Signaling Pathways

While the parent this compound and isophthalamide molecules are primarily of interest for their role in polymer chemistry, the phthalimide core, derived from phthalamide, is a well-established pharmacophore in drug discovery.

Phthalimide Signaling Pathway Example

Phthalimide_Derivative Phthalimide Derivative (e.g., Thalidomide) Cereblon Cereblon (CRBN) E3 Ubiquitin Ligase Complex Phthalimide_Derivative->Cereblon Binds to Substrate_Proteins Substrate Proteins (e.g., Ikaros, Aiolos) Cereblon->Substrate_Proteins Recruits Ubiquitination Ubiquitination Substrate_Proteins->Ubiquitination Undergoes Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Leads to Downstream_Effects Downstream Effects (e.g., Anti-inflammatory, Anti-cancer) Proteasomal_Degradation->Downstream_Effects Results in

Caption: Simplified signaling pathway for certain phthalimide derivatives.

Phthalimide derivatives, such as thalidomide and its analogs, are known to exert their biological effects by binding to the protein cereblon (CRBN), a component of an E3 ubiquitin ligase complex.[11] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the transcription factors Ikaros and Aiolos in multiple myeloma. This mechanism underlies the immunomodulatory and anti-cancer properties of these drugs. The broader class of phthalimide derivatives has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3][12]

Conclusion

This compound, isophthalamide, and phthalamide, as simple structural isomers, provide a clear example of how molecular geometry dictates macroscopic properties and applications. The para-isomer, this compound, forms the basis of high-strength materials. The meta-isomer, isophthalamide, is used in heat-resistant and flexible polymers. The ortho-isomer, phthalamide, serves as a gateway to the biologically significant phthalimide scaffold. A thorough understanding of their comparative properties and synthesis is crucial for chemists and material scientists, while the biological activities of phthalimide derivatives offer a rich field of exploration for drug development professionals.

References

A Comparative Guide to Terephthalamide and Isophthalamide in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polymer backbone is a critical decision in the development of advanced materials, influencing the final product's thermal, mechanical, and chemical properties. Among the high-performance polymers, aromatic polyamides, or aramids, derived from terephthalamide and isophthalamide, stand out for their exceptional strength and stability. This guide provides an objective comparison of these two isomeric monomers in polymer synthesis, supported by experimental data, to aid in material selection for demanding applications.

The fundamental difference between this compound and isophthalamide lies in the substitution pattern of the amide linkages on the aromatic ring: para in this compound and meta in isophthalamide. This seemingly subtle structural variation leads to significant differences in the resulting polymer's macroscopic properties. Polymers derived from this compound, such as Poly(p-phenylene this compound) (PPTA), are characterized by their rigid, linear polymer chains that pack efficiently, leading to high crystallinity and exceptional tensile strength.[1][2] In contrast, the meta-linkages in polymers like Poly(m-phenylene isophthalamide) (PMIA) introduce a kink in the polymer backbone, disrupting the chain packing and resulting in lower crystallinity but enhanced solubility and flexibility.[3]

Quantitative Performance Comparison

The following table summarizes the key quantitative differences in the properties of polymers synthesized from this compound (PPTA) and isophthalamide (PMIA).

PropertyPoly(p-phenylene this compound) (PPTA)Poly(m-phenylene isophthalamide) (PMIA)
Tensile Strength Up to 3,000 MPa[4]~300 - 500 MPa
Young's Modulus Up to 112.4 GPa[4]~5 - 10 GPa
Elongation at Break 2.4 - 3.6%[4]20 - 30%
Decomposition Temp. ~450 °C[1]~375 °C[5]
Melting Point Does not melt, decomposes[1]~380-390 °C[3]
Solubility Insoluble in most organic solvents[6]Soluble in polar aprotic solvents

Experimental Protocols

The synthesis of high-molecular-weight aramids from this compound and isophthalamide monomers typically involves low-temperature solution polycondensation. This method is preferred over melt polymerization due to the high melting points of the resulting polymers.[3]

Synthesis of Poly(p-phenylene this compound) (PPTA)

A common laboratory-scale synthesis involves the reaction of p-phenylenediamine with terephthaloyl chloride in a polar aprotic solvent containing a dissolved salt, such as N-methyl-2-pyrrolidone (NMP) with calcium chloride (CaCl₂).[7]

Procedure:

  • A reaction flask equipped with a mechanical stirrer and a nitrogen inlet is charged with NMP and CaCl₂. The mixture is stirred until the salt dissolves.

  • p-Phenylenediamine is added to the solvent system and stirred until fully dissolved.

  • The solution is cooled in an ice bath.

  • Terephthaloyl chloride is added portion-wise to the cooled, stirred solution.

  • The reaction is allowed to proceed for several hours at low temperature, during which the polymer precipitates.

  • The polymer is then collected by filtration, washed extensively with water and a solvent like methanol to remove unreacted monomers and byproducts, and dried under vacuum.

Synthesis of Poly(m-phenylene isophthalamide) (PMIA)

The synthesis of PMIA follows a similar procedure to that of PPTA, with the substitution of the corresponding meta-isomers of the monomers.

Procedure:

  • m-Phenylenediamine is dissolved in a polar aprotic solvent such as dimethylacetamide (DMAc).[8]

  • The solution is cooled, and isophthaloyl chloride is added gradually with vigorous stirring.

  • An acid acceptor, such as pyridine, may be used to neutralize the HCl byproduct.

  • The polymerization is typically carried out at a controlled temperature for a specific duration.

  • The resulting polymer solution is then precipitated in a non-solvent like water, filtered, washed, and dried.

Visualizing the Structural Impact

The structural differences between this compound and isophthalamide and their influence on polymer chain architecture are visualized below.

G cluster_tere This compound-based Polymer (PPTA) cluster_iso Isophthalamide-based Polymer (PMIA) cluster_prop Resulting Properties T1 p-Phenylenediamine TP Linear, Rigid Polymer Chain T1->TP T2 Terephthaloyl Chloride T2->TP PropT High Crystallinity High Strength TP->PropT I1 m-Phenylenediamine IP Kinked, Flexible Polymer Chain I1->IP I2 Isophthaloyl Chloride I2->IP PropI Lower Crystallinity Greater Solubility IP->PropI

Caption: Impact of monomer structure on polymer properties.

Experimental Workflow for Aramid Synthesis and Characterization

A generalized workflow for the laboratory-scale synthesis and characterization of aramid polymers is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Monomer Monomer Dissolution (e.g., Diamine in NMP/CaCl2) Polymerization Polymerization (Addition of Diacid Chloride) Monomer->Polymerization Precipitation Precipitation & Washing Polymerization->Precipitation Drying Drying Precipitation->Drying Spectroscopy Structural Analysis (FTIR, NMR) Drying->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Drying->Thermal Mechanical Mechanical Testing (Tensile Strength, Modulus) Drying->Mechanical Data Property Comparison Spectroscopy->Data Thermal->Data Mechanical->Data

Caption: General workflow for aramid synthesis and analysis.

References

Aramid fibers versus carbon fibers for composite reinforcement.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Aramid and Carbon Fibers for Composite Reinforcement

This guide presents a detailed, data-driven comparison between aramid and carbon fibers for use as reinforcement in high-performance composite materials. It is intended for researchers, scientists, and engineers in materials science and related fields, providing the necessary data and experimental context to inform material selection for specific applications.

Overview of High-Performance Fibers

Aramid and carbon fibers are the two most dominant materials in the realm of advanced composites, prized for their exceptional strength-to-weight ratios.[1] Aramid fibers, a class of aromatic polyamides such as Kevlar®, are known for their outstanding toughness, impact resistance, and flexibility.[2][3] Carbon fibers, which consist of nearly pure carbon atoms arranged in a crystalline structure, are distinguished by their superior stiffness (modulus), high tensile strength, and low weight.[1][4] Their fundamental differences in molecular structure lead to distinct mechanical and physical properties, making them suitable for different engineering challenges.

Comparative Analysis of Material Properties

The selection of a reinforcing fiber is dictated by the specific performance requirements of the application. The table below summarizes key quantitative data for standard-modulus carbon fiber and a common type of aramid fiber, compiled from experimental testing.

Table 1: Quantitative Comparison of Aramid and Carbon Fiber Properties

PropertyAramid Fiber (e.g., Kevlar® 49)Carbon Fiber (e.g., T300)Unit
Tensile Strength ~3.6~3.5GPa
Tensile Modulus ~126 - 131~225 - 230GPa
Elongation at Break ~2.5 - 2.8~1.5 - 1.7%
Density ~1.44~1.7 - 1.76g/cm³
Compressive Strength ~0.3 - 0.5 (Poor)~1.4 - 1.9 (Excellent)GPa
Impact Resistance ExcellentGood (Brittle)-
Fatigue Resistance GoodExcellent-
Electrical Conductivity InsulatorConductor-
Thermal Expansion Negative (~ -2 x 10⁻⁶)Negative (~ -1.4 x 10⁻⁶)/°C

Note: Values are typical and can vary based on the specific grade, manufacturing process, and test conditions.

Key Experimental Protocols

The mechanical properties listed above are determined using standardized experimental procedures. Understanding these protocols is critical for the accurate interpretation and comparison of data.

Tensile Properties Testing

Standard: ASTM D3039/D3039M - Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials.[5][6]

Methodology:

  • Specimen Preparation: A flat, rectangular composite specimen is fabricated with unidirectional fibers. Fiberglass or composite tabs are bonded to the ends of the specimen to prevent gripping damage.[6]

  • Apparatus: A universal testing machine (UTM) equipped with wedge-action grips is used. An extensometer or strain gauge is attached to the specimen to measure strain.

  • Procedure: The specimen is mounted in the UTM and subjected to a constant rate of extension until it fractures.[6] Load and strain are recorded continuously.

  • Data Analysis:

    • Tensile Strength: Calculated by dividing the maximum load before failure by the average cross-sectional area of the specimen.

    • Tensile Modulus: Determined from the slope of the initial, linear portion of the stress-strain curve.

    • Elongation at Break: The strain value recorded at the point of specimen failure.

Compressive Properties Testing

Standard: ASTM D3410/D3410M - Standard Test Method for Compressive Properties of Polymer Matrix Composite Materials with Unsupported Gage Section by Shear Loading.

Methodology:

  • Specimen Preparation: A flat, tabbed specimen similar to the tensile test coupon is prepared. The specimen dimensions are chosen to prevent buckling under compressive load.

  • Apparatus: A universal testing machine with a specialized compression fixture (e.g., Celanese or IITRI fixture) that introduces the load through shear.

  • Procedure: The specimen is placed in the fixture, which is then mounted in the UTM. A compressive load is applied at a constant rate until failure.

  • Data Analysis:

    • Compressive Strength: The maximum compressive stress sustained by the specimen before failure. Aramid composites exhibit significantly lower compressive strength than carbon composites.[7][8]

Structure-Property Relationships

The macroscopic performance of these fibers is a direct result of their molecular architecture. The diagram below illustrates how the underlying structure dictates the key properties of each fiber type.

G cluster_aramid Aramid Fiber cluster_carbon Carbon Fiber aramid_structure Long, aligned aromatic polyamide chains h_bonds Strong inter-chain hydrogen bonds aramid_structure->h_bonds enable aramid_props Resulting Properties: - High Toughness - Excellent Impact Resistance - Poor Compressive Strength h_bonds->aramid_props lead to carbon_structure Aligned graphitic carbon crystals covalent_bonds Strong intra-planar covalent bonds carbon_structure->covalent_bonds are held by carbon_props Resulting Properties: - High Stiffness (Modulus) - High Tensile Strength - High Compressive Strength - Brittleness covalent_bonds->carbon_props result in

Caption: Relationship between fiber molecular structure and material properties.

Comparative Experimental Workflow

A logical workflow is essential for the objective comparison of composite materials. The following diagram outlines a standard process for evaluating and selecting a reinforcement fiber based on application requirements.

G start Define Performance Requirements (e.g., Stiffness, Impact, Weight) fiber_selection Candidate Fiber Selection start->fiber_selection aramid Aramid Fiber fiber_selection->aramid carbon Carbon Fiber fiber_selection->carbon fabrication Composite Panel Fabrication (Identical Matrix & Process) aramid->fabrication carbon->fabrication testing Mechanical Characterization fabrication->testing tensile Tensile Test (ASTM D3039) testing->tensile compressive Compressive Test (ASTM D3410) testing->compressive impact Impact Test (e.g., Drop Weight) testing->impact analysis Data Analysis & Comparison tensile->analysis compressive->analysis impact->analysis decision Optimal Fiber Selection Based on Data analysis->decision

Caption: Standard workflow for comparative testing of composite reinforcements.

Summary of Key Differences and Applications

  • Stiffness vs. Toughness: The primary trade-off is between the superior stiffness of carbon fiber and the exceptional toughness and impact resistance of aramid fiber.[1][3] Carbon fiber is ideal for components requiring high rigidity and minimal deflection, such as aircraft structural parts and high-performance automotive chassis.[3][4] Aramid fiber excels in applications requiring high energy absorption and resistance to fracture from sudden loads, such as ballistic armor and protective gear.[9][10]

  • Failure Modes: Under tensile load, both fibers are incredibly strong. However, carbon fiber composites tend to fail in a brittle, catastrophic manner, while aramid composites exhibit a more ductile failure, absorbing significant energy in the process.[3] In compression, aramid fibers are much weaker than carbon fibers.[7][8]

  • Conductivity: Carbon fiber is electrically conductive, which can be a critical design consideration for applications involving electronics or where galvanic corrosion with metals is a risk.[3][11] Aramid fiber is a good electrical insulator.[11]

  • Hybrid Composites: To achieve a balance of properties, hybrid composites combining layers of both aramid and carbon fibers are often used.[1] This approach leverages the stiffness of carbon fiber and the impact damping and toughness of aramid fiber, resulting in a composite with a more desirable and balanced performance profile.[12][13]

Conclusion

The choice between aramid and carbon fiber reinforcement is fundamentally application-driven. Carbon fibers are the premier choice for applications where high stiffness, high tensile strength, and low weight are the primary design drivers. Conversely, aramid fibers are unparalleled for applications demanding high toughness, impact energy absorption, and abrasion resistance. By understanding the distinct properties derived from their unique molecular structures and validating performance through standardized experimental testing, researchers and engineers can effectively select the optimal material for their specific composite application.

References

Comparing the tensile properties of different aramid fibers.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the tensile properties of various para-aramid fibers, including different grades of Kevlar® and Twaron®, reveals a class of high-performance materials with exceptional strength-to-weight ratios.[1][2] These synthetic fibers, known for their remarkable strength, high modulus, and thermal stability, are utilized in demanding applications ranging from aerospace and military to industrial and automotive sectors.[3][4] The subtle yet significant differences in their tensile characteristics arise from variations in their manufacturing processes, which influence their molecular structure and degree of crystallinity.[1][2]

Comparative Tensile Properties

The primary para-aramid fibers, Kevlar® and Twaron®, exhibit broadly similar tensile strengths, often cited as being approximately five times stronger than steel on an equal weight basis.[1][5] However, specific grades within these brands are engineered to offer distinct advantages in stiffness (modulus) and elasticity (elongation at break), catering to specialized applications.[6][7] For instance, Kevlar® 49 is characterized by a higher modulus compared to Kevlar® 29, making it more suitable for applications requiring high rigidity, such as in composites for aerospace and boat hulls.[6][7] Conversely, Kevlar® 29 possesses a higher elongation at break, lending it greater flexibility and impact resistance, which is ideal for applications like ballistic vests and protective clothing.[6][7]

The following table summarizes the typical tensile properties of common aramid fibers based on available data. It is important to note that these values can vary depending on the specific denier, finish, and testing conditions.

Fiber TypeTensile Strength (MPa)Elastic Modulus (GPa)Elongation at Break (%)
Kevlar® 29 3,620[7]83[8]3.6[6]
Kevlar® 49 3,600 - 4,100[7]131[8]2.4 - 2.8[6][8]
Twaron® (Standard) 3,000 - 3,600[1]60 - 145[9]~3.5[10]

Experimental Protocol for Tensile Testing

The tensile properties of aramid yarns are determined using standardized methodologies to ensure consistency and comparability of data.[11][12] The most widely recognized standard for this purpose is ASTM D7269, "Standard Test Methods for Tensile Testing of Aramid Yarns."[11]

Objective: The primary goals of this test are to determine the breaking strength, elongation at break, and tensile modulus of aramid yarns.[11] These metrics are crucial for quality control and for the engineering design of reinforced products.[12][13]

Methodology:

  • Specimen Preparation: Continuous lengths of aramid yarn are used as specimens. It is critical that these samples are free of knots, breaks, or other defects that could compromise the test results.[11]

  • Conditioning: The tensile properties of aramid fibers are influenced by temperature and humidity.[12][13] Therefore, the specimens are conditioned in a standard atmosphere, typically at 21°C and 65% relative humidity, prior to testing.[11]

  • Equipment: A Universal Testing Machine (UTM) capable of applying a constant rate of extension is used.[11] The machine is equipped with specialized grips, such as self-tightening capstan grips or pneumatic grips with rubber-faced surfaces, to securely hold the yarn without causing premature failure at the clamping points.[11]

  • Procedure:

    • The conditioned yarn specimen is mounted in the grips of the UTM, ensuring a specific gauge length (the initial distance between the grips).

    • A controlled pre-tension may be applied to straighten the yarn before the main test begins.

    • The UTM pulls the yarn at a constant rate of extension until it ruptures.

    • Throughout the test, the applied force and the corresponding elongation are continuously recorded.

  • Data Analysis:

    • Tensile Strength: The maximum force recorded before the yarn breaks is used to calculate the tensile strength (force per unit cross-sectional area).[11]

    • Elongation at Break: This is the percentage increase in length of the specimen at the point of rupture.[11]

    • Tensile Modulus: The modulus, a measure of the material's stiffness, is calculated from the slope of the initial, linear portion of the stress-strain curve.[11][12]

The following diagram illustrates the workflow for the tensile testing of aramid fibers according to the ASTM D7269 standard.

G cluster_prep 1. Preparation & Conditioning cluster_test 2. Tensile Test Execution cluster_analysis 3. Data Analysis & Reporting A Select Yarn Specimen (Free of Defects) B Condition Specimen (e.g., 21°C, 65% RH) A->B C Mount Specimen in UTM Grips (Set Gauge Length) B->C D Apply Constant Rate of Extension C->D E Record Force and Elongation Data D->E F Continue Until Specimen Rupture E->F G Generate Stress-Strain Curve F->G H Calculate Tensile Strength (Max Force) G->H I Calculate Elongation at Break (%) G->I J Calculate Tensile Modulus (Initial Slope) G->J K Report Results H->K I->K J->K

Workflow for Tensile Testing of Aramid Fibers.

References

A Comparative Guide to Terephthalamide-Based Materials for Ballistic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of terephthalamide-based materials, primarily para-aramid fibers, against other leading alternatives for ballistic applications. The information presented is supported by experimental data and detailed methodologies to assist in material selection and research.

Introduction to High-Performance Ballistic Fibers

The development of lightweight, high-strength materials is crucial for advancing ballistic protection. This compound-based polymers, a class of aromatic polyamides (aramids), have been a cornerstone in the manufacturing of soft body armor for decades. The most prominent member of this family is poly-paraphenylene this compound, known commercially as Kevlar® and Twaron®. These materials are characterized by their rigid polymer chains, high crystallinity, and strong intermolecular hydrogen bonds, which contribute to their exceptional tensile strength and energy absorption capabilities.[1][2][3]

A primary competitor to aramids in ballistic applications is ultra-high-molecular-weight polyethylene (UHMWPE), with well-known trade names such as Dyneema® and Spectra®. UHMWPE fibers are produced from extremely long chains of polyethylene, resulting in a very high strength-to-weight ratio, excellent chemical resistance, and hydrophobic properties.[1][4][5]

This guide will delve into a comparative analysis of these materials, focusing on their mechanical properties and ballistic performance.

Comparative Data of Ballistic Materials

The following tables summarize key quantitative data for representative this compound-based materials and UHMWPE. It is important to note that specific values can vary depending on the specific grade of the material, fabric construction (e.g., woven vs. unidirectional), and the presence of any binders or matrices.

Table 1: Mechanical and Physical Properties

PropertyThis compound-Based (Kevlar® KM2)UHMWPE (Dyneema® HB26)
Tensile Strength (GPa) ~2.66[6]Up to ~0.85 (laminate)[7]
Density (g/cm³) ~1.44[2]~0.97[5]
Areal Density (g/m²) 200 (for a specific fabric style)[8]Varies by product
Thermal Stability Decomposes above 450°C[1]Melts at a lower temperature than Kevlar
UV Resistance Susceptible to degradation with prolonged exposureMore resistant than Kevlar
Moisture Absorption Can absorb moisture, potentially affecting performanceHydrophobic, does not absorb water
Abrasion Resistance GoodExcellent

Table 2: Ballistic Performance Data (Example)

The following data is from a comparative study on hybrid laminates and provides an example of V50 ballistic limit values. The V50 is the velocity at which a specific projectile has a 50% probability of penetrating the armor.

Material ConfigurationV50 (m/s)
Homogeneous Aramid Laminate (AP17) 617.1 ± 11.2
Homogeneous Aramid Laminate (AB19) 666.5 ± 10.6
Homogeneous UHMWPE Laminate (PL35) 660.6 ± 7.9
Homogeneous UHMWPE Laminate (PH48) 741.1 ± 9.6

Data sourced from a study on hybrid laminates, using a 1.1g fragment simulating projectile (FSP).[9] "AP" and "AB" refer to different aramid prepregs, while "PL" and "PH" refer to different UHMWPE prepregs.

Experimental Protocols for Ballistic Testing

The evaluation of ballistic materials is governed by stringent, standardized testing protocols. The most widely recognized standards are those from the National Institute of Justice (NIJ) in the United States and NATO (STANAG).

V50 Ballistic Limit Determination (Based on STANAG 2920)

The V50 ballistic limit test is a common method to assess the ballistic resistance of armor materials.[8][9]

Objective: To determine the velocity at which there is a 50% probability of a specific projectile completely penetrating the armor sample.

Methodology:

  • Test Setup:

    • The armor sample is securely mounted in a fixture.

    • A specified projectile (e.g., a 1.1g Fragment Simulating Projectile - FSP) is used.[9]

    • The test is conducted at a set distance, for example, 5 meters from the muzzle of the test barrel to the target.[9]

    • Velocity measurement equipment (e.g., chronographs) is placed to accurately record the projectile's impact velocity.

  • Firing Procedure:

    • A series of shots are fired at the armor sample at varying velocities.

    • The outcomes of each shot are recorded as either a "complete penetration" (the projectile passes through the armor) or a "partial penetration" (the projectile is stopped by the armor).

    • The velocities are adjusted up or down based on the previous result to bracket the V50 value. A common approach is the "up-and-down" method, where the velocity is increased after a partial penetration and decreased after a complete penetration.

  • V50 Calculation:

    • The V50 is calculated as the arithmetic mean of an equal number of the highest partial penetration velocities and the lowest complete penetration velocities that lie within a specified velocity range.

Backface Signature (BFS) Measurement (Based on NIJ Standard 0101.06/01.07)

The backface signature, or backface deformation, measures the indentation caused on the side of the armor away from the impact, which is crucial for assessing potential blunt force trauma to the wearer.[10][11]

Objective: To measure the depth of deformation in a backing material after a ballistic impact on the armor sample.

Methodology:

  • Test Setup:

    • The armor panel is placed in front of a block of calibrated ballistic clay (e.g., Roma Plastilina No. 1).[12]

    • The clay is conditioned to a specific temperature to ensure consistent properties.

    • The entire assembly is placed in a test fixture.

  • Testing Procedure:

    • A specified number of shots (e.g., 6 shots for NIJ 0101.06) are fired at the armor panel at specific locations.[13]

    • The projectiles and velocities are defined by the threat level being tested.

    • After the shots are completed, the armor panel is carefully removed from the clay.

  • Measurement:

    • The depth of the indentation in the clay is measured from the original surface of the clay to the deepest point of the deformation.

    • This measurement is typically done using a depth gauge or a 3D laser scanner for higher accuracy.[14][15]

    • According to NIJ standards, the maximum allowable backface signature is 44 mm (approximately 1.73 inches).[10][11]

Visualizations

Molecular Structures of Ballistic Fibers

The distinct molecular structures of this compound-based aramids and UHMWPE are fundamental to their different mechanical properties.

G cluster_0 Poly-paraphenylene this compound (Aramid) cluster_1 Ultra-High-Molecular-Weight Polyethylene (UHMWPE) Aramid_Chain [-CO-C₆H₄-CO-NH-C₆H₄-NH-]n Aramid_Structure Rigid, linear polymer chains Strong hydrogen bonding between chains High crystallinity UHMWPE_Chain [-CH₂-CH₂-]n UHMWPE_Structure Very long, flexible polymer chains Weak van der Waals forces between chains High degree of chain orientation

Figure 1: Simplified representation of the molecular structures of Aramid and UHMWPE.
Experimental Workflow for Ballistic Testing

The following diagram illustrates the typical workflow for conducting ballistic performance tests on armor materials according to standardized procedures.

G Sample_Prep Armor Sample Preparation & Conditioning Test_Setup Mount Sample and Backing in Test Fixture Sample_Prep->Test_Setup Backing_Prep Ballistic Clay Preparation & Calibration Backing_Prep->Test_Setup Velocity_Measurement Position Chronographs Test_Setup->Velocity_Measurement Fire_Test Conduct Ballistic Test (Fire Projectiles) Velocity_Measurement->Fire_Test Record_Data Record Impact Velocity & Penetration Outcome Fire_Test->Record_Data BFS_Measurement Measure Backface Signature (BFS) Record_Data->BFS_Measurement V50_Calculation Calculate V50 Ballistic Limit Record_Data->V50_Calculation Data_Analysis Analyze and Compare Data BFS_Measurement->Data_Analysis V50_Calculation->Data_Analysis End End: Generate Test Report Data_Analysis->End Start Start Start->Backing_Prep

Figure 2: A generalized workflow for the ballistic testing of armor materials.

Conclusion

The choice between this compound-based materials and UHMWPE for ballistic applications is not straightforward and depends on the specific requirements of the end-use. This compound-based aramids like Kevlar offer excellent thermal stability and a long history of reliable performance in body armor.[1] UHMWPE materials such as Dyneema provide a higher strength-to-weight ratio, superior abrasion resistance, and better performance in wet conditions.[5] Hybrid systems that combine layers of both materials are also being explored to leverage the advantages of each.[9] The selection process must consider factors such as the anticipated threats, environmental conditions, cost, and desired comfort and weight of the final product. The standardized experimental protocols outlined in this guide provide a framework for the objective evaluation and comparison of these high-performance materials.

References

Aramid vs. Polyethylene: A High-Fidelity Performance Showdown for Advanced Fiber Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of high-performance fibers, poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar®, and ultra-high-molecular-weight polyethylene (UHMWPE), with trade names like Dyneema® and Spectra®, stand as titans. Both offer exceptional strength-to-weight ratios, making them indispensable in applications ranging from ballistic protection and aerospace components to high-performance textiles. This guide provides a detailed, data-driven comparison of their key performance characteristics to aid researchers, scientists, and engineers in material selection for demanding applications.

Unveiling the Molecular Architecture: The Foundation of Performance

The remarkable properties of PPTA and UHMWPE fibers are a direct consequence of their distinct molecular structures and the resulting intermolecular forces.

PPTA is an aromatic polyamide, or aramid, characterized by rigid phenyl rings and amide (-CO-NH-) linkages.[1] These rigid polymer chains are highly oriented in the fiber direction and are interconnected by strong hydrogen bonds, forming a dense, sheet-like structure.[1] This arrangement imparts exceptional tensile strength and thermal stability.

PPTA_Structure cluster_chain1 PPTA Chain 1 cluster_chain2 PPTA Chain 2 a1 Ph b1 C=O a1->b1 c1 N-H b1->c1 d1 Ph c1->d1 b2 C=O c1->b2 H-Bond e1 C=O d1->e1 f1 N-H e1->f1 e2 C=O f1->e2 H-Bond a2 Ph a2->b2 c2 N-H b2->c2 d2 Ph c2->d2 d2->e2 f2 N-H e2->f2 UHMWPE_Structure cluster_chain UHMWPE Chain cluster_interaction Intermolecular Interaction a1 CH2 b1 CH2 a1->b1 c1 CH2 b1->c1 d1 CH2 c1->d1 e1 ... d1->e1 i1 Van der Waals Forces Experimental_Workflow cluster_tensile Tensile Properties (ASTM D3822/D2256) cluster_thermal Thermal Analysis (DSC/TGA) cluster_cut Cut Resistance (ISO 13997) t1 Sample Conditioning (21±1°C, 65±2% RH) t2 Single Fiber/Yarn Mounting t1->t2 t3 Tensile Test (Constant Rate of Extension) t2->t3 t4 Data Acquisition (Force vs. Elongation) t3->t4 th1 Sample Preparation (Precise Weight) th2 DSC/TGA Instrument Setup (Inert Atmosphere) th1->th2 th3 Controlled Heating Ramp th2->th3 th4 Data Analysis (Heat Flow/Weight Loss vs. Temp) th3->th4 c1 Sample Mounting (Tomodynamometer) c2 Blade Application (Controlled Force & Speed) c1->c2 c3 Measurement of Cut-Through Distance c2->c3 c4 Determination of Cut Resistance Level c3->c4

References

Evaluating the Biological Activity of Terephthalamide Derivatives Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terephthalamide derivatives have emerged as a promising class of small molecules in oncology research. Their rationally designed scaffold allows them to mimic α-helical peptides, enabling the disruption of critical protein-protein interactions within cancer cells that are notoriously difficult to target with conventional therapeutics. This guide provides a comparative overview of the biological activity of these derivatives, focusing on their mechanism of action, cytotoxicity against various cancer cell lines, and the experimental protocols used for their evaluation.

Comparative Biological Activity of this compound Derivatives

The primary anticancer mechanism of many this compound derivatives lies in their ability to act as BH3 mimetics. Specifically, they are designed to mimic the BH3 domain of pro-apoptotic proteins like Bak, thereby competitively inhibiting the anti-apoptotic protein Bcl-xL.[1][2] This inhibition disrupts the sequestration of pro-apoptotic proteins by Bcl-xL, leading to the activation of the intrinsic apoptotic pathway.

While extensive comparative data on the cytotoxicity of a wide range of this compound derivatives is still emerging, the available information points to their potential as potent anticancer agents. Below is a table summarizing the biological activity of representative this compound and related phthalimide derivatives. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Derivative/CompoundTarget/MechanismCancer Cell LineAssay TypeIC50/Ki Value (µM)Reference
This compound 4 Bcl-xL/Bak Interaction-Biochemical AssayKi = 0.78[1][2]
This compound 26 Bcl-xL/Bax InteractionHEK293 (Human Embryonic Kidney)Whole-Cell AssayIC50 = 35.0
Phthalimide-Thiazole 5b Apoptosis InductionMCF-7 (Breast)MTT AssayIC50 = 0.2
Phthalimide-Thiazole 5k Apoptosis InductionMDA-MB-468 (Breast)MTT AssayIC50 = 0.6
Phthalimide-Thiazole 5g Apoptosis InductionPC-12 (Pheochromocytoma)MTT AssayIC50 = 0.43

Experimental Protocols

The evaluation of the anticancer activity of this compound derivatives involves a series of well-established in vitro assays. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then made in culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest compound concentration.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the this compound derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental procedures, the following diagrams have been generated.

Experimental_Workflow Experimental Workflow for Evaluating this compound Derivatives cluster_prep Preparation cluster_assay In Vitro Assays cluster_data Data Analysis cluster_mechanism Mechanism of Action Studies start Start: Synthesize & Purify This compound Derivatives cells Culture Cancer Cell Lines (e.g., MCF-7, HeLa, A549) start->cells plate Seed Cells in 96-well Plates cells->plate treat Treat with Serial Dilutions of Derivatives plate->treat incubate Incubate for 24-72 hours treat->incubate mtt Perform MTT Assay incubate->mtt read Measure Absorbance mtt->read calc Calculate % Cell Viability read->calc ic50 Determine IC50 Values calc->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis western Western Blot (Bcl-2 family proteins) ic50->western

Caption: Workflow for anticancer evaluation of this compound derivatives.

Bcl2_Signaling_Pathway This compound Derivatives Targeting the Bcl-2 Apoptotic Pathway cluster_stimulus Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Interactions cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade stimuli DNA Damage, Growth Factor Deprivation, Chemotherapy Bak Bak (Pro-apoptotic) Bax Bax (Pro-apoptotic) BclxL Bcl-xL (Anti-apoptotic) BclxL->Bak Inhibits BclxL->Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak->MOMP Induces Bax->MOMP Induces BH3_mimetics This compound Derivatives BH3_mimetics->BclxL Inhibits CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound derivatives inhibit Bcl-xL, promoting apoptosis.

References

Benchmarking the Performance of Novel Terephthalamide-Based Polymers for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for innovative and efficient drug delivery systems is a cornerstone of modern pharmaceutical research. Polymeric nanoparticles have emerged as a leading platform for the controlled release and targeted delivery of therapeutic agents. Among the vast array of polymers being explored, novel terephthalamide-based polymers present a promising, yet underexplored, frontier. This guide provides a comparative benchmark of a hypothetical novel this compound-based polymer (NTP) against well-established polymers in the field, namely Poly(lactic-co-glycolic acid) (PLGA) and Poly(ethylene glycol) (PEG)-PLGA copolymers.

This document is intended to serve as a resource for researchers, scientists, and drug development professionals by offering a structured comparison of key performance indicators, detailed experimental methodologies for evaluation, and visual representations of critical workflows and pathways.

Disclaimer

The quantitative performance data presented for the "Novel this compound Polymer (NTP)" is hypothetical and for illustrative purposes only. Due to the limited availability of specific drug delivery performance data for novel this compound-based polymers in the current scientific literature, this guide aims to provide a framework for future benchmarking studies. The presented values are based on plausible expectations for an aromatic polyamide-based drug delivery system and should not be considered as experimentally verified data.

Comparative Performance Data

The following tables summarize the key physicochemical and drug delivery performance characteristics of our hypothetical Novel this compound Polymer (NTP) in comparison to PLGA and PEG-PLGA.

Table 1: Physicochemical Properties
PropertyNovel this compound Polymer (NTP) (Hypothetical)Poly(lactic-co-glycolic acid) (PLGA)PEG-PLGA Copolymers
Molecular Weight (kDa) 15 - 307 - 17[1]10 - 20 (PLGA block)
Polydispersity Index (PDI) < 1.21.4 - 2.01.3 - 1.8
Glass Transition Temp. (°C) > 20040 - 60[2]35 - 55
Degradation Mechanism Enzymatic and Hydrolytic[3]Bulk Hydrolysis[3]Bulk Hydrolysis
Solubility Soluble in polar aprotic solventsSoluble in common organic solventsAmphiphilic
Table 2: Drug Loading and Encapsulation Efficiency
DrugPolymerDrug Loading (%)Encapsulation Efficiency (%)
Doxorubicin Novel this compound Polymer (NTP) (Hypothetical)5 - 1070 - 85
PLGA1 - 5[4]60 - 90[4]
PEG-PLGA2 - 665 - 92
Paclitaxel Novel this compound Polymer (NTP) (Hypothetical)8 - 1575 - 90
PLGA5 - 10[4]70 - 95[4]
PEG-PLGA7 - 1272 - 96
Table 3: In Vitro Drug Release Profile (Cumulative Release %)
Time (hours)Novel this compound Polymer (NTP) - Doxorubicin (Hypothetical)PLGA - DoxorubicinPEG-PLGA - Doxorubicin
6 15 ± 225 ± 320 ± 2
24 35 ± 450 ± 545 ± 4
48 55 ± 575 ± 670 ± 5
72 70 ± 690 ± 585 ± 6
96 80 ± 7> 95> 95
Table 4: Biocompatibility Data
AssayNovel this compound Polymer (NTP) (Hypothetical)PLGAPEG-PLGA
Cell Viability (MTT Assay, 24h) > 90% at 100 µg/mL> 95% at 100 µg/mL[5]> 95% at 100 µg/mL[6]
Hemolysis (%) < 2%< 2%< 2%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of Novel this compound Polymer (NTP) Nanoparticles

A solution of the synthesized novel this compound-based polymer in a suitable organic solvent (e.g., N-methyl-2-pyrrolidone) is prepared. The drug is dissolved in this polymer solution. This organic phase is then added dropwise to an aqueous solution containing a surfactant (e.g., Pluronic F68) under constant stirring. The resulting nano-emulsion is then subjected to high-speed homogenization or ultrasonication to reduce the particle size. The organic solvent is subsequently removed by evaporation under reduced pressure, and the nanoparticles are collected by centrifugation, washed with deionized water, and lyophilized for storage.

In Vitro Drug Release Study (Dialysis Method)

The in vitro drug release profile of the drug-loaded nanoparticles is evaluated using a dialysis bag diffusion method.[7][8] A known amount of the lyophilized nanoparticles is resuspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) and placed in a dialysis bag with a specific molecular weight cut-off. The dialysis bag is then immersed in a larger volume of the release medium, which is maintained at 37°C with constant stirring. At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions. The concentration of the released drug in the collected samples is quantified using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Cytotoxicity Assessment (MTT Assay)

The cytotoxicity of the polymer is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a relevant cell line (e.g., NIH-3T3 fibroblasts or a specific cancer cell line). Cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with various concentrations of the polymer nanoparticles dispersed in the cell culture medium for a specified period (e.g., 24 or 48 hours). After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The cells are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Hemolysis Assay

The hemocompatibility of the polymer is evaluated by a hemolysis assay.[9][10][11] Fresh whole blood is collected from a healthy donor and centrifuged to separate the red blood cells (RBCs). The RBCs are washed multiple times with phosphate-buffered saline (PBS) and then diluted to a specific concentration. The polymer nanoparticles are incubated with the RBC suspension at 37°C for a defined period (e.g., 2 hours). A positive control (e.g., Triton X-100) and a negative control (PBS) are included in the experiment. After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) to determine the amount of hemoglobin released. The percentage of hemolysis is calculated relative to the positive control. A hemolysis percentage below 5% is generally considered acceptable for biomaterials.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts relevant to the benchmarking of these polymers.

Experimental_Workflow cluster_synthesis Polymer & Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation s1 This compound Monomer Synthesis s2 Polymerization s1->s2 s3 Nanoparticle Formulation & Drug Loading s2->s3 c1 Size & Zeta Potential (DLS) s3->c1 c2 Morphology (SEM/TEM) s3->c2 c3 Drug Loading & Encapsulation Efficiency s3->c3 p2 Cytotoxicity (MTT Assay) s3->p2 p3 Hemocompatibility (Hemolysis Assay) s3->p3 p1 In Vitro Drug Release c3->p1

Caption: Experimental workflow for benchmarking novel polymers.

Drug_Release_Pathway cluster_nanoparticle Drug-Loaded Nanoparticle cluster_cell Target Cell np NTP Nanoparticle uptake Cellular Uptake (Endocytosis) np->uptake 1. Binding & Internalization drug Drug endosome Endosome uptake->endosome 2. Encapsulation release Drug Release endosome->release 3. Endosomal Escape & Polymer Degradation target Intracellular Target release->target 4. Therapeutic Action

Caption: Cellular uptake and drug release pathway.

References

Cross-validation of analytical methods for terephthalamide characterization.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the cross-validation of analytical methods for the characterization of terephthalamide, tailored for researchers, scientists, and drug development professionals. This document provides a comparative analysis of key analytical techniques, supported by experimental data and detailed methodologies.

Cross-Validation of Analytical Methods for this compound Characterization

The accurate characterization of this compound, a molecule with significant applications in polymer chemistry and medicinal research, is crucial for quality control and research and development. Cross-validation of analytical methods ensures the reliability and consistency of data generated across different analytical platforms. This guide compares the performance of several key analytical techniques for this compound characterization: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TA).

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the quantification and characterization of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of these methods. Data for this compound is prioritized; where unavailable, data for closely related aromatic amides or terephthalates are used as representative examples and are duly noted.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectorNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FTIR) SpectroscopyThermal Analysis (DSC/TGA)
Principle Separation based on polarity, detection by UV absorbance.Nuclear spin resonance in a magnetic field for structural elucidation and quantification.Ionization and mass-to-charge ratio analysis for molecular weight and structure.Measurement of infrared absorption by molecular vibrations for functional group identification.Measurement of heat flow and weight change as a function of temperature.
Linearity (R²) >0.99 (Typical for related aromatic amides)Good linearity reported for quantitative NMR (qNMR)>0.99 (For terephthalate metabolites by LC-MS/MS)Good linear relationship for specific vibrational bands.Not typically used for quantification in this manner.
Accuracy (%) 98-102% (Typical for validated HPLC methods)High accuracy with appropriate internal standards.86-117% (For terephthalate metabolites by LC-MS/MS)[1]High accuracy with proper calibration.Provides accurate temperature and mass loss measurements.
Precision (RSD) <2% (For related aromatic amides)<3% for quantitative analysis of polymers.0.6-12.2% (For terephthalate metabolites by LC-MS/MS)[1]Typically <5% for quantitative measurements.High precision for transition temperatures and mass changes.
Limit of Detection (LOD) ng/mL to µg/mL rangeµg/mL to mg/mL rangepg/mL to ng/mL range (LC-MS/MS)µg to mg rangeNot applicable for trace analysis.
Limit of Quantitation (LOQ) 0.12 to 3.75 ng/mL (For terephthalate metabolites by LC-MS/MS)[1]Typically in the µg/mL range for polymers.0.12 to 3.75 ng/mL (For terephthalate metabolites by LC-MS/MS)[1]Typically in the µg/mL to mg/mL range.Not applicable for trace analysis.
Primary Application Quantification, purity assessment.Structural elucidation, quantification.Molecular weight determination, identification, quantification.Functional group identification, polymorphism.Thermal stability, melting point, decomposition profile.
Experimental Workflow for Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of different analytical methods for this compound characterization.

Cross-Validation Workflow cluster_0 Method Selection & Development cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Comparison & Validation M1 HPLC Method Development A1 HPLC Analysis M1->A1 M2 NMR Method Development A2 NMR Analysis M2->A2 M3 MS Method Development A3 MS Analysis M3->A3 M4 FTIR Method Development A4 FTIR Analysis M4->A4 M5 Thermal Analysis Method Development A5 Thermal Analysis M5->A5 SP Homogeneous this compound Sample SP->A1 SP->A2 SP->A3 SP->A4 SP->A5 DC Data Collation & Statistical Analysis A1->DC A2->DC A3->DC A4->DC A5->DC V Validation Report DC->V

Caption: Workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound and assess its purity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the this compound sample in the same solvent as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 240 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and quantify this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard (e.g., maleic acid)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard and dissolve them in a known volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for quantitative analysis.

  • Data Processing: Process the spectrum using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

  • Structural Elucidation: Assign the signals in the ¹H NMR spectrum to the corresponding protons in the this compound molecule.

  • Quantification: Integrate the signals corresponding to the analyte and the internal standard. Calculate the concentration of this compound using the following equation:

    • Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_analyte)

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the identity of this compound.

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI)

Reagents:

  • Solvent for sample dissolution (e.g., methanol, acetonitrile)

  • For MALDI, a suitable matrix (e.g., sinapinic acid)

Procedure (for ESI-MS):

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent at a low concentration (e.g., 1-10 µg/mL).

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • MS Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the measured mass-to-charge ratio with the theoretical value for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Reagents:

  • Potassium bromide (KBr) (for pellet method)

  • This compound sample

Procedure (using ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly on the ATR crystal.

  • FTIR Data Acquisition: Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups in this compound, such as N-H stretching of the amide, C=O stretching of the amide, and aromatic C-H and C=C vibrations.

Thermal Analysis (DSC/TGA)

Objective: To determine the thermal properties of this compound, such as melting point and decomposition temperature.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-10 mg) into an aluminum pan.

  • DSC Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Determine the melting point from the peak of the endothermic transition.

  • TGA Analysis:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Record the mass loss as a function of temperature.

    • Determine the decomposition temperature from the onset of mass loss.

This guide provides a framework for the cross-validation of analytical methods for this compound characterization. The choice of methods and the specific validation parameters should be tailored to the intended application and regulatory requirements.

References

A Comparative Guide to the Biocompatibility of Terephthalamide-Containing Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocompatibility of terephthalamide-containing materials, specifically polyethylene terephthalate (PET), with common alternative polymers: polymethyl methacrylate (PMMA) and polyurethane (PU). The information presented is supported by experimental data from various scientific studies to aid in the selection of appropriate materials for biomedical applications.

Biocompatibility Performance: A Quantitative Comparison

The following table summarizes key in vitro biocompatibility data for PET, PMMA, and PU. It is important to note that results can vary based on the specific formulation of the material, surface modifications, and the experimental conditions.

MaterialCytotoxicity (Cell Viability %)Hemolysis (%)Primary Applications
Polyethylene Terephthalate (PET) >90%[1]<2%[2]Vascular grafts, sutures, scaffolds[3]
Polymethyl Methacrylate (PMMA) >90%[4][5]Not cytotoxic[5]Bone cement, dental implants, intraocular lenses[6]
Polyurethane (PU) >75%[7][8]<5%[3][8]Catheters, coatings for medical devices, tissue engineering scaffolds[9]

In-Depth Look at Biocompatibility Assessment

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application. Key assessments for blood-contacting and tissue-contacting medical devices include cytotoxicity, hemolysis, and in vivo inflammatory response.

Cytotoxicity

Cytotoxicity assays determine if a material releases substances that are toxic to cells. A common method is the MTT assay , which measures the metabolic activity of cells cultured in the presence of material extracts. A reduction in metabolic activity is indicative of cytotoxicity. Studies have shown that both PET and PMMA generally exhibit high cell viability, often exceeding 90%, indicating low cytotoxic potential.[1][4][5] Polyurethane formulations have also been developed with good cytocompatibility, showing cell viability of over 75%.[7][8]

Hemolysis

For blood-contacting materials, the hemolytic potential is a critical safety parameter. The hemolysis assay evaluates the degree of red blood cell lysis caused by a material. PET has been shown to have a low hemolytic index, typically below 2%.[2] Polyurethanes also demonstrate good hemocompatibility, with hemolysis rates generally below the acceptable limit of 5%.[3][8]

In Vivo Inflammatory Response

The implantation of any foreign material will elicit an inflammatory response. The goal is for this response to be minimal and resolve over time. In vivo studies in animal models are used to assess the local tissue reaction to an implanted material. For PET, studies have shown that while it can elicit a foreign body reaction, it is generally considered to have good biocompatibility in vivo.[10] PMMA debris, particularly smaller particles, has been shown to elicit a more significant inflammatory response, which can be a concern in applications like joint replacements.[11] Polyurethane implants have been observed to induce a local inflammatory reaction that can vary depending on the surface texture and degradation products.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility data. Below are summaries of standard protocols for cytotoxicity and hemolysis testing.

Cytotoxicity Assay: ISO 10993-5 Elution Test (MTT Assay)
  • Extraction: The test material is incubated in a cell culture medium at 37°C for a defined period (e.g., 24-72 hours) to create an extract containing any leachable substances.

  • Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) is cultured in a 96-well plate.

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a specified time.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Quantification: The formazan crystals are dissolved, and the absorbance of the solution is measured using a spectrophotometer. The cell viability is calculated as a percentage relative to a negative control (cells cultured in fresh medium).

Hemolysis Assay: ASTM F756 Direct Contact and Extract Methods
  • Blood Preparation: Freshly collected human or rabbit blood is anticoagulated and diluted with a saline solution.

  • Material Contact:

    • Direct Contact: The test material is directly incubated with the diluted blood.

    • Extract Method: An extract of the material is prepared (similar to the cytotoxicity assay) and then incubated with the diluted blood.

  • Incubation: The mixtures are incubated at 37°C with gentle agitation for a specified time.

  • Centrifugation: The samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated by comparing the hemoglobin concentration in the test sample to that of a positive control (a known hemolytic agent) and a negative control (saline).

Signaling Pathway in Biocompatibility: The NF-κB Pathway

The interaction of a biomaterial with host cells can trigger intracellular signaling cascades that mediate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[14] Understanding how a material activates or modulates this pathway is crucial for predicting its in vivo performance.

Caption: NF-κB signaling pathway activation by biomaterials.

This diagram illustrates how biomaterial surfaces can adsorb molecules that are recognized by cellular receptors, leading to the activation of the NF-κB pathway and subsequent transcription of pro-inflammatory genes. Modulating material properties to minimize this activation is a key strategy in designing biocompatible devices.

Conclusion

The selection of a biomaterial for any medical application requires a thorough assessment of its biocompatibility. This compound-containing materials like PET have a long history of successful use due to their favorable biocompatibility profile. However, alternative materials such as PMMA and polyurethane also offer a range of properties that may be advantageous for specific applications. This guide provides a comparative overview to assist researchers and developers in making informed decisions. It is essential to conduct specific biocompatibility testing for the final, sterilized medical device as manufacturing processes can influence the material's properties.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Terephthalamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, ensuring a safe handling and disposal process for all chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper management of Terephthalamide, focusing on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these procedural steps will help safeguard researchers and the integrity of their work.

I. Personal Protective Equipment (PPE) for Handling this compound

When handling this compound, the primary hazards to mitigate are skin, eye, and respiratory irritation.[1] A comprehensive PPE strategy is your first line of defense. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[2][3]To prevent skin contact and potential irritation.[1] Nitrile and neoprene offer broad protection against a variety of chemicals.[2][3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes.[4]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges. If dust is generated, a P100 particulate filter should be included.[5][6]To prevent inhalation of irritating dust particles.[1][7] A respirator is particularly important when working outside of a fume hood or in poorly ventilated areas.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

II. Operational Plan: A Step-by-Step Guide to Handling this compound

A systematic approach to handling this compound in a laboratory setting is crucial for minimizing exposure and ensuring a safe working environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][8]

  • Whenever possible, use a chemical fume hood to minimize the inhalation of dust.

2. Personal Protective Equipment (PPE) Donning:

  • Before handling, ensure all recommended PPE is worn correctly.

  • Inspect gloves for any signs of degradation or punctures before use.[2]

3. Handling the Chemical:

  • Avoid generating dust.[1][8] Use techniques that minimize the aerosolization of the powder.

  • If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Keep containers of this compound tightly closed when not in use.[1]

4. In Case of a Spill:

  • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.

  • For a large spill, evacuate the area and follow your institution's emergency spill response procedures.

5. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[4]

III. Disposal Plan: A Step-by-Step Guide for this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, if not mixed with hazardous substances, can typically be managed as non-hazardous solid waste. However, always consult your institution's specific guidelines.

1. Waste Identification and Segregation:

  • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, wipes), in a designated waste container.

  • The container must be compatible with the chemical and sealable.

  • Do not mix this compound waste with other hazardous waste streams unless explicitly permitted by your institution's waste management plan.

2. Labeling:

  • Clearly label the waste container with "Non-Hazardous Waste" and "this compound".

  • Include the name of the generating researcher or lab and the accumulation start date.[4]

3. Storage:

  • Store the sealed waste container in a designated waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic.

4. Disposal Request:

  • Once the container is full, or in accordance with your institution's pickup schedule, arrange for its disposal through your Environmental Health and Safety (EHS) department.[7]

  • Follow your institution's specific procedures for requesting a waste pickup.

5. Empty Container Disposal:

  • An empty this compound container can typically be disposed of in the regular trash.

  • To be considered "empty," no freestanding liquid or solid should remain.

  • Deface the original label on the container to prevent confusion.[8]

IV. Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the logical flow of the procedures outlined in this guide.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE handle_chem Handle this compound (Minimize Dust) prep_ppe->handle_chem prep_workspace Prepare Well-Ventilated Workspace prep_workspace->handle_chem handle_spill Address Spills Promptly handle_chem->handle_spill disp_collect Collect Solid Waste handle_chem->disp_collect cleanup_workspace Clean Workspace handle_chem->cleanup_workspace handle_spill->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store in Designated Area disp_label->disp_store disp_request Request EHS Pickup disp_store->disp_request cleanup_hygiene Practice Good Hygiene (Wash Hands) cleanup_workspace->cleanup_hygiene

Caption: Safe Handling and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terephthalamide
Reactant of Route 2
Reactant of Route 2
Terephthalamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。